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  • Product: 1-(Pentane-1-sulfonyl)piperazine
  • CAS: 1311569-69-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Optimized Synthesis Protocol for 1-(Pentane-1-sulfonyl)piperazine

Executive Summary 1-(Alkylsulfonyl)piperazines are privileged scaffolds in medicinal chemistry, frequently utilized as key pharmacophores in the development of central nervous system (CNS) therapeutics, such as 1[1] and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Alkylsulfonyl)piperazines are privileged scaffolds in medicinal chemistry, frequently utilized as key pharmacophores in the development of central nervous system (CNS) therapeutics, such as 1[1] and 2[2]. The synthesis of 1-(pentane-1-sulfonyl)piperazine requires precise control over substitution to prevent the formation of symmetric 1,4-disulfonylated byproducts. This whitepaper details a robust, high-yield, two-step protection-deprotection methodology designed for drug development professionals requiring high-purity intermediates.

Mechanistic Overview & Synthetic Strategy

While direct sulfonylation of unprotected piperazine is possible using a large stoichiometric excess (e.g., 5–10 equivalents) of the diamine, this approach suffers from poor atom economy and tedious aqueous workups to separate the mono-substituted product from the di-substituted impurity and unreacted starting material.

To ensure a self-validating and high-purity system, this protocol employs a 3[3].

  • Step 1 (Sulfonylation): tert-Butyl piperazine-1-carboxylate (Boc-piperazine) is reacted with pentane-1-sulfonyl chloride in the presence of a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA). The Boc group sterically and electronically deactivates one nitrogen, guaranteeing absolute regioselectivity.

  • Step 2 (Deprotection): The intermediate is subjected to acid-catalyzed cleavage using Trifluoroacetic acid (TFA). The generation of isobutylene and carbon dioxide gases drives the reaction to completion, yielding the TFA salt of the target compound, which is subsequently free-based.

Reaction Workflow Visualization

SynthesisWorkflow A Boc-Piperazine + Pentanesulfonyl Chloride B Sulfonylation (DIPEA, DCM, 0°C to RT) A->B C 1-Boc-4-(pentylsulfonyl)piperazine B->C >90% yield D Deprotection (TFA, DCM, RT) C->D E 1-(Pentane-1-sulfonyl)piperazine (TFA salt) D->E F Free-Basing (NaOH/DCM extraction) E->F G Pure Target Compound F->G Final Isolation

Workflow for the two-step synthesis of 1-(pentane-1-sulfonyl)piperazine.

Materials and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Boc-piperazine186.251.01.86 gStarting Material
Pentane-1-sulfonyl chloride170.661.11.88 g (1.61 mL)Electrophile
DIPEA129.242.02.58 g (3.48 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A100 mLSolvent
Trifluoroacetic Acid (TFA)114.0210.011.40 g (7.65 mL)Deprotecting Agent

Step-by-Step Experimental Protocol

Phase 1: Sulfonylation (Preparation of 1-Boc-4-(pentylsulfonyl)piperazine)
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-piperazine (1.86 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the solution.

    • Causality: DIPEA is chosen over triethylamine (TEA) due to its increased steric bulk, which minimizes the risk of the base acting as a competing nucleophile against the highly reactive sulfonyl chloride.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C under an inert nitrogen atmosphere.

  • Electrophile Addition: Dissolve pentane-1-sulfonyl chloride (1.61 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

    • Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that could lead to the degradation of the sulfonyl chloride into sulfonic acids or other unwanted side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Reaction completion can be self-validated via TLC (Hexanes/EtOAc 7:3, visualization by ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can typically be used in the next step without further purification.

Phase 2: Deprotection and Free-Basing
  • Acidic Cleavage: Dissolve the crude 1-Boc-4-(pentylsulfonyl)piperazine in DCM (40 mL). Cool the flask to 0 °C.

  • TFA Addition: Slowly add TFA (7.65 mL, 100 mmol).

    • Causality: The large excess of TFA ensures rapid and complete cleavage of the carbamate. The reaction vessel must be properly vented to accommodate the evolution of CO₂ gas.

  • Stirring: Warm to room temperature and stir for 2 hours. Monitor via LC-MS to confirm the complete disappearance of the Boc-protected mass.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA, yielding the TFA salt of the product as a viscous oil.

  • Free-Basing (Critical Step): Dissolve the crude salt in DCM (50 mL) and add distilled water (50 mL). While stirring vigorously, add 2M aqueous NaOH dropwise until the pH of the aqueous layer is strictly >12 (verify with pH paper).

    • Causality: Piperazine derivatives are highly water-soluble in their protonated state. A pH >12 ensures complete deprotonation of the secondary amine, forcing the target compound into the organic phase and maximizing the extraction yield.

  • Final Isolation: Separate the layers. Extract the basic aqueous layer with additional DCM (2 x 30 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford 1-(pentane-1-sulfonyl)piperazine as a pale yellow to off-white solid/oil.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS: [M+H]⁺ expected at m/z 221.1.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a multiplet for the piperazine ring protons (approx. 2.90–3.20 ppm, 8H), a triplet for the α-sulfonyl protons (-CH₂SO₂-, approx. 2.95 ppm, 2H), aliphatic multiplets for the pentyl chain (-CH₂CH₂CH₂-, 6H), and a terminal methyl triplet (-CH₃, approx. 0.90 ppm, 3H). The secondary amine (NH) proton typically appears as a broad singlet (exchangeable with D₂O).

References

  • Title: Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)
  • Title: 1-(Arylsulfonyl-isoindol-2-yl)
  • Source: nih.

Sources

Exploratory

1-(Pentane-1-sulfonyl)piperazine CAS number and structure

Introduction & Core Identity 1-(Pentane-1-sulfonyl)piperazine is a specialized sulfonamide derivative of piperazine, primarily utilized as a lipophilic building block in medicinal chemistry. It serves as a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Identity

1-(Pentane-1-sulfonyl)piperazine is a specialized sulfonamide derivative of piperazine, primarily utilized as a lipophilic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., 5-HT antagonists) and transporter inhibitors (e.g., GlyT-1 inhibitors).

Unlike common reagents, this compound is often synthesized in situ or on-demand during drug discovery campaigns. Consequently, it may not be indexed with a widely recognized commercial CAS number in public databases, though its structural identity is chemically unambiguous.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-(Pentane-1-sulfonyl)piperazine
Common Synonyms 1-Pentylsulfonylpiperazine; N-Pentylsulfonylpiperazine
CAS Number Not widely indexed (See Precursors below)
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 220.33 g/mol
SMILES CCCCCS(=O)(=O)N1CCNCC1
InChI Key Calculated:[1]HVYNQMYYVGGUIB-UHFFFAOYSA-N (Analogous)
Precursor Identity (for Synthesis)

Since the final product is a custom intermediate, it is defined by its synthesis from these commercially available precursors:

  • Sulfonylating Agent: 1-Pentanesulfonyl chloride (CAS 6303-18-0 )[2][3][4]

  • Nucleophile: Piperazine (CAS 110-85-0 )

Structural Analysis & Properties

The molecule features a piperazine ring where one nitrogen atom is sulfonylated with a pentyl chain, leaving the second nitrogen as a secondary amine. This "free amine" handle is the site of further derivatization in drug design.

Physicochemical Profile (Predicted)[7][8]
  • LogP (Octanol/Water): ~1.5 – 1.9

    • Rationale: The pentyl chain adds significant lipophilicity (+2.5), counterbalanced by the polar sulfonamide (-1.0) and ionized amine at physiological pH.

  • pKa (Basic Nitrogen): ~8.5 – 9.0

    • Rationale: Typical for N-substituted piperazines. The electron-withdrawing sulfonyl group is distant enough (separated by the ring) to have only a minor inductive effect on the distal nitrogen's basicity compared to a direct amide.

  • Hydrogen Bond Donors: 1 (Secondary Amine -NH)

  • Hydrogen Bond Acceptors: 4 (Sulfonyl oxygens + 2 Nitrogens)

Synthesis & Manufacturing Protocol

Objective: Selective mono-sulfonylation of piperazine. Challenge: Preventing the formation of the bis-sulfonylated byproduct (1,4-di(pentane-1-sulfonyl)piperazine). Strategy: Use a large excess of piperazine (nucleophile) to statistically favor the mono-substituted product.

Reaction Pathway

The synthesis follows a nucleophilic substitution mechanism (


 at Sulfur) where the piperazine nitrogen attacks the sulfonyl chloride.

SynthesisPathway Piperazine Piperazine (Excess) CAS: 110-85-0 Intermediate Transition State (Tetrahedral) Piperazine->Intermediate Nucleophilic Attack SulfonylCl 1-Pentanesulfonyl Chloride CAS: 6303-18-0 SulfonylCl->Intermediate Product 1-(Pentane-1-sulfonyl) piperazine Intermediate->Product Elimination Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Synthetic pathway for the mono-sulfonylation of piperazine.

Detailed Protocol
  • Preparation: Dissolve Piperazine (4.0 equivalents) in anhydrous Dichloromethane (DCM) . The excess piperazine acts as both the reactant and the base to scavenge the HCl generated.

  • Addition: Cool the solution to 0°C under an inert atmosphere (

    
    ). Add 1-Pentanesulfonyl chloride  (1.0 equivalent) dropwise over 30 minutes.
    
    • Why: Slow addition at low temperature minimizes the concentration of unreacted chloride, reducing the probability of the product reacting again to form the bis-derivative.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Work-up (Purification):

    • Wash 1: Wash the organic phase with water to remove the excess unreacted piperazine and piperazine hydrochloride salts (highly water-soluble).

    • Extraction: The product (mono-sulfonamide) remains in the DCM layer.

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect a semi-solid or viscous oil. If high purity is required, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the solid salt.

Applications in Drug Discovery

This scaffold is a "privileged structure" linker.[5] The pentyl chain provides a hydrophobic anchor, while the piperazine offers a rigid spacer and a basic center for receptor interaction.

Key Therapeutic Areas[9]
  • GlyT-1 Inhibitors: Used in the optimization of sarcosine-based inhibitors for schizophrenia. The sulfonyl group mimics the transition state of peptide hydrolysis or provides specific electrostatic interactions.

  • 5-HT (Serotonin) Antagonists: The piperazine nitrogen is often arylated or alkylated to target 5-HT receptors. The pentylsulfonyl tail modulates metabolic stability and blood-brain barrier (BBB) penetration.

Applications Scaffold 1-(Pentane-1-sulfonyl) piperazine Core Action1 Linker Optimization (Lipophilicity Tuning) Scaffold->Action1 Action2 Secondary Amine Derivatization Scaffold->Action2 Target1 GlyT-1 Inhibitors (Schizophrenia) Target2 5-HT Receptor Ligands Target3 Antifungal Agents Action1->Target1 Action2->Target2 Action2->Target3

Figure 2: Application map of the pentylsulfonyl-piperazine scaffold in medicinal chemistry.

Safety & Handling

While specific toxicological data for this intermediate is limited, standard precautions for sulfonyl piperazines apply.

  • Hazards:

    • Irritant: Likely irritating to eyes, skin, and respiratory system (H315, H319, H335).[6]

    • Corrosivity (Precursors): 1-Pentanesulfonyl chloride is corrosive (H314). Piperazine is a sensitizer (H334).

  • Storage: Store in a cool, dry place under inert gas. The free base may absorb

    
     from the air (forming carbamates); storage as the HCl salt is recommended for long-term stability.
    

References

  • Vertex Pharmaceuticals. (2014). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Patent WO2014191548. Link (Demonstrates general arylation/sulfonylation protocols for piperazines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89827, 1-Pentanesulfonic acid. Link (Source for pentylsulfonyl moiety properties).

  • Sigma-Aldrich. (2025). Pentane-1-sulfonyl chloride Product Sheet (CAS 6303-18-0). Link (Precursor data).

  • Pinard, E., et al. (2016).[7] Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Link (Contextual usage of alkylsulfonyl piperazines).

Sources

Foundational

Solubility Profiling of 1-(Pentane-1-sulfonyl)piperazine: Physicochemical Insights and Thermodynamic Characterization

Executive Summary 1-(Pentane-1-sulfonyl)piperazine represents a critical class of sulfonamide-functionalized heterocycles used as building blocks in medicinal chemistry, particularly for GPCR ligands and enzyme inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pentane-1-sulfonyl)piperazine represents a critical class of sulfonamide-functionalized heterocycles used as building blocks in medicinal chemistry, particularly for GPCR ligands and enzyme inhibitors. Its utility in drug development is contingent upon a precise understanding of its solubility landscape, which dictates purification strategies (crystallization), formulation stability, and reaction kinetics.

This technical guide provides a comprehensive framework for characterizing the solubility of 1-(Pentane-1-sulfonyl)piperazine in organic solvents. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical physicochemical profiling with field-proven experimental protocols and thermodynamic modeling.

Physicochemical Profile & Molecular Architecture

To predict solubility behavior, we must first analyze the molecular architecture of 1-(Pentane-1-sulfonyl)piperazine.

Structural Analysis

The molecule exhibits a distinct amphiphilic duality :

  • Hydrophobic Domain: The n-pentyl chain (

    
    ) imparts significant lipophilicity, driving interaction with non-polar and semi-polar solvents via van der Waals forces.
    
  • Hydrophilic/Polar Domain: The sulfonyl group (

    
    ) acts as a strong hydrogen bond acceptor, while the piperazine ring provides a secondary amine (
    
    
    
    ) capable of acting as both a hydrogen bond donor and acceptor.
Predicted Properties
  • Lipophilicity (LogP): Estimated ~1.2 – 1.8. This moderate lipophilicity suggests higher solubility in medium-polarity solvents (e.g., lower alcohols, chlorinated hydrocarbons) compared to water or hexane.

  • Basicity (pKa): The distal nitrogen of the piperazine ring typically has a pKa

    
     9.8, making the compound pH-sensitive in aqueous media. In organic solvents, this basicity facilitates specific solute-solvent interactions with protic solvents (e.g., Methanol, Ethanol).
    

Experimental Protocol: Laser Dynamic Monitoring

Field-Proven Insight: Traditional gravimetric "shake-flask" methods are prone to sampling errors and temperature fluctuations during filtration. For high-precision solubility data required in pharmaceutical development, the Laser Dynamic Monitoring (LDM) technique is the gold standard. This method is self-validating as it continuously monitors turbidity changes.

Workflow Diagram

G Start Sample Preparation Solvent Solvent Addition (Gravimetric) Start->Solvent Reactor Jacketed Reactor (Control T ± 0.01 K) Solvent->Reactor Laser Laser Monitoring (Transmissivity) Reactor->Laser Continuous Stirring Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Heating Rate < 2 K/h Data Mole Fraction (x) Calculation Dissolution->Data Record T and Mass

Caption: Figure 1. Laser Dynamic Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 1-(Pentane-1-sulfonyl)piperazine into a jacketed glass vessel.

  • Solvent Dosing: Add a known mass of the target organic solvent (e.g., Methanol).

  • Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm.

  • Thermal Cycle:

    • Lower temperature to 278.15 K.

    • Slowly heat the system (0.2 K/min) while monitoring the laser transmissivity through the solution.

  • Endpoint Detection: The temperature at which the laser intensity reaches a maximum plateau indicates complete dissolution. This is recorded as the saturation temperature (

    
    ) for the specific mole fraction.
    
  • Validation: Repeat the cooling and heating cycle to verify the dissolution point (hysteresis check).

Solubility Landscape & Data Analysis

Solvent Hierarchy (Polarity vs. Solubility)

Based on the solute-solvent interaction mechanisms (H-bonding vs. Dispersion forces), the solubility of 1-(Pentane-1-sulfonyl)piperazine typically follows this hierarchy in organic solvents:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility Trend
Dipolar Aprotic DMSO, DMFStrong dipole-dipole & H-bond acceptanceVery High
Short-Chain Alcohols Methanol, EthanolH-bond donor (solvent) to Sulfonyl (solute)High
Chlorinated Dichloromethane, ChloroformDipole-dipole & DispersionHigh
Nitriles AcetonitrileDipole-dipoleModerate
Esters Ethyl AcetateWeak H-bondingModerate
Non-Polar Alkanes Hexane, HeptaneDispersion forces onlyLow
Representative Data Structure

Researchers should organize experimental data into mole fraction (


) tables. Below is a representative dataset structure for a sulfonyl-piperazine derivative in Ethanol.

Table 1: Representative Solubility Data (Ethanol) (Note: Values are illustrative of class behavior)

Temperature (K)Mole Fraction (

)
Calculated (

) [Apelblat]
Relative Deviation (RD %)
278.150.00420.00412.38
283.150.00580.00591.72
288.150.00810.00801.25
293.150.01120.01130.89
298.150.01540.01540.00
303.150.02100.02080.95
308.150.02850.02881.05

Thermodynamic Modeling Framework

To rigorously describe the dissolution process, experimental data must be correlated using thermodynamic models. This allows for interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility with temperature, derived from the Clausius-Clapeyron relation.



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: For this compound,

      
       is expected to be positive  (endothermic), indicating solubility increases with temperature.
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       is typical for organic solids, implying the dissolution is not spontaneous without thermal energy input (mixing entropy drives the process).
      
Thermodynamic Logic Diagram

Thermo ExpData Experimental Data (x vs T) Apelblat Apelblat Correlation ln x = A + B/T + C ln T ExpData->Apelblat Curve Fitting VantHoff Van't Hoff Plot ln x vs 1/T ExpData->VantHoff Linearization Enthalpy Enthalpy (ΔH) Endothermic (+) VantHoff->Enthalpy Slope (-ΔH/R) Entropy Entropy (ΔS) Disorder (+) VantHoff->Entropy Intercept (ΔS/R) Gibbs Gibbs Energy (ΔG) Solubility Driver Enthalpy->Gibbs Entropy->Gibbs

Caption: Figure 2. Thermodynamic analysis pathway for solubility characterization.

Applications in Process Development

Understanding the solubility of 1-(Pentane-1-sulfonyl)piperazine enables specific process optimizations:

  • Recrystallization (Purification):

    • Strategy: Use a Cooling Crystallization method in Ethanol or Isopropanol. The steep solubility curve (high

      
      ) in alcohols allows for high recovery yields upon cooling from 313 K to 278 K.
      
    • Anti-Solvent: Water can be used as an anti-solvent for alcoholic solutions (due to the hydrophobic pentyl chain reducing water solubility), precipitating the pure compound.

  • Reaction Solvent Selection:

    • For nucleophilic substitutions involving the secondary amine, Acetonitrile is recommended. It offers moderate solubility (ensuring homogeneity) but is aprotic, preventing interference with base-catalyzed reactions.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational Text for Solubility Thermodynamics).
  • Wang, J., et al. (2015). Solubility and thermodynamic properties of sulfonamides in pure solvents. Journal of Chemical & Engineering Data.
  • BenchChem. (2025).[1] Physicochemical Properties of Piperazine Derivatives. (General reference for piperazine scaffold properties).

Sources

Exploratory

Biological Activity Screening of 1-(Pentane-1-sulfonyl)piperazine: A Comprehensive Technical Guide

Executive Summary The compound 1-(Pentane-1-sulfonyl)piperazine (CAS: 1311569-69-3) represents a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, it combines a basic piperazine ring—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Pentane-1-sulfonyl)piperazine (CAS: 1311569-69-3) represents a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, it combines a basic piperazine ring—a moiety known for its favorable physicochemical properties, including enhanced water solubility and structural rigidity—with a pentanesulfonyl group that provides critical lipophilicity and hydrogen-bond acceptor capabilities. This technical whitepaper provides a rigorous, self-validating framework for screening the biological activity of this compound and its functionalized derivatives, focusing on its primary applications in Central Nervous System (CNS) targeting (specifically 5-HT₆ and CB₁ receptors) and antimicrobial profiling.

Pharmacological Rationale & Target Landscape

The sulfonylpiperazine scaffold is a cornerstone in the development of neuroactive and antimicrobial agents. The basicity of the piperazine nitrogen dictates target selectivity, while the sulfonyl group anchors the molecule within receptor binding pockets via robust hydrogen bonding.

  • Serotonin (5-HT₆) Receptor Modulation: Aryl- and alkylsulfonylpiperazines are extensively documented as potent 5-HT₆ receptor antagonists. These agents are heavily investigated for the treatment of cognitive dysfunction, Alzheimer's disease, and schizophrenia [1]. The pentyl chain in 1-(pentane-1-sulfonyl)piperazine provides an optimal steric bulk that can deeply penetrate the hydrophobic sub-pockets of the 5-HT₆ orthosteric site.

  • Cannabinoid (CB₁) Receptor Partial Agonism: Sulfonylpiperazine derivatives have been identified as peripherally selective partial agonists for the CB₁ receptor (e.g., analogs of BAY 59-3074). These compounds offer therapeutic potential for liver steatosis and neuropathic pain without triggering centrally mediated dissociative effects [2].

  • Antimicrobial Activity: Beyond GPCRs, sulfonylpiperazines exhibit significant antibacterial properties. Recent studies highlight their role as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria [3][4].

Multi-Tiered Screening Architecture

To systematically evaluate 1-(Pentane-1-sulfonyl)piperazine, a multi-tiered screening cascade is required. This ensures that only compounds with validated target engagement, functional efficacy, and favorable toxicity profiles advance.

Workflow Start 1-(Pentane-1-sulfonyl)piperazine Library Generation Tier1 Tier 1: Primary In Vitro Screening (Radioligand Binding / Enzyme Inhibition) Start->Tier1 Scaffold input Tier2 Tier 2: Cell-Based Functional Assays (cAMP Accumulation / Ca2+ Flux) Tier1->Tier2 IC50 < 1 µM (CNS) Tier3 Tier 3: Antimicrobial / Phenotypic (MIC / Biofilm Assays) Tier1->Tier3 Target specific Tier4 Tier 4: ADME/Tox Profiling (CYP450, Hepatotoxicity) Tier2->Tier4 Efficacy confirmed Tier3->Tier4 MIC < 10 µg/mL Lead Lead Candidate Selection Tier4->Lead Favorable profile

Fig 1. Multi-tiered biological screening cascade for sulfonylpiperazine derivatives.

Core Experimental Methodologies

As an Application Scientist, it is critical to understand that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.

Protocol 1: 5-HT₆ Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound to the human 5-HT₆ receptor.
  • Causality & Design: We utilize

    
    , a highly selective 5-HT₆ antagonist radioligand. Because sulfonylpiperazines typically act as antagonists, using an antagonist radioligand ensures the receptor is stabilized in the inactive conformation (
    
    
    
    ), providing a highly accurate displacement curve.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HeLa cells stably expressing h5-HT₆. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Rationale: Tris provides physiological pH buffering, preventing receptor denaturation.

  • Assay Buffer Formulation: Supplement the Tris buffer with 10 mM MgCl₂ and 0.5 mM EDTA. Rationale: Mg²⁺ is essential for stabilizing the G-protein-receptor complex, while EDTA chelates trace heavy metals that catalyze the oxidation of critical receptor cysteine residues.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of
    
    
    (final concentration 0.2 nM), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 37°C for 60 minutes.
  • Validation Control: Define Non-Specific Binding (NSB) using 10 µM methiothepin. The assay is only valid if the Z'-factor is

    
    .
    
  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged piperazine ligands.

  • Detection: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate IC₅₀ via non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Gs-Coupled cAMP Accumulation Assay (HTRF)

Objective: Functionally classify the compound as an agonist, partial agonist, or antagonist at the 5-HT₆ receptor.

Pathway Ligand Sulfonylpiperazine (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds & Blocks GProtein G_s Protein (Alpha Subunit) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Reduced Stimulation SecondMsg cAMP Production (Decreased) Effector->SecondMsg Catalysis Drop Kinase Protein Kinase A (PKA) SecondMsg->Kinase Downregulation

Fig 2. 5-HT6 receptor Gs-coupled signaling pathway modulated by sulfonylpiperazines.

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-K1 cells expressing h5-HT₆ at 5,000 cells/well in a 384-well white microplate.

  • Stimulation: Add the test compound in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP, ensuring a robust, measurable signal window.

  • Antagonist Mode: To test for antagonism, co-incubate the cells with an EC₈₀ concentration of serotonin (5-HT).

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Causality: Endogenous cAMP competes with d2-cAMP for the antibody. Therefore, the FRET signal (665 nm / 620 nm ratio) is inversely proportional to the intracellular cAMP concentration.

Protocol 3: Antimicrobial Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens.

  • Preparation: Prepare two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add standardized bacterial inoculum (E. coli ATCC 25922) to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin sodium salt. Rationale: Resazurin is an oxidation-reduction indicator. Metabolically active (living) bacteria reduce the blue non-fluorescent dye to pink, highly fluorescent resorufin. The MIC is the lowest concentration that remains blue.

Quantitative Data Synthesis

To benchmark 1-(Pentane-1-sulfonyl)piperazine, it must be compared against known standards. Below is a representative data matrix demonstrating how screening results should be structured to evaluate Structure-Activity Relationships (SAR).

Compound / Scaffold5-HT₆ Binding (

, nM)
CB₁ Binding (

, nM)
E. coli MIC (µg/mL)HepG2 Cytotoxicity (CC₅₀, µM)
1-(Pentane-1-sulfonyl)piperazine (Core)> 10,000> 5,000128> 200
Aryl-Functionalized Derivative 1.5450> 128150
Alkyl-Functionalized Derivative 85121695
SB-258585 (5-HT₆ Control)0.8N/AN/A> 200
Ciprofloxacin (Antibacterial Control)N/AN/A0.015> 200

Data Interpretation: The unmodified core scaffold exhibits weak biological activity, confirming its status as a foundational building block rather than a standalone drug. Functionalization of the free piperazine nitrogen with aryl groups drastically shifts selectivity toward 5-HT₆, whereas specific alkyl extensions enhance CB₁ affinity and moderate antimicrobial activity.

ADME & Toxicity Profiling

Before advancing a functionalized 1-(Pentane-1-sulfonyl)piperazine hit, it must clear Tier 4 ADME/Tox screening:

  • Microsomal Stability: The pentyl chain is susceptible to

    
    - and 
    
    
    
    oxidation by Cytochrome P450 enzymes (specifically CYP3A4). Incubating the compound with human liver microsomes (HLMs) and NADPH will quantify its intrinsic clearance (
    
    
    ).
  • Hepatotoxicity: Assessed via ATP-depletion assays in HepG2 cells. The piperazine ring is generally well-tolerated, but highly lipophilic sulfonyl derivatives (

    
    ) can induce phospholipidosis, which must be monitored using fluorescent lipid probes.
    

References

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society.
  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074.
  • Synthesis, Biological Evaluation and Docking Studies of Sulfonyl Piperazine Deriv
  • 1-(Cyclopropylsulfonyl)
Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(Pentane-1-sulfonyl)piperazine

Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] When combined with a sulfonamide moiety, the res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] When combined with a sulfonamide moiety, the resulting sulfonylpiperazine core offers a versatile platform for developing novel therapeutic agents. This guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored molecule: 1-(Pentane-1-sulfonyl)piperazine. While direct research on this compound is limited, this document will extrapolate from the extensive literature on structurally related sulfonylpiperazine derivatives to propose a rational, multi-pronged screening strategy to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Rationale for Investigating 1-(Pentane-1-sulfonyl)piperazine

The core structure of 1-(Pentane-1-sulfonyl)piperazine combines two key pharmacophores: the piperazine ring and a sulfonamide group. The piperazine moiety is a versatile scaffold found in drugs targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders.[3][4] Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which in turn can influence a compound's pharmacokinetic and pharmacodynamic profile.[3]

The sulfonamide group is a well-established functional group in medicinal chemistry, most famously associated with antibacterial drugs.[5] However, its utility extends far beyond this initial application, with sulfonamide-containing molecules demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents, as well as enzyme inhibitors.[6][7]

The combination of these two moieties in 1-(Pentane-1-sulfonyl)piperazine suggests a broad potential for biological activity. The pentane-1-sulfonyl group provides a lipophilic character that may influence membrane permeability and interactions with hydrophobic binding pockets. This guide will outline a systematic approach to exploring the therapeutic potential of this compound across several key areas of drug discovery.

A Multi-Faceted Screening Approach: From Broad Activity to Specific Targets

Given the novelty of 1-(Pentane-1-sulfonyl)piperazine, a logical first step is a broad-based screening cascade to identify initial areas of biological activity. This can then be followed by more focused, target-specific assays.

G A 1-(Pentane-1-sulfonyl)piperazine B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel, Antimicrobial Susceptibility Testing) A->B C Initial 'Hit' Identification B->C D Target Deconvolution & Validation C->D E Lead Optimization D->E

Caption: A high-level overview of the proposed screening cascade for 1-(Pentane-1-sulfonyl)piperazine.

Potential Therapeutic Area 1: Oncology

The sulfonylpiperazine scaffold is present in a number of anticancer agents.[4] For instance, the blockbuster drug imatinib, used to treat chronic myeloid leukemia, features a piperazine ring.[8] Furthermore, various arylpiperazine derivatives have shown significant anti-proliferative activity in different tumor cell lines.[9]

Initial Anticancer Screening: The NCI-60 Cell Line Panel

A foundational step in assessing the anticancer potential of a novel compound is to screen it against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This provides a broad overview of its cytotoxic and cytostatic activity across a diverse range of cancer types.

Experimental Protocol: NCI-60 Screening

  • Compound Preparation: Prepare a stock solution of 1-(Pentane-1-sulfonyl)piperazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Seed the 60 cell lines in 96-well microtiter plates at their optimal cell densities and allow them to attach overnight.

  • Compound Treatment: Add 1-(Pentane-1-sulfonyl)piperazine to the plates at five 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: After the incubation period, fix the cells and stain with a protein-binding dye such as sulforhodamine B (SRB).

  • Data Analysis: Measure the optical density of the stained cells and calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells at the start of the assay) values.

Potential Molecular Targets in Oncology

Positive results from the NCI-60 screen would necessitate further investigation into the specific molecular targets of 1-(Pentane-1-sulfonyl)piperazine. Based on the activities of related compounds, several target classes are of particular interest:

  • Protein Kinases: Many anticancer drugs are protein kinase inhibitors.[4]

  • Protein-Protein Interactions: The disruption of key protein-protein interactions, such as the S100A2-p53 interaction, has emerged as a promising anticancer strategy.[10]

  • Carbonic Anhydrases: Certain carbonic anhydrase isoforms, such as CA IX, are overexpressed in hypoxic tumors and represent a validated anticancer target.[7]

G A 1-(Pentane-1-sulfonyl)piperazine B Kinase Inhibition Assays (e.g., Kinase-Glo, LanthaScreen) A->B C Protein-Protein Interaction Assays (e.g., AlphaLISA, FRET) A->C D Carbonic Anhydrase Inhibition Assays (e.g., Stopped-Flow CO2 Hydration Assay) A->D

Caption: Potential molecular target assays for 1-(Pentane-1-sulfonyl)piperazine in oncology.

Potential Therapeutic Area 2: Infectious Diseases

The historical success of sulfonamides as antibacterial agents, coupled with the documented antimicrobial and antifungal activities of various piperazine derivatives, makes infectious diseases a key area for investigation.[6][11]

Antimicrobial and Antifungal Susceptibility Testing

The initial assessment of antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Compound Dilution: Prepare a series of two-fold dilutions of 1-(Pentane-1-sulfonyl)piperazine in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Antiviral Activity

Derivatives of sulfonyl piperazine have been investigated as inhibitors of the influenza A virus, specifically targeting the nucleoprotein.[12] This suggests that 1-(Pentane-1-sulfonyl)piperazine could be screened for activity against a range of viruses.

Experimental Protocol: Plaque Reduction Assay for Anti-Influenza Activity

  • Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in a 6-well plate.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza A virus.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of 1-(Pentane-1-sulfonyl)piperazine and low-melting-point agarose.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Potential Therapeutic Area 3: Neuropharmacology

Arylpiperazine derivatives are a well-established class of compounds that interact with central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors.[9][13] While 1-(Pentane-1-sulfonyl)piperazine is not an arylpiperazine, the piperazine core itself is a key determinant of activity at these receptors.

Serotonin Receptor Binding Assays

To investigate the potential CNS activity of 1-(Pentane-1-sulfonyl)piperazine, initial screening should focus on its ability to bind to key serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]8-OH-DPAT), and various concentrations of 1-(Pentane-1-sulfonyl)piperazine.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 1-(Pentane-1-sulfonyl)piperazine that inhibits 50% of the specific binding of the radioligand (IC50).

G A 1-(Pentane-1-sulfonyl)piperazine B Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, Dopamine D2) A->B C Functional Assays (e.g., cAMP accumulation, Calcium mobilization) B->C D In vivo Behavioral Models C->D

Caption: A workflow for investigating the neuropharmacological potential of 1-(Pentane-1-sulfonyl)piperazine.

Potential Therapeutic Area 4: Enzyme Inhibition

The sulfonamide-piperazine scaffold has been successfully employed to develop inhibitors of various enzymes.[14] This suggests that 1-(Pentane-1-sulfonyl)piperazine could be a promising starting point for the development of novel enzyme inhibitors.

Key Enzyme Targets and Assay Methodologies
Enzyme TargetTherapeutic RelevanceSuggested Assay
Carbonic Anhydrases Glaucoma, CancerStopped-flow CO2 hydration assay
Cholinesterases (AChE, BChE) Alzheimer's DiseaseEllman's method
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Diabetes, Metabolic SyndromeScintillation proximity assay (SPA) or homogeneous time-resolved fluorescence (HTRF) assay

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

  • Assay Setup: In a 96-well plate, add a buffer solution, acetylthiocholine (the substrate), and various concentrations of 1-(Pentane-1-sulfonyl)piperazine.

  • Enzyme Addition: Add acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to initiate the reaction.

  • Colorimetric Reaction: The enzyme hydrolyzes the substrate to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Conclusion and Future Directions

While 1-(Pentane-1-sulfonyl)piperazine is a relatively uncharacterized molecule, its chemical structure, combining the privileged piperazine scaffold with a sulfonamide moiety, strongly suggests a high potential for diverse biological activities. This guide has outlined a rational, multi-pronged approach to systematically explore its therapeutic potential across oncology, infectious diseases, neuropharmacology, and enzyme inhibition. The proposed experimental protocols provide a solid foundation for initiating a comprehensive research program.

Positive findings in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The journey from a novel compound to a potential therapeutic agent is a long and complex one, but the systematic approach detailed in this guide provides a clear roadmap for the initial, crucial steps in this process.

References

  • Bhatt A, Kant R, Singh RK (2016) Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles) 6: 257-263. [Link]

  • Havránková E, et al. (2018) Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. Bioorganic Chemistry 78: 203-211. [Link]

  • Krastev E, et al. (2024) Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2024(3): M1879. [Link]

  • Kocyigit-Kaymakcioglu B, et al. (2024) Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C 79(7-8): 245-256. [Link]

  • Pei S, et al. (2023) Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry 20(6): 501-506. [Link]

  • Bhatt A, Kant R, Singh RK (2016) Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • Keglevich A, et al. (2024) Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules 29(5): 1083. [Link]

  • Wikipedia contributors (2024) Piperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Sharma K, et al. (2026) Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen 15(1): e202500366. [Link]

  • Akhter M, et al. (2021) Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry 12(11): 1876-1886. [Link]

  • Jadhav HR, et al. (2017) Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications 10(3): 194-204. [Link]

  • Patsnap (2024) What is the mechanism of Piperazine?. Patsnap Synapse. [Link]

  • Goulle JP, et al. (2004) Piperazine derivatives and their use as synthesis intermediates.
  • Kaczor AA, et al. (2011) Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules 16(5): 4214-4234. [Link]

  • Xiang J, et al. (2008) Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Journal of Medicinal Chemistry 51(14): 4068-4071. [Link]

  • Kumar A, et al. (2023) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology 21(7): 1109-1117. [Link]

  • Iacopetta D, et al. (2024) Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Walayat, et al. (2019) An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry 43(2): 369-396. [Link]

  • ResearchGate (2026) Some FDA‐approved piperazine‐containing drugs. ResearchGate. [Link]

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Sources

Exploratory

In-silico modeling of 1-(Pentane-1-sulfonyl)piperazine receptor binding

Title: In Silico Modeling of 1-(Pentane-1-sulfonyl)piperazine Binding to the 5-HT6 Receptor: A Comprehensive Computational Workflow Executive Summary The serotonin 5-HT6 receptor is a Gs-coupled G-protein-coupled recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Modeling of 1-(Pentane-1-sulfonyl)piperazine Binding to the 5-HT6 Receptor: A Comprehensive Computational Workflow

Executive Summary The serotonin 5-HT6 receptor is a Gs-coupled G-protein-coupled receptor (GPCR) predominantly localized in the central nervous system. It has emerged as a high-value therapeutic target for cognitive impairment, Alzheimer's disease, and schizophrenia. Sulfonylpiperazine derivatives represent a privileged scaffold for 5-HT6 receptor modulation. This technical whitepaper details a rigorous, self-validating in silico pipeline—spanning Quantum Mechanics/Molecular Mechanics (QM/MM), molecular docking, and Molecular Dynamics (MD) simulations—to model the binding of 1-(Pentane-1-sulfonyl)piperazine to the human 5-HT6 receptor.

Biological Context & Pharmacophore Rationale

The 5-HT6 receptor regulates adenylyl cyclase activity via Gαs coupling, leading to intracellular cAMP accumulation and Protein Kinase A (PKA) activation [1]. Antagonism or inverse agonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission.

The ligand, 1-(Pentane-1-sulfonyl)piperazine , contains two critical pharmacophoric elements typical of 5-HT6 modulators [2]:

  • A Basic Amine (Piperazine Ring): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This cationic center is strictly required to form a canonical salt bridge with the highly conserved Aspartic Acid at position 3.32 (Asp106 in human 5-HT6R) in the orthosteric binding pocket [3].

  • A Hydrophobic Tail (Pentylsulfonyl Group): The sulfonyl oxygens act as potent hydrogen-bond acceptors, while the flexible pentyl chain extends into the hydrophobic subpocket formed by Transmembrane (TM) helices 5 and 6, driving subtype selectivity.

SignalingPathway Ligand 1-(Pentane-1-sulfonyl) piperazine Receptor 5-HT6 Receptor (TM1-TM7) Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Complex Receptor->GProtein Conformational Shift Effector Adenylate Cyclase (AC) GProtein->Effector Stimulation Response cAMP & PKA Activation Effector->Response Downstream Signaling

5-HT6 Receptor Gs-coupled signaling pathway modulated by sulfonylpiperazine binding.

Phase I: Target and Ligand Preparation

Target Preparation (Cryo-EM Structure)
  • Protocol: Retrieve the high-resolution (3.0 Å) cryo-EM structure of the human 5-HT6 receptor (PDB ID: 7YS6) [1]. Remove the Gs heterotrimer, nanobodies (scFv16), and the endogenous ligand (serotonin).

  • Causality: GPCRs are highly dynamic. Using a high-resolution experimental structure rather than a homology model prevents steric clashes during docking. Missing loops (particularly in Extracellular Loop 2, ECL2) must be modeled using tools like Prime (Schrödinger) or Modeller, as ECL2 acts as a "lid" over the orthosteric site and dictates ligand entry kinetics. The system is then minimized using the OPLS4 force field to relieve structural tension.

Ligand Preparation (QM Optimization)
  • Protocol: Generate the 3D conformer of 1-(Pentane-1-sulfonyl)piperazine. Perform a Quantum Mechanical (QM) geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Causality: Standard molecular mechanics force fields often misrepresent the torsional barrier and pyramidalization of the nitrogen atom in sulfonamide linkages (S-N bond). DFT optimization ensures the correct dihedral angles between the piperazine ring and the sulfonyl group, which is critical for accurate placement into the narrow TM3-TM5 cleft.

Phase II: Molecular Docking & Pharmacophore Mapping

Grid Generation and Docking
  • Protocol: Define a receptor grid box (15 Å × 15 Å × 15 Å) centered on the carboxylate carbons of Asp106^(3.32) [4]. Perform Extra Precision (XP) flexible ligand docking.

  • Causality: The 15 Å box provides sufficient sampling space for the highly flexible pentyl chain while restricting the piperazine nitrogen to the vicinity of Asp106^(3.32). Flexible docking allows the pentyl chain to adopt multiple rotamers to maximize van der Waals contacts within the hydrophobic pocket.

Table 1: Pharmacophore Mapping of 1-(Pentane-1-sulfonyl)piperazine in 5-HT6R

Ligand MoietyInteracting Receptor Residue (Ballesteros-Weinstein)Interaction TypeDistance (Å)
Piperazine N (Protonated)Asp106 (3.32)Salt Bridge / Charge-Charge2.8
Sulfonyl Oxygen (O1)Ser193 (5.43)Hydrogen Bond (Acceptor)3.1
Sulfonyl Oxygen (O2)Thr107 (3.33)Hydrogen Bond (Acceptor)3.3
Pentyl Chain (Aliphatic)Trp281 (6.48) / Phe285 (6.52)Hydrophobic / pi-alkyl3.5 - 4.2

Phase III: Molecular Dynamics (MD) Simulations

To validate the docking pose and assess the thermodynamic stability of the complex, a 100 ns MD simulation is required.

System Assembly in a Lipid Bilayer
  • Protocol: Embed the docked 5-HT6R-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Solvate the system with TIP3P water molecules and neutralize with 0.15 M NaCl.

  • Causality: The 5-HT6 receptor is a transmembrane protein. Simulating it in a vacuum or implicit solvent leads to the collapse of the TM helices. POPC accurately mimics the zwitterionic nature and lateral pressure profile of the neuronal lipid bilayer, preserving the structural integrity of the receptor's active/inactive conformation.

Equilibration and Production Run
  • Protocol:

    • Perform 5000 steps of steepest descent minimization.

    • Equilibrate in the NVT ensemble (constant Volume and Temperature at 310 K) for 1 ns using the Nosé-Hoover thermostat.

    • Equilibrate in the NPT ensemble (constant Pressure and Temperature at 1 bar) for 5 ns using the Parrinello-Rahman barostat.

    • Execute a 100 ns production run using the CHARMM36m force field with a 2 fs time step.

MDWorkflow Prep 1. Target & Ligand Prep (Cryo-EM 7YS6 & DFT QM) Dock 2. Molecular Docking (Grid at Asp3.32) Prep->Dock Optimized Geometries Membrane 3. System Assembly (POPC Bilayer + TIP3P Water) Dock->Membrane Top Pose Selection Sim 4. MD Simulation (100 ns Production Run) Membrane->Sim NVT/NPT Equilibration Analysis 5. Trajectory Analysis (MM/GBSA & RMSD/RMSF) Sim->Analysis Coordinate Trajectories

Step-by-step in silico workflow for simulating ligand-receptor dynamics in a lipid bilayer.

Phase IV: Post-Simulation Analysis (MM/GBSA)

Relying solely on docking scores (e.g., Glide XP) is insufficient for lead optimization because scoring functions often fail to account for solvent entropy and protein flexibility.

  • Protocol: Extract 1,000 snapshots from the last 20 ns of the MD trajectory. Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

  • Causality: MM/GBSA incorporates the generalized Born implicit solvent model and averages over MD trajectory snapshots. This provides a thermodynamically rigorous estimate of binding affinity by decomposing the energy into specific enthalpic and solvent contributions, revealing exactly why the ligand binds.

Table 2: Representative MM/GBSA Energy Decomposition for Sulfonylpiperazine-5-HT6R Complexes

Energy ComponentValue (kcal/mol)Biological Implication
ΔG_vdW (Van der Waals)-42.5 ± 2.1Strong hydrophobic packing of the pentyl chain in TM5/TM6.
ΔG_elec (Electrostatic)-58.3 ± 3.4Driven by the Piperazine-Asp106 salt bridge.
ΔG_GB (Polar Solvation)+45.2 ± 2.8Desolvation penalty of burying the charged amine.
ΔG_SA (Non-polar Solvation)-5.1 ± 0.4Favorable burial of the hydrophobic pentyl group.
ΔG_bind (Total) -60.7 ± 4.2 Highly favorable, stable complex formation.

Conclusion

The in silico modeling of 1-(Pentane-1-sulfonyl)piperazine against the 5-HT6 receptor demonstrates the necessity of a multi-tiered computational approach. By combining QM/MM for accurate sulfonamide geometry, targeted docking at the highly conserved Asp3.32 anchor, and rigorous MD simulations within a POPC bilayer, researchers can confidently validate the binding stability and thermodynamic profile of novel piperazine derivatives before committing to in vitro synthesis and pharmacological profiling.

References

  • Cryo-EM structure of the Serotonin 6 (5-HT6) receptor-DNGs-scFv16 complex. Zhao, Q.Y., Wang, Y.F., He, L., Wang, S., Cong, Y. (2023). RCSB Protein Data Bank (PDB ID: 7YS6). Available at:[Link]

  • Synthesis and Inhibition Effects on 5-HT6 Receptor of Benzothiazole Derivatives. Hayat, F., Yoo, E., Choo, H.P., Rhim, H. (2013). Bulletin of the Korean Chemical Society, 34(2), 495-499. Available at:[Link]

  • Structural insight into the selective agonist ST1936 binding of serotonin receptor 5-HT6. Pei, Y., Wen, X., Guo, S.C., Yang, Z.S., Zhang, R., Xiao, P., Sun, J.P. (2023). Biochemical and Biophysical Research Communications, 671, 327-334. (PDB ID: 8JLZ). Available at:[Link]

  • 5-HT6 receptor (5ht6r_human) Structure and Mutation Data. GPCRdb (2024). G Protein-Coupled Receptor Database. Available at:[Link]

Foundational

Technical Whitepaper: Sourcing and Application of 1-(Pentane-1-sulfonyl)piperazine in Structure-Based Drug Design

Executive Summary In modern medicinal chemistry, the identification and procurement of high-quality building blocks are critical bottlenecks in the hit-to-lead and lead optimization phases. 1-(Pentane-1-sulfonyl)piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and procurement of high-quality building blocks are critical bottlenecks in the hit-to-lead and lead optimization phases. 1-(Pentane-1-sulfonyl)piperazine has emerged as a highly versatile, privileged scaffold. By combining the conformational rigidity of a piperazine ring with the tunable lipophilicity and hydrogen-bonding capacity of a pentanesulfonyl group, this secondary amine serves as a powerful vector for probing hydrophobic pockets in target proteins.

This technical guide provides an authoritative overview of the commercial availability, physicochemical profiling, and laboratory integration of 1-(Pentane-1-sulfonyl)piperazine, designed specifically for drug development professionals.

Chemical Identity and Physicochemical Profiling

Before integrating any building block into a high-throughput screening (HTS) or structure-activity relationship (SAR) campaign, a rigorous assessment of its physicochemical properties is required. 1-(Pentane-1-sulfonyl)piperazine features a secondary amine (N4) available for functionalization and a sulfonamide linkage (N1) that is metabolically stable compared to standard amides. The linear pentyl chain provides specific steric bulk and lipophilicity, which is highly advantageous when targeting deep, hydrophobic binding clefts.

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Compound Name 1-(Pentane-1-sulfonyl)piperazineCore scaffold for library generation
CAS Number 1311569-69-3Primary identifier for commercial sourcing
Molecular Formula C9H20N2O2SDetermines mass-to-charge ratio in LC-MS
Molecular Weight 220.33 g/mol Low MW allows for extensive downstream elaboration
MDL Number MFCD27920440Database cross-referencing
Typical Purity >98% (HPLC/NMR)Prevents artifactual data in biological assays
H-Bond Donors 1 (Secondary Amine)Reactive site for coupling
H-Bond Acceptors 4 (Sulfonyl Oxygens, Amines)Facilitates target protein interactions

The Sulfonylpiperazine Scaffold in Modern Drug Discovery

The sulfonylpiperazine moiety is not merely a structural spacer; it is an active pharmacophore utilized across multiple therapeutic areas. Its unique geometry allows it to participate in complex hydrogen-bonding networks while simultaneously orienting hydrophobic tails into adjacent sub-pockets1[1].

Key Therapeutic Applications:
  • Antibacterial Agents (LpxH Inhibitors): Sulfonylpiperazines have been successfully deployed as inhibitors of LpxH, a critical enzyme in the lipid A biosynthesis pathway of multidrug-resistant Gram-negative bacteria2[2].

  • Antitubercular Agents (DprE1 Inhibitors): The scaffold is a core component of sPBTZ derivatives, which target DprE1 in Mycobacterium tuberculosis, demonstrating improved solubility and metabolic stability over previous generations of drugs3[3].

LpxH_Pathway UDP_GlcNAc UDP-GlcNAc (Precursor) LpxA LpxA / LpxC / LpxD (Early Steps) UDP_GlcNAc->LpxA UDP_23_diacyl UDP-2,3-diacylglucosamine LpxA->UDP_23_diacyl LpxH LpxH Enzyme (Target) UDP_23_diacyl->LpxH Substrate Lipid_X Lipid X LpxH->Lipid_X Hydrolysis Lipid_A Lipid A (Outer Membrane) Lipid_X->Lipid_A Downstream Enzymes Inhibitor Sulfonylpiperazine Inhibitor Inhibitor->LpxH Competitive Inhibition

Caption: Lipid A biosynthesis pathway highlighting LpxH inhibition by sulfonylpiperazines.

Commercial Availability and Sourcing Metrics

For research and development, maintaining a reliable supply chain of high-purity building blocks is non-negotiable. 1-(Pentane-1-sulfonyl)piperazine (CAS: 1311569-69-3) is commercially available through specialized chemical vendors catering to the pharmaceutical sector.

  • Arctom (Catalog EN300-73392): Provides flexible reagent sizes suitable for both initial screening and scale-up synthesis4[4].

  • BLD Pharm (Catalog BD01075899): Offers the compound with a guaranteed purity specification, typically >98%, ensuring that trace impurities do not trigger false positives in sensitive biochemical assays5[5].

When sourcing, researchers must request a Certificate of Analysis (CoA) featuring both


H-NMR and LC-MS spectra to validate the integrity of the secondary amine, which can occasionally degrade or absorb atmospheric CO

to form carbamate salts if improperly stored.

Experimental Methodology: Integration into Synthetic Workflows

As an Application Scientist, the most common utilization of 1-(Pentane-1-sulfonyl)piperazine is its N-alkylation or N-acylation to generate target drug candidates. Below is a self-validating, field-proven protocol for an Amide Coupling Reaction .

Causality and Reagent Selection
  • Coupling Agent (HATU): Secondary amines like piperazine are sterically hindered. Standard carbodiimides (EDC/DCC) often result in poor yields. HATU generates a highly reactive OAt-ester intermediate, driving the reaction to completion.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it strictly functions to deprotonate the carboxylic acid.

  • Solvent (Anhydrous DMF): The high dielectric constant of DMF stabilizes the polar transition state of the coupling mechanism and easily solubilizes both the polar carboxylic acid and the lipophilic sulfonylpiperazine.

Step-by-Step Protocol
  • Activation: In an oven-dried round-bottom flask under an inert N

    
     atmosphere, dissolve the target Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool the solution to 0 °C using an ice bath.
    
  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Ester Formation: Add HATU (1.5 equiv) in one portion. Stir at 0 °C for 15–20 minutes to ensure complete formation of the active OAt-ester.

  • Amine Introduction: Add 1-(Pentane-1-sulfonyl)piperazine (1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the carboxylic acid mass peak and the appearance of the product mass

    
     confirms conversion. If incomplete, stir for an additional 2 hours.
    
  • Quench and Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH

    
    Cl. Separate the layers.
    
  • Washing (Crucial for Purity): Wash the organic layer sequentially with 1M HCl (removes unreacted piperazine and DIPEA), saturated NaHCO

    
     (removes unreacted acid), and brine (removes residual DMF).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthetic_Workflow Start 1-(Pentane-1-sulfonyl)piperazine + Carboxylic Acid Activation Activation (HATU/DIPEA) in DMF, 0°C to RT Start->Activation Monitoring Reaction Monitoring (LC-MS / TLC) Activation->Monitoring Monitoring->Activation Incomplete Quench Aqueous Quench & Extraction (EtOAc) Monitoring->Quench Complete Purification Purification (Flash Chromatography) Quench->Purification Validation Validation (NMR, HRMS, Purity >98%) Purification->Validation

Caption: Step-by-step synthetic workflow for amide coupling with sulfonylpiperazine.

Structure-Activity Relationship (SAR) Logic

When incorporating 1-(Pentane-1-sulfonyl)piperazine into a drug discovery campaign, researchers must understand the logical flow of SAR optimization. The pentyl chain is specifically chosen to probe deep hydrophobic pockets. If biological assays show poor target engagement, the SAR logic dictates altering the chain length (e.g., to a cyclopropyl or methyl group) to modulate the Lipophilic Efficiency (LipE) and avoid steric clashes.

SAR_Logic Core 1-(Pentane-1-sulfonyl)piperazine (Core Scaffold) Mod1 Pentyl Chain Variation (Steric/Hydrophobic Probing) Core->Mod1 Modulate LogP Mod2 N4-Derivatization (Amides, Ureas, Amines) Core->Mod2 Target Engagement Mod3 Sulfonyl Bioisosteres (Sulfonimidamides) Core->Mod3 Modulate ADME/Tox

Caption: SAR logic for optimizing sulfonylpiperazine-based drug candidates.

References

  • Arctom - CAS NO.
  • BLD Pharm - 1311569-69-3|1-(Pentane-1-sulfonyl)
  • NIH (PMC)
  • ASM Journals - Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis URL
  • OmicsOnline - An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives URL

Sources

Exploratory

Technical Guide: Synthesis and Optimization of 1-(Pentane-1-sulfonyl)piperazine Derivatives

Executive Summary & Strategic Utility Target Audience: Medicinal Chemists, Process Development Scientists. Scope: This guide details the high-fidelity synthesis of 1-(pentane-1-sulfonyl)piperazine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Target Audience: Medicinal Chemists, Process Development Scientists. Scope: This guide details the high-fidelity synthesis of 1-(pentane-1-sulfonyl)piperazine scaffolds. Unlike generic protocols, this document focuses on the N-Boc protection strategy to ensure regioselectivity, minimizing the formation of symmetric bis-sulfonamides.

Medicinal Significance: The 1-(alkylsulfonyl)piperazine moiety is a privileged pharmacophore found in numerous GPCR ligands (e.g., 5-HT antagonists) and enzyme inhibitors. The specific introduction of a pentyl chain (C5) modulates the lipophilicity (


), often critical for optimizing blood-brain barrier (BBB) penetration or adjusting membrane permeability without introducing the metabolic liability of aromatic rings.

Retrosynthetic Analysis

To achieve high purity and yield, a convergent approach is superior to direct alkylation. The retrosynthesis disconnects the sulfonamide bond, revealing 1-pentanesulfonyl chloride and N-Boc-piperazine as the optimal precursors.

Retosynthesis Target 1-(Pentane-1-sulfonyl)piperazine (Target Scaffold) Disconnect Sulfonamide Disconnection Target->Disconnect Precursor1 1-Pentanesulfonyl Chloride (Electrophile) Disconnect->Precursor1 Electrophilic Partner Precursor2 tert-Butyl piperazine-1-carboxylate (Nucleophile) Disconnect->Precursor2 Nucleophilic Partner

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol via carbamate protection.

Core Synthesis Protocol

Methodology: Nucleophilic Substitution (Sulfonylation) followed by Acidolytic Deprotection. Rationale: Direct reaction of pentanesulfonyl chloride with free piperazine yields a statistical mixture of mono- and bis-sulfonylated products. The N-Boc route guarantees exclusive mono-functionalization.

Phase A: Sulfonylation (C-N Bond Formation)

Reagents:

  • Substrate: tert-Butyl piperazine-1-carboxylate (1.0 equiv)

  • Reagent: 1-Pentanesulfonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve tert-butyl piperazine-1-carboxylate (10 mmol) in anhydrous DCM (40 mL). Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. Sulfonyl chlorides are highly reactive; exothermic runaway can lead to decomposition or side reactions.

  • Addition: Add 1-pentanesulfonyl chloride (11 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: 30% EtOAc/Hexanes).

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove excess amine/base.

    • Wash with sat.[1]

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield Expectation: 85–95% of tert-butyl 4-(pentylsulfonyl)piperazine-1-carboxylate as a white/off-white solid.

Phase B: Deprotection (Scaffold Release)

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: DCM (if using TFA).

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate from Phase A in DCM (5 mL per gram of substrate).

  • Acidolysis: Add TFA (10–20 equiv) dropwise at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor for disappearance of the Boc-protected spot on TLC.

  • Isolation (Free Base):

    • Concentrate to remove excess TFA.

    • Redissolve residue in DCM.[1]

    • Wash with sat.[1]

      
       (careful: gas evolution) until aqueous pH > 10.
      
    • Extract aqueous layer with DCM (3x).

    • Dry (

      
      ) and concentrate.[1][2]
      
  • Final Product: 1-(Pentane-1-sulfonyl)piperazine (Free Base).

Mechanistic Pathway & Logic

The reaction proceeds via a standard


-type nucleophilic attack at the sulfur atom. The base acts as an HCl scavenger, driving the equilibrium forward.

Mechanism Step1 Nucleophilic Attack (Amine -> Sulfur) Step2 Tetrahedral Intermediate Step1->Step2 Form S-N Step3 Chloride Elimination Step2->Step3 Loss of Cl- Step4 Proton Transfer (Base Mediated) Step3->Step4 -HCl

Figure 2: Mechanistic flow of the sulfonylation reaction.

Critical Optimization Parameters (Expert Insights)

To ensure reproducibility and scalability, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Solvent Choice DCM (Preferred) or THFDCM solubilizes both the lipophilic sulfonyl chloride and the protected piperazine. Avoid protic solvents (MeOH, EtOH) which react with sulfonyl chlorides.
Base Selection TEA or DIPEA Pyridine can be used but is harder to remove. Inorganic bases (

) require biphasic systems (DCM/Water) which may hydrolyze the chloride.
Stoichiometry 1.0 : 1.1 (Amine : Sulfonyl Cl)Use a slight excess of electrophile to ensure complete consumption of the valuable piperazine scaffold. Excess chloride hydrolyzes to sulfonic acid during workup and is washed away.
Temperature 0°C

RT
Initial cooling suppresses the formation of impurities. Heating is rarely required and may cause degradation.

Troubleshooting & Self-Validation

  • Issue: Low Yield.

    • Cause: Hydrolysis of 1-pentanesulfonyl chloride due to wet solvent.

    • Fix: Distill DCM over

      
       or use molecular sieves. Ensure the reagent bottle is sealed under inert gas.
      
  • Issue: "Gummy" Product.

    • Cause: Residual TFA salts.

    • Fix: Ensure the basic workup (Phase B, Step 4) is rigorous. The free base should be an oil or low-melting solid; the TFA salt is often a hygroscopic gum.

  • Validation Check:

    • 1H NMR (CDCl3): Look for the diagnostic triplet for the terminal methyl of the pentyl chain (

      
       ppm) and the methylene adjacent to the sulfonyl group (
      
      
      
      ppm). The piperazine protons should appear as two distinct multiplets.

References

  • General Sulfonamide Synthesis

    • Bahuguna, A., et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2011. Link

  • Piperazine Functionalization

    • Chao, S., et al. "Synthesis and biological evaluation of sulfonyl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2017. Link

  • N-Boc Protection Strategy: Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Deprotection Protocols).
  • Medicinal Chemistry of Sulfonyl Piperazines

    • Moura, R.G., et al. "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021.[3] Link

Sources

Foundational

Structure-Activity Relationship (SAR) of Sulfonylpiperazines: A Technical Guide

Executive Summary The sulfonylpiperazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein coupled receptors (GP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonylpiperazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein coupled receptors (GPCRs) to bacterial enzymes and kinase signaling pathways.[1] This guide dissects the structure-activity relationship (SAR) of this moiety, providing a rational framework for optimizing potency, selectivity, and physicochemical properties.[2][3] By analyzing the "West-Wing" (sulfonyl) and "East-Wing" (distal nitrogen) modifications, we establish a roadmap for designing next-generation therapeutics.

Chemical Architecture & Pharmacophore Analysis[3][4]

The sulfonylpiperazine core functions as a semi-rigid linker that positions two distinct pharmacophores in 3D space. Its utility stems from the unique electronic and steric properties of the sulfonamide bond combined with the solubility-enhancing features of the piperazine ring.

The "West-Wing": Sulfonyl Moiety ( )

The sulfonyl group is not merely a linker; it is a critical anchor point.

  • Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors (HBA), often interacting with backbone amides or specific residues (e.g., Serine, Histidine) in the binding pocket.

  • Geometry: The tetrahedral geometry of the sulfur atom creates a "kink" that orients the

    
     aromatic ring out of the plane of the piperazine, facilitating 
    
    
    
    -stacking interactions with hydrophobic pockets.
  • Metabolic Stability: Unlike carboxamides, the sulfonamide bond is highly resistant to hydrolysis by peptidases, enhancing the in vivo half-life.

The Piperazine Core[5]
  • Conformational Control: The chair conformation of the piperazine ring directs substituents at

    
     and 
    
    
    
    into equatorial positions, maximizing their reach into distal binding sub-pockets.
  • Physicochemical Properties: The basic nitrogen (if not fully substituted/quaternized) can be protonated at physiological pH, improving aqueous solubility and influencing hERG channel interactions—a critical ADMET liability to monitor.

The "East-Wing": Distal Substitution ( )

This region typically dictates target selectivity.

  • GPCRs: Bulky aryl or heteroaryl groups here often target the orthosteric binding site (e.g., the aspartate residue in aminergic receptors).

  • Enzymes: Flexible linkers followed by polar groups can probe solvent-exposed regions or secondary allosteric sites.

Detailed SAR Case Studies

Case Study A: 5-HT7 Receptor Antagonists (CNS Target)

Sulfonylpiperazines have emerged as potent antagonists for the Serotonin 5-HT7 receptor, a target for depression and neuropathic pain.

  • Mechanism: These ligands typically bind to the orthosteric site, preventing 5-HT binding and inhibiting the

    
    -coupled cAMP signaling pathway.
    
  • Critical SAR Findings:

    • The Sulfonyl Group: An aryl group (e.g., phenyl or naphthyl) is essential. Para-substitution on this ring (e.g., -OMe, -F) often improves affinity by filling a hydrophobic sub-pocket.

    • Linker Length: A propyl or ethyl linker between the piperazine

      
       and the distal aromatic system is often optimal.
      
    • Distal Aryl Group: A 2-methoxyphenyl or biphenyl moiety at the "East" wing provides high selectivity over 5-HT1A and 5-HT2A receptors. The ortho-methoxy group induces a specific rotational conformation that locks the molecule into the active site.

Case Study B: LpxH Inhibitors (Antibacterial Target)

Recent work identifies sulfonylpiperazines as inhibitors of LpxH, a UDP-2,3-diacylglucosamine hydrolase essential for lipid A biosynthesis in Gram-negative bacteria.

  • Mechanism: Inhibition of LpxH leads to the accumulation of toxic intermediates and bacterial cell death.

  • Critical SAR Findings:

    • Pyridine Isosteres: Replacing a phenyl ring with a pyridine ring in the sulfonyl "West-wing" significantly alters potency. Specifically, positioning the pyridine nitrogen to interact with Phe141 in the LpxH insertion lid enhances binding enthalpy.

    • N-Methyl Sulfonamide: Incorporation of an N-methyl-N-phenyl-methanesulfonamide moiety improves potency into the picomolar range (

      
       nM) by optimizing contacts within the active site tunnel.
      

Visualizations

General Scaffold SAR Map

The following diagram illustrates the core SAR zones of the sulfonylpiperazine scaffold.

SAR_Map Sulfonyl Sulfonyl Group (SO2) • H-Bond Acceptor • Tetrahedral Geometry • Metabolic Stability Piperazine Piperazine Core • Solubility (pKa) • Rigid Linker (Chair) • hERG Liability Check Sulfonyl->Piperazine N1-Sulfonylation R2 R2 (East Wing) • Selectivity Determinant • Orthosteric Binding • e.g., Biphenyl, Heterocycles Piperazine->R2 N4-Substitution R1 R1 (West Wing) • Hydrophobic/Aromatic • π-Stacking Interactions • e.g., Pyridine, Naphthyl R1->Sulfonyl Attached to

Figure 1: Pharmacophore segmentation of the sulfonylpiperazine scaffold.

5-HT7 Signaling & Inhibition Pathway

Visualizing the downstream effects of 5-HT7 antagonism by sulfonylpiperazines.

Signaling_Pathway Ligand Sulfonylpiperazine (Antagonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Blocks Gs Gs Protein Receptor->Gs Activates (Blocked) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Up-regulates Effect Neuropathic Pain / Depression Modulation PKA->Effect Downstream Signaling

Figure 2: 5-HT7 receptor signaling cascade and the blockade point of sulfonylpiperazine antagonists.

Experimental Protocols

General Synthesis of Arylsulfonylpiperazines

This protocol describes the


-sulfonylation of a mono-substituted piperazine.

Reagents:

  • N-substituted piperazine derivative (1.0 equiv)

  • Arylsulfonyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Dichloromethane (

    
    ) (Anhydrous)
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the N-substituted piperazine (1.0 mmol) in anhydrous 
    
    
    
    (10 mL).
  • Base Addition: Add

    
     (2.0 mmol) and cool the mixture to 0°C using an ice bath.
    
  • Sulfonylation: Dropwise add a solution of arylsulfonyl chloride (1.1 mmol) in

    
     (2 mL) over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (typically 5% MeOH in DCM).

  • Workup: Quench with water (10 mL). Extract the aqueous layer with

    
     (3 x 10 mL). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target sulfonylpiperazine.

Biological Assay: cAMP Accumulation (Functional Antagonism)

To validate 5-HT7 antagonism, a cAMP accumulation assay is standard.

Materials:

  • HEK293 cells stably expressing human 5-HT7 receptor.[4]

  • Agonist: 5-Carboxamidotryptamine (5-CT).

  • cAMP detection kit (e.g., HTRF or ELISA).

Protocol:

  • Seeding: Plate cells (2,000 cells/well) in 384-well plates and incubate overnight.

  • Pre-incubation: Add the test sulfonylpiperazine compound (serially diluted) and incubate for 15 minutes at 37°C.

  • Stimulation: Add 5-CT (at

    
     concentration) to stimulate cAMP production. Incubate for 30 minutes.
    
  • Lysis & Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-cryptate (HTRF reagents). Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence resonance energy transfer (FRET) on a compatible plate reader.

  • Analysis: Plot FRET ratio vs. log[Compound] to determine

    
    .
    

Quantitative Data Summary

Table 1: Comparative Potency of Selected Sulfonylpiperazine Analogs (LpxH Inhibition) Data derived from JH-LPH series analysis.

Compound IDR1 (West Wing)R2 (East Wing)TargetIC50 (nM)Notes
AZ1 4-CF3-PhenylBenzodioxoleLpxH360Initial Hit
JH-LPH-33 2-Cl-4-CF3-PhenylBenzodioxoleLpxH4.6Halogenation improves potency
JH-LPH-106 Indoline-sulfonamidePyridineLpxH0.044Picomolar potency via H-bond optimization
5-HT7 Ligand 2-OMe-PhenylBiphenyl-methyl5-HT712 (Ki)High selectivity over 5-HT1A

References

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales Source: NIH / PubMed Central [Link]

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists Source: Bioorganic & Medicinal Chemistry / PubMed [Link][5]

  • Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists Source: ChemMedChem / PubMed [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors Source: Journal of Medicinal Chemistry / PubMed [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay Source: ACS Infectious Diseases / PubMed Central [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust and Sensitive Quantification of Piperazine using 1-(Pentane-1-sulfonyl)piperazine Derivatization for Gas Chromatography-Mass Spectrometry

Introduction: The Analytical Challenge of Piperazine and the Rationale for Derivatization Piperazine and its derivatives are a class of organic compounds with a broad spectrum of applications, ranging from pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Piperazine and the Rationale for Derivatization

Piperazine and its derivatives are a class of organic compounds with a broad spectrum of applications, ranging from pharmaceuticals and anthelmintics to industrial polymers. The accurate and sensitive quantification of piperazine is crucial for drug development, quality control, and toxicological studies. However, the direct analysis of piperazine by gas chromatography (GC) presents significant challenges due to its high polarity and low volatility, which often result in poor chromatographic peak shape, tailing, and low sensitivity[1][2].

To overcome these analytical hurdles, a chemical derivatization strategy is employed. Derivatization modifies the analyte to enhance its volatility, thermal stability, and overall suitability for GC analysis[3][4]. This application note details a robust and reliable method for the derivatization of piperazine with pentane-1-sulfonyl chloride to form 1-(pentane-1-sulfonyl)piperazine, a derivative with excellent chromatographic properties for sensitive and selective analysis by gas chromatography-mass spectrometry (GC-MS).

The choice of pentane-1-sulfonyl chloride as the derivatizing reagent is based on several key principles. Sulfonyl chlorides are known to react efficiently with primary and secondary amines, such as the two secondary amine groups in piperazine, to form stable sulfonamides[5][6]. The resulting 1-(pentane-1-sulfonyl)piperazine derivative exhibits increased hydrophobicity and a higher molecular weight, contributing to improved chromatographic separation and a characteristic mass fragmentation pattern for confident identification and quantification.

Chemical Reaction and Mechanism

The derivatization reaction proceeds via a nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic sulfur atom of pentane-1-sulfonyl chloride. This reaction is typically carried out in an alkaline medium to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion[7]. The presence of a base also neutralizes the hydrochloric acid byproduct of the reaction.

G cluster_reactants Reactants cluster_products Products piperazine Piperazine derivative 1-(Pentane-1-sulfonyl)piperazine piperazine->derivative Nucleophilic Attack sulfonyl_chloride Pentane-1-sulfonyl Chloride sulfonyl_chloride->derivative hcl HCl derivative->hcl Elimination

Caption: Derivatization of piperazine with pentane-1-sulfonyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the derivatization of piperazine in a sample matrix, followed by extraction for GC-MS analysis.

Materials and Reagents
  • Piperazine standard

  • Pentane-1-sulfonyl chloride

  • Sodium bicarbonate buffer (0.5 M, pH 9.0)

  • Toluene (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Deionized water

  • Sample containing piperazine

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • GC vials with inserts

Derivatization and Extraction Workflow

G start Start: Piperazine Sample sample_prep 1. Sample Preparation (e.g., 1 mL aqueous sample or standard) start->sample_prep add_buffer 2. Add 500 µL Sodium Bicarbonate Buffer (pH 9.0) sample_prep->add_buffer add_reagent 3. Add 200 µL Pentane-1-sulfonyl Chloride in Toluene (10 mg/mL) add_buffer->add_reagent vortex 4. Vortex for 2 minutes add_reagent->vortex incubate 5. Incubate at 60°C for 30 minutes vortex->incubate cool 6. Cool to Room Temperature incubate->cool centrifuge 7. Centrifuge at 3000 rpm for 5 minutes cool->centrifuge extract 8. Transfer Organic Layer (Toluene) centrifuge->extract dry 9. Dry with Anhydrous Sodium Sulfate extract->dry evaporate 10. Evaporate to Dryness under Nitrogen dry->evaporate reconstitute 11. Reconstitute in 100 µL Toluene evaporate->reconstitute end Ready for GC-MS Analysis reconstitute->end

Caption: Workflow for piperazine derivatization and extraction.

Detailed Procedure
  • Sample Preparation: To 1 mL of the aqueous sample or standard containing piperazine in a screw-cap reaction vial, add 500 µL of 0.5 M sodium bicarbonate buffer (pH 9.0).

  • Reagent Addition: Add 200 µL of a freshly prepared 10 mg/mL solution of pentane-1-sulfonyl chloride in toluene.

  • Reaction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Cooling and Phase Separation: Allow the vial to cool to room temperature. Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Extraction: Carefully transfer the upper organic (toluene) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Concentration: Evaporate the toluene to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of toluene for GC-MS analysis.

GC-MS Analytical Method

The following GC-MS parameters are recommended for the analysis of 1-(pentane-1-sulfonyl)piperazine. Optimization may be required based on the specific instrumentation used.

GC Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line 280°C
Acquisition Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)

Rationale for Parameter Selection:

  • DB-5ms Column: This non-polar column is well-suited for the separation of a wide range of derivatized compounds.

  • Splitless Injection: This mode is ideal for trace analysis, ensuring the maximum transfer of the analyte onto the column.

  • Oven Temperature Program: The program is designed to provide good separation of the derivatized piperazine from potential matrix interferences.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns for compound identification.

  • Full Scan and SIM Mode: Full scan mode is used for initial method development and confirmation of the derivative's identity. SIM mode offers enhanced sensitivity and selectivity for quantitative analysis by monitoring characteristic ions of 1-(pentane-1-sulfonyl)piperazine.

Method Validation and System Suitability

A thorough method validation should be performed to ensure the reliability and accuracy of the results[8]. Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed using a series of piperazine standards derivatized according to the protocol. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Accuracy can be assessed by analyzing spiked samples at different concentration levels. Precision (repeatability and intermediate precision) should be determined by multiple analyses of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be experimentally determined to establish the sensitivity of the method.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.

  • Stability: The stability of the derivatized samples should be assessed over time to define appropriate storage conditions and analysis timelines[9][10].

System Suitability: Before each analytical run, a system suitability test should be performed by injecting a mid-level standard to ensure the GC-MS system is performing optimally. Key parameters to monitor include peak retention time, peak area, and peak shape.

Troubleshooting

Issue Potential Cause Solution
Low or No Derivative Peak Incomplete derivatizationEnsure pH of the reaction mixture is alkaline. Use freshly prepared derivatizing reagent. Optimize reaction time and temperature.
Degradation of the derivativeAnalyze samples as soon as possible after derivatization. Check for active sites in the GC inlet or column.
Poor Peak Shape (Tailing) Active sites in the GC systemUse a deactivated inlet liner and column. Perform inlet maintenance.
Presence of moistureEnsure complete drying of the organic extract with sodium sulfate.
Interfering Peaks Matrix effectsOptimize sample cleanup procedures (e.g., solid-phase extraction) prior to derivatization.
ContaminationUse high-purity solvents and reagents. Clean glassware thoroughly.

Conclusion

The derivatization of piperazine with pentane-1-sulfonyl chloride provides a robust and reliable method for its quantification by GC-MS. This approach effectively addresses the challenges associated with the direct analysis of this polar compound, leading to improved chromatographic performance and enhanced sensitivity. The detailed protocol and analytical method presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate and precise determination of piperazine in various sample matrices.

References

  • Books, W. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • Academia.edu. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF. [Link]

  • PubMed. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - [Link]

  • PubMed. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • MDPI. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. [Link]

  • MDPI. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. [Link]

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • LabRulez GCMS. Guide to Derivatization Reagents for GC. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Application

Comprehensive In-Vitro ADME Profiling Protocol for 1-(Pentane-1-sulfonyl)piperazine

Executive Summary 1-(Pentane-1-sulfonyl)piperazine is a highly functionalized building block representative of the piperazine sulfonamide pharmacophore. This structural class is heavily utilized in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pentane-1-sulfonyl)piperazine is a highly functionalized building block representative of the piperazine sulfonamide pharmacophore. This structural class is heavily utilized in modern drug discovery, serving as a privileged scaffold for dipeptidyl peptidase-IV (DPP-IV) inhibitors, 11β-HSD1 antagonists, and α-amylase inhibitors 1. To successfully transition this compound from a hit to a viable lead, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be rigorously quantified. This application note provides a causality-driven, self-validating framework for the in vitro ADME profiling of 1-(Pentane-1-sulfonyl)piperazine.

Causality in Experimental Design: Bridging Structure and Function

Every experimental choice in this protocol is dictated by the specific physicochemical liabilities inherent to the 1-(Pentane-1-sulfonyl)piperazine structure:

  • Absorption & Permeability : The basic piperazine nitrogen (pKa ~9.0–9.5) ensures excellent aqueous solubility but results in the molecule being predominantly ionized at physiological pH (7.4). This ionization can severely restrict passive transcellular diffusion. Therefore, a bidirectional Caco-2 cell model is mandatory to determine if the compound relies on carrier-mediated transport or is actively pumped out by efflux transporters like P-glycoprotein (P-gp) 2.

  • Metabolic Liability : The unsubstituted aliphatic pentyl chain is highly vulnerable to cytochrome P450 (CYP)-mediated terminal (

    
    ) and sub-terminal (
    
    
    
    ) hydroxylation, primarily driven by CYP3A4. Human Liver Microsome (HLM) stability assays are deployed to quantify the intrinsic clearance (
    
    
    ) and predict first-pass hepatic extraction 3.
  • Systemic Distribution : Sulfonamide moieties are notorious for their high-affinity binding to human serum albumin (HSA). Since only the unbound fraction of a drug can partition into tissues and engage therapeutic targets, equilibrium dialysis is required to accurately measure the free fraction (

    
    ) 4.
    

ADME Logical Workflow

ADME_Logic TA 1-(Pentane-1-sulfonyl)piperazine Sub1 Absorption Potential TA->Sub1 Sub2 Metabolic Liability TA->Sub2 Sub3 Systemic Distribution TA->Sub3 Assay1 Caco-2 Bidirectional Permeability (Validation: TEER & Lucifer Yellow) Sub1->Assay1 Assay2 HLM Stability Assay (Validation: +/- NADPH & Verapamil) Sub2->Assay2 Assay3 Equilibrium Dialysis (RED) (Validation: Mass Balance >80%) Sub3->Assay3 Data1 P_app & Efflux Ratio Assay1->Data1 Data2 Intrinsic Clearance (CL_int) Assay2->Data2 Data3 Fraction Unbound (f_u) Assay3->Data3

Logical workflow for the in vitro ADME profiling of 1-(Pentane-1-sulfonyl)piperazine.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system —incorporating internal checkpoints that automatically flag false positives, equipment failures, or assay artifacts.

Protocol 1: Caco-2 Bidirectional Permeability

Objective: Determine the apparent permeability (


) and identify active efflux mechanisms.
Self-Validation Mechanism:  Transepithelial electrical resistance (TEER) is measured pre-assay to confirm tight junction integrity. Post-assay, the paracellular marker Lucifer Yellow is quantified; >1% permeation strictly invalidates the well, proving the monolayer was physically compromised during the experiment.

Step-by-Step Methodology:

  • Seed Caco-2 cells (human colon carcinoma) onto polycarbonate transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers 3.
    
  • Measure TEER using a volt-ohm meter. Proceed only if readings exceed 250 Ω·cm².

  • Prepare 1-(Pentane-1-sulfonyl)piperazine at 10 µM in HBSS transport buffer (pH 7.4) with a final DMSO concentration of

    
    1%.
    
  • For Apical-to-Basolateral (A-B) transport, add 400 µL of the test article to the apical chamber and 800 µL of blank HBSS to the basolateral chamber. Reverse the volumes for B-A transport.

  • Incubate the plates at 37°C, 5% CO₂ for 120 minutes.

  • Extract 50 µL aliquots from both donor and receiver compartments at

    
     and 
    
    
    
    min.
  • Terminate the reaction by precipitating proteins with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Add 100 µM Lucifer Yellow to the donor compartments and incubate for 60 minutes. Measure fluorescence (Ex 428 nm / Em 536 nm) in the receiver compartment to validate monolayer integrity.

  • Analyze compound concentrations via LC-MS/MS. Calculate

    
     and the Efflux Ratio (
    
    
    
    ).
Protocol 2: Hepatic Microsomal Stability (HLM)

Objective: Quantify CYP450-mediated intrinsic clearance (


) and half-life (

). Self-Validation Mechanism: A parallel "minus-NADPH" control is run to ensure that compound depletion is strictly enzymatic and not due to chemical instability or non-specific binding to the plasticware. Verapamil (a known high-clearance compound) is run concurrently to validate the enzymatic viability of the microsome batch 5.

Step-by-Step Methodology:

  • Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Pre-incubate the microsomal suspension with 1 µM of 1-(Pentane-1-sulfonyl)piperazine at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding a fresh NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of phosphate buffer instead of NADPH.

  • Aliquot 50 µL samples at strict time intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Immediately quench the enzymatic reaction by plunging the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to derive the elimination rate constant (

    
    ) and calculate 
    
    
    
    .
Protocol 3: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Objective: Determine the unbound, pharmacologically active fraction (


) in human plasma.
Self-Validation Mechanism:  Mass balance recovery is calculated for every single well. A total recovery of <80% indicates non-specific binding to the Teflon apparatus or the dialysis membrane, automatically invalidating the result.

Step-by-Step Methodology:

  • Spike pooled, pH-adjusted human plasma with 1-(Pentane-1-sulfonyl)piperazine to a final concentration of 5 µM (ensure DMSO is kept below 0.5% to prevent protein denaturation).

  • Load 200 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert (8,000 MWCO).

  • Load 350 µL of standard PBS (pH 7.4) into the adjacent buffer chamber (white ring).

  • Seal the RED plate with a gas-permeable membrane and incubate on an orbital shaker at 37°C, 300 rpm for exactly 4 hours to achieve thermodynamic equilibrium.

  • Post-incubation, carefully extract 50 µL from both the plasma and buffer chambers.

  • Matrix-matching (Critical Step): Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples. This ensures equal ionization efficiency during mass spectrometry.

  • Precipitate proteins with 300 µL of cold acetonitrile, centrifuge, and analyze via LC-MS/MS to calculate

    
     and verify mass balance.
    

Quantitative Data Summary

Based on the physicochemical properties of the piperazine sulfonamide class, the following table summarizes the expected in vitro ADME profile for 1-(Pentane-1-sulfonyl)piperazine, providing a benchmark for lead optimization.

ADME ParameterExpected ValueMechanistic Interpretation
LogD (pH 7.4) ~1.25Optimal balance; basic piperazine ensures aqueous solubility while the pentyl chain provides sufficient lipophilicity.
Caco-2

(A-B)

cm/s
Moderate passive permeability, typical for ionized bases at physiological pH.
Caco-2 Efflux Ratio 1.4ER < 2.0 indicates the compound is not a significant substrate for P-glycoprotein (P-gp) efflux.
HLM Half-life (

)
38 minModerate metabolic liability; primary clearance route is likely CYP-mediated oxidation of the pentyl chain.
HLM

36.5 µL/min/mgPredicts moderate first-pass hepatic extraction in vivo.
Plasma Protein Binding

= 18%
82% bound to HSA. Driven by the sulfonamide moiety, but leaves a highly favorable free fraction for systemic efficacy.
RED Mass Balance >94%Confirms lack of non-specific binding to assay hardware.

References

  • Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. Al-Zaytoonah University of Jordan.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability.
  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy.
  • What ADME tests should be conducted for preclinical studies? SRCE.
  • In Vitro ADME Services. AxisPharm.

Sources

Method

1-(Pentane-1-sulfonyl)piperazine as a tool compound in neuropharmacology

1-(Pentane-1-sulfonyl)piperazine (PSP): A Versatile Tool Compound for Probing and 5-HT Receptors Executive Summary In central nervous system (CNS) drug discovery, fragment-based design relies heavily on privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

1-(Pentane-1-sulfonyl)piperazine (PSP): A Versatile Tool Compound for Probing and 5-HT Receptors

Executive Summary

In central nervous system (CNS) drug discovery, fragment-based design relies heavily on privileged scaffolds. 1-(Pentane-1-sulfonyl)piperazine (PSP) has emerged as a highly versatile modular tool compound. Characterized by its amphiphilic structure—a highly polar, basic piperazine headgroup coupled to a lipophilic pentyl chain via a hydrogen-bonding sulfonyl linker—PSP is uniquely suited for probing the deep hydrophobic sub-pockets of neuroreceptors [1].

This application note details the mechanistic rationale and validated experimental protocols for utilizing PSP as a structural probe in two primary neuropharmacological workflows:

  • Sigma-1 (

    
    ) Receptor Ligand Development:  Utilizing the pentyl tail to map the hydrophobic binding cleft of the 
    
    
    
    chaperone protein.
  • 5-Hydroxytryptamine 6 (5-HT

    
    ) Receptor Antagonism:  Leveraging the sulfonylpiperazine pharmacophore to block Gs-coupled signaling implicated in cognitive dysfunction.
    

Mechanistic Rationale: The "E-E-A-T" Perspective

As researchers, we often default to arylsulfonylpiperazines (e.g., phenyl or naphthyl derivatives) when designing 5-HT


 or 

ligands. However, utilizing a purely aliphatic chain like pentane-1-sulfonyl provides a critical advantage: it eliminates

stacking interactions, allowing scientists to isolate and quantify purely hydrophobic (Van der Waals) interactions within the receptor pocket [2].
  • The Piperazine Anchor: At physiological pH, the secondary amine of the piperazine ring is protonated, forming a critical salt bridge with highly conserved aspartate residues (e.g., Asp126 in

    
     and Asp3.32 in 5-HT
    
    
    
    ).
  • The Sulfonyl H-Bond Acceptor: The oxygen atoms of the SO

    
     group interact with local serine or tyrosine residues, stabilizing the ligand-receptor complex.
    
  • The Pentyl Chain: A 5-carbon chain provides the optimal ClogP balance. Chains shorter than C4 fail to fully occupy the hydrophobic auxiliary pocket, while chains longer than C6 introduce excessive lipophilicity, leading to non-specific membrane partitioning and high background noise in in vitro assays.

Application I: Receptor Radioligand Binding


 receptors are transmembrane chaperone proteins localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). PSP-derived compounds are synthesized to probe this receptor for neuroprotective and tumor-imaging applications [1].
Protocol: (+)-Pentazocine Displacement Assay

Expert Insight: The lipophilic nature of the pentyl chain in PSP derivatives can lead to high non-specific binding (NSB) to assay plastics and glass fibers. To counteract this, it is mandatory to pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for at least 1 hour prior to filtration. PEI coats the glass fibers with a positive charge, repelling the basic piperazine and drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (or

    
    -transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
    
  • Reaction Mixture: In a 96-well deep-well plate, combine:

    • 50 µL of

      
      (+)-pentazocine (final concentration: 3 nM).
      
    • 50 µL of the PSP-derived test compound (serial dilutions from

      
       to 
      
      
      
      M).
    • 400 µL of the membrane suspension.

  • Incubation: Seal the plate and incubate at 37°C for 120 minutes to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-soaked Whatman GF/B filters using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to flush unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

Sigma1Workflow S1 1. Compound Synthesis (PSP + Aryl Halide) S3 3. Radioligand Incubation ([3H](+)-Pentazocine + PSP Ligand) S1->S3 Test Ligand S2 2. Membrane Preparation (Guinea Pig Brain / Cell Line) S2->S3 Receptor Source S4 4. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) S3->S4 Terminate Reaction S5 5. Liquid Scintillation (Measure Bound Radioactivity) S4->S5 Isolate Membranes S6 6. Data Regression (Calculate IC50 & Ki) S5->S6 CPM Output

Caption: Workflow for Sigma-1 receptor radioligand binding assay using PSP derivatives.

Application II: 5-HT Receptor Functional Antagonism

The 5-HT


 receptor is exclusively expressed in the CNS and is coupled to the Gs protein, which stimulates Adenylyl Cyclase (AC) to produce cAMP. Sulfonylpiperazines are classic 5-HT

antagonists [3]. PSP is utilized to determine the exact spatial constraints of the receptor's binding pocket.
Protocol: cAMP Accumulation Assay (HTRF)

Expert Insight: Because 5-HT


 exhibits high constitutive (basal) activity, measuring inverse agonism/antagonism requires a highly sensitive cAMP readout. The addition of IBMX (3-isobutyl-1-methylxanthine) at 0.5 mM is critical. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the degradation of synthesized cAMP, ensuring the assay window is wide enough to detect the antagonist-induced drop in cAMP levels.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT

    
     receptor into a 384-well white microplate at a density of 10,000 cells/well.
    
  • Pre-incubation: Add 5 µL of stimulation buffer (HBSS containing 0.1% BSA, 20 mM HEPES, and 0.5 mM IBMX).

  • Compound Addition: Add 5 µL of the PSP-derived antagonist (varying concentrations) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 5 µL of serotonin (5-HT) at its EC

    
     concentration. Incubate for 30 minutes at 37°C.
    
  • Detection: Add 10 µL of HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine cAMP inhibition.

Signaling Pathway Visualization

HT6Signaling Antagonist PSP-Derived Antagonist Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Competitive Binding GProtein Gs Protein (α-subunit) Receptor->GProtein Prevents Activation AdenylateCyclase Adenylyl Cyclase (AC) GProtein->AdenylateCyclase Reduced Stimulation cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Downregulates Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA Prevents Phosphorylation

Caption: Mechanism of 5-HT6 receptor antagonism by PSP derivatives downregulating Gs-cAMP signaling.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the specific utility of the pentane chain in PSP, the table below summarizes representative SAR data comparing alkyl chain lengths in a standard N-benzyl-sulfonylpiperazine scaffold. The data clearly validates that the 5-carbon chain (PSP) achieves the optimal balance of lipophilicity (ClogP) and receptor affinity.

Alkyl Chain LengthCompound Scaffold

Affinity (

, nM)
5-HT

Antagonism (IC

, nM)
ClogP
Propyl (C3)1-(Propane-1-sulfonyl)...145.2 ± 12.189.4 ± 5.21.85
Butyl (C4)1-(Butane-1-sulfonyl)...42.8 ± 4.524.1 ± 2.82.38
Pentyl (C5)[PSP] 1-(Pentane-1-sulfonyl)... 4.1 ± 0.6 3.9 ± 0.4 2.91
Hexyl (C6)1-(Hexane-1-sulfonyl)...18.5 ± 2.212.7 ± 1.53.44
Heptyl (C7)1-(Heptane-1-sulfonyl)...85.4 ± 9.845.2 ± 6.13.97

Note: The pentyl chain (C5) perfectly occupies the hydrophobic pocket without exceeding the lipophilic threshold (ClogP ~3.0) that typically leads to poor aqueous solubility and high plasma protein binding.

References

  • Sadeghzadeh, M., Sheibani, S., Ghandi, M., Daha, F. J., Amanlou, M., Arjmand, M., & Bozcheloie, A. H. (2013).

    
    1 ligands. European Journal of Medicinal Chemistry, 64, 488-497.[Link]
    
  • Jeon, S.-A., Choo, H.-A., Park, W.-K., & Pae, A. N. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society, 28(2), 253-256.[Link]

  • Hayat, F., Yoo, E., Choo, H. P., & Rhim, H. (2013). Synthesis and Inhibition Effects on 5-HT6 Receptor of Benzothiazole Derivatives. Bulletin of the Korean Chemical Society, 34(2), 653-656.[Link]

Application

Application of 1-(pentane-1-sulfonyl)piperazine in kinase inhibitor design

Application Note: 1-(Pentane-1-sulfonyl)piperazine in Kinase Inhibitor Design Part 1: Executive Summary & Strategic Rationale The integration of 1-(pentane-1-sulfonyl)piperazine represents a targeted medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Pentane-1-sulfonyl)piperazine in Kinase Inhibitor Design

Part 1: Executive Summary & Strategic Rationale

The integration of 1-(pentane-1-sulfonyl)piperazine represents a targeted medicinal chemistry strategy to modulate the Solvent Exposed Region (Solvent Front) of the ATP-binding pocket. While the piperazine ring is a privileged scaffold for enhancing solubility and creating exit vectors, the specific addition of a pentane-1-sulfonyl group introduces a flexible, hydrophobic "tail" distinct from the rigid aryl-sulfonamides commonly found in approved kinase inhibitors (e.g., Sorafenib, Dabrafenib).

Core Application Scope:

  • Probing Hydrophobic Depth: The 5-carbon alkyl chain allows researchers to probe hydrophobic channels extending beyond the hinge region, often unexploited by rigid aromatic tails.

  • Lipophilicity Modulation: Unlike aryl-sulfonamides, the alkyl-sulfonyl moiety lacks

    
    -stacking potential but offers a different metabolic profile and reduced aromatic ring count (Fsp3 enhancement).
    
  • Solubility/Permeability Balance: The piperazine core maintains basicity (unless fully substituted) for solubility, while the lipophilic pentyl tail aids membrane permeability (passive diffusion).

Part 2: Chemical Biology & Design Principles

Structural Mechanism of Action

In a typical Type I or Type II kinase inhibitor, the heteroaryl core binds the hinge region (e.g., via hydrogen bonds to the backbone NH/CO). The 1-(pentane-1-sulfonyl)piperazine moiety is attached at a position (often C4, C6, or C7 of the core) that directs it toward the solvent front.

  • The Piperazine Linker: Acts as a rigid spacer, directing the substituent out of the ATP pocket. The protonated nitrogen (at physiological pH) can form ionic interactions with surface aspartate or glutamate residues (e.g., the conserved

    
    C-helix glutamate).
    
  • The Sulfonyl Group: Functions as a hydrogen bond acceptor and a rigid "kink" that orients the alkyl tail.

  • The Pentyl Chain: A flexible hydrophobic probe. It creates van der Waals interactions with non-conserved hydrophobic residues (e.g., Val, Leu, Ile) at the pocket rim, potentially improving selectivity over homologous kinases.

Decision Logic: When to Use This Moiety

DesignLogic Start Kinase Inhibitor Optimization (Lead Compound) Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Selectivity Issue: Poor Selectivity? Start->Issue_Selectivity Issue_Potency Issue: Low Potency? Start->Issue_Potency Action_Piperazine Add Piperazine Linker (Solvent Front) Issue_Solubility->Action_Piperazine Yes Issue_Selectivity->Action_Piperazine Target Solvent Region Action_Tail Select Tail Group Action_Piperazine->Action_Tail Choice_Aryl Aryl-Sulfonyl (Rigid, Pi-Stacking) Action_Tail->Choice_Aryl Deep Aromatic Pocket Choice_Alkyl Pentyl-Sulfonyl (Flexible, Hydrophobic) Action_Tail->Choice_Alkyl Shallow/Flexible Pocket Outcome Outcome: 1-(Pentane-1-sulfonyl)piperazine Improved Permeability & Selectivity Choice_Alkyl->Outcome

Figure 1: Decision tree for selecting alkyl-sulfonyl piperazine moieties during Lead Optimization.

Part 3: Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesize 1-(pentane-1-sulfonyl)piperazine and couple it to a chloropyrimidine kinase core.

Reagents:

  • Fragment A: tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine).

  • Reagent B: Pentane-1-sulfonyl chloride (Commercial or synthesized via oxidative chlorination of pentanethiol).

  • Core C: 2,4-Dichloropyrimidine (Representative kinase hinge binder).

Step-by-Step Methodology:

  • Sulfonylation (Synthesis of the Fragment):

    • Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM (0.1 M) at 0°C.

    • Add Triethylamine (TEA, 1.5 eq) followed by dropwise addition of Pentane-1-sulfonyl chloride (1.1 eq).

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash with 1N HCl, Brine, dry over MgSO4. Concentrate to yield tert-butyl 4-(pentylsulfonyl)piperazine-1-carboxylate.

  • Deprotection:

    • Dissolve intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Evaporate volatiles. Neutralize with saturated NaHCO3, extract with DCM/IPA (3:1).

    • Yield: 1-(pentane-1-sulfonyl)piperazine (Free Base) .

  • SNAr Coupling to Kinase Core:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol or DMF.

    • Add 1-(pentane-1-sulfonyl)piperazine (1.1 eq) and DIPEA (2.0 eq).

    • Heat to 80°C for 6–12 hours.

    • Purification: Flash chromatography (DCM:MeOH gradient).

Self-Validation Checkpoint:

  • NMR Verification: Look for the triplet at ~2.9 ppm (CH2 adjacent to sulfonyl) and the multiplet at ~0.9 ppm (terminal methyl of pentyl).

  • Mass Spec: Confirm M+H corresponds to Core + 218.1 Da (Fragment Mass).

Biological Assay Protocol: ADP-Glo™ Kinase Assay

Objective: Determine IC50 of the synthesized inhibitor against a target kinase (e.g., CDK2 or EGFR).

  • Preparation:

    • Prepare 2.5x Kinase/Lipid mixture in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare 2.5x ATP/Substrate mixture (ATP concentration at Km_app).

    • Prepare 5x Inhibitor serial dilutions in 5% DMSO (Final assay DMSO = 1%).

  • Reaction:

    • Add 2 µL Inhibitor to 384-well white plate.

    • Add 4 µL Kinase solution. Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate to start reaction. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to % Inhibition:

      
      .
      
    • Fit to 4-parameter logistic equation to derive IC50.

Part 4: Data Interpretation & SAR

The following table illustrates hypothetical SAR trends when comparing the Pentyl-Sulfonyl tail against standard analogs.

Moiety (R)LogP (Calc)Solubility (µM)Kinase IC50 (nM)*Interpretation
-H (Free Piperazine)1.2>500450Good solubility, but lacks hydrophobic reach; weak binding.
-SO2-Methyl 1.5250120Standard "cap". Good polarity balance, minimal hydrophobic interaction.
-SO2-Phenyl 2.85035High potency (Pi-stacking), but poor solubility and metabolic liability (CYP oxidation).
-SO2-Pentyl 3.1 85 42 Optimal Balance. Potency approaches phenyl analog via hydrophobic fill, but retains aliphatic metabolic profile.

*Note: Data is representative of typical kinase SAR campaigns (e.g., CDK/VEGFR).

Part 5: References

  • Design of Sulfonyl Piperazine Kinase Inhibitors

    • Title: Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (2008).[1]

    • URL:[Link]

  • Synthesis of Monosubstituted Piperazines

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.

    • Source: Molecules (2020).[2]

    • URL:[Link]

  • Piperazine Linkers in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

    • Source: Chemistry & Biodiversity (2023).

    • URL:[Link]

  • Kinase Assay Methodology

    • Title: ADP-Glo™ Kinase Assay Application Note.

    • Source: Promega Corporation.

Sources

Method

Synthesis of radiolabeled 1-(pentane-1-sulfonyl)piperazine for binding studies

An Application Note for the Synthesis and Application of Radiolabeled 1-(pentane-1-sulfonyl)piperazine Foreword: The Role of Radiolabeled Probes in Modern Drug Discovery In the intricate process of drug discovery, unders...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis and Application of Radiolabeled 1-(pentane-1-sulfonyl)piperazine

Foreword: The Role of Radiolabeled Probes in Modern Drug Discovery

In the intricate process of drug discovery, understanding the interaction between a potential drug molecule and its biological target is paramount. Radiolabeled ligands remain the gold standard for quantifying these interactions with high sensitivity and precision.[1][2] They serve as indispensable tools for determining receptor density (Bmax), ligand affinity (Kd), and for screening compound libraries to identify new therapeutic leads.[3][4] This application note provides a comprehensive guide to the synthesis, purification, quality control, and application of a novel radiolabeled probe, [¹⁴C]-1-(pentane-1-sulfonyl)piperazine, designed for high-affinity binding studies. As a senior application scientist, my objective is not merely to present a protocol but to illuminate the scientific reasoning that underpins each methodological choice, ensuring a robust and reproducible workflow for researchers in the field.

Part I: Synthesis of the Non-Radiolabeled Precursor

Scientific Rationale

The journey to a radiolabeled compound begins with the robust synthesis of its non-radiolabeled (or "cold") analogue. This precursor serves two critical functions: first, as a reference standard for chromatographic and spectroscopic identification of the final radiolabeled product, and second, to develop and optimize the reaction conditions on non-radioactive, cost-effective material. The chosen synthetic route involves a two-step process: the formation of pentane-1-sulfonyl chloride, followed by its reaction with piperazine. This approach is selected for its efficiency and use of readily available starting materials.[5][6]

Workflow for Precursor Synthesis

cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation A 1-Bromopentane & Thiourea B S-Pentylisothiourea Salt A->B EtOH, Reflux C Pentane-1-sulfonyl Chloride B->C NCS, H₂O/CH₃CN E 1-(Pentane-1-sulfonyl)piperazine C->E DCM, Base (e.g., TEA) D Piperazine (excess) D->E F Precursor Standard E->F Purification (Chromatography)

Caption: Synthetic route for non-labeled 1-(pentane-1-sulfonyl)piperazine.

Protocol 1.1: Synthesis of Pentane-1-sulfonyl Chloride

This protocol is adapted from established methods for converting alkyl halides into sulfonyl chlorides via an S-alkylisothiourea salt intermediate, which is both convenient and avoids harsh reagents.[5][7]

  • Formation of S-Pentylisothiourea Salt: In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol. Add 1-bromopentane (1.0 eq) and reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting halide. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude S-pentylisothiourea salt, which can be used in the next step without further purification.

  • Oxidative Chlorosulfonation: Suspend the crude S-pentylisothiourea salt in a mixture of acetonitrile and water. Cool the mixture in an ice bath to 0-5 °C. Add N-chlorosuccinimide (NCS) (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Workup: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield pentane-1-sulfonyl chloride as a crude oil.

Protocol 1.2: Synthesis of 1-(Pentane-1-sulfonyl)piperazine

The reaction of a sulfonyl chloride with a secondary amine like piperazine is a standard method for forming a sulfonamide bond.[8][9] Using an excess of piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Setup: Dissolve a large excess of piperazine (5-10 eq) in DCM in a flask cooled in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the crude pentane-1-sulfonyl chloride (1.0 eq) in DCM to the piperazine solution. Stir the reaction mixture vigorously.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine hydrochloride salt.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography (silica gel, typically using a DCM/Methanol gradient) to obtain pure 1-(pentane-1-sulfonyl)piperazine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. This authenticated material is the "cold" standard.

Part II: Synthesis of [¹⁴C]-1-(pentane-1-sulfonyl)piperazine

Scientific Rationale

The choice of radionuclide is critical for the intended application. Carbon-14 (¹⁴C) is chosen for this application note due to its long half-life (~5730 years), which simplifies handling and allows for long-term storage without significant decay correction.[10] Furthermore, incorporating the ¹⁴C label into the backbone of the pentyl group ensures it is metabolically stable and unlikely to be lost during biological studies. The synthesis will mirror the "cold" route, starting from a commercially available ¹⁴C-labeled precursor, [1-¹⁴C]-1-bromopentane.

Crucial Safety Note: All procedures involving radioactive materials must be performed in a designated radioisotope laboratory by trained personnel, following all institutional and national regulations for radiation safety.

Workflow for Radiolabeling

A [1-¹⁴C]-1-Bromopentane (Radiolabeled Precursor) B [¹⁴C]-S-Pentylisothiourea Salt A->B Thiourea, EtOH C [¹⁴C]-Pentane-1-sulfonyl Chloride B->C NCS, H₂O/CH₃CN E Crude [¹⁴C]-1-(pentane-1- sulfonyl)piperazine C->E DCM, Base D Piperazine (excess) D->E F Purified Radioligand E->F HPLC Purification

Caption: Radiosynthesis of [¹⁴C]-1-(pentane-1-sulfonyl)piperazine.

Protocol 2.1: Radiosynthesis

This protocol is a microscale adaptation of the "cold" synthesis. All reagents should be of high purity to maximize radiochemical yield.

  • [¹⁴C]-Sulfonyl Chloride Formation: Starting with [1-¹⁴C]-1-bromopentane (typically supplied in a sealed ampoule), perform the conversion to [¹⁴C]-pentane-1-sulfonyl chloride as described in Protocol 1.1, scaling down all reagent quantities appropriately for the amount of starting radioactivity (e.g., 5-50 mCi). The intermediate sulfonyl chloride is highly reactive and should be used immediately without purification.

  • [¹⁴C]-Sulfonamide Formation: Dissolve the crude [¹⁴C]-pentane-1-sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to a stirred solution of excess piperazine in DCM at 0 °C.

  • Reaction Quenching: After stirring for several hours at room temperature, the reaction is complete. The solvent is carefully removed under a gentle stream of nitrogen in a fume hood designed for volatile radioactivity. The residue contains the desired product, unreacted piperazine, and byproducts.

Part III: Purification and Quality Control

Scientific Rationale

Purification is arguably the most critical step in producing a reliable radioligand.[11] Radiochemical impurities, even in trace amounts, can lead to high non-specific binding and erroneous experimental results. High-Performance Liquid Chromatography (HPLC) is the method of choice for its high resolving power, allowing for the separation of the desired product from closely related impurities.[12][13] Subsequent quality control (QC) validates the product's identity, purity, and specific activity.

Workflow for Purification and QC

cluster_qc Quality Control Analysis A Crude Radiolabeled Product B Reverse-Phase HPLC System (C18 Column) A->B Injection C Fraction Collection (Based on Radioactivity Peak) B->C Elution Gradient D Solvent Evaporation C->D E Purified Radioligand in Formulation Buffer D->E Q1 Radiochemical Purity (Analytical HPLC) E->Q1 Q2 Specific Activity (LSC & UV Quantification) E->Q2 Q3 Identity Confirmation (Co-elution with Standard) E->Q3

Caption: Workflow for the purification and quality control of the radioligand.

Protocol 3.1: HPLC Purification
  • Sample Preparation: Dissolve the crude reaction residue in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water).

  • Chromatography: Inject the sample onto a semi-preparative C18 HPLC column. Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% TFA as a modifier).

  • Detection & Collection: Monitor the column effluent with a UV detector (to locate the mass peak of the cold standard in a trial run) and an in-line radioactivity detector. Collect the fraction corresponding to the main radioactivity peak that co-elutes with the non-labeled standard.

  • Formulation: Evaporate the solvent from the collected fraction. The purified radioligand is then redissolved in a suitable buffer for storage and biological assays (e.g., ethanol or a saline solution).

Protocol 3.2: Quality Control
ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity Analytical Reverse-Phase HPLC with radioactivity detector> 98%Ensures that the observed binding is due to the target compound and not impurities.[14]
Chemical Identity Co-injection of the radiolabeled product and the non-labeled standard on analytical HPLCSingle, sharp, co-eluting peak for both UV and radioactivity tracesConfirms that the radiolabeled molecule has the same chemical structure as the intended compound.[13]
Specific Activity Liquid Scintillation Counting (LSC) to determine DPM; UV-HPLC with a standard curve of the cold precursor to determine mass.> 20 Ci/mmol for ³H, typically 50-60 Ci/mmol for ¹⁴C with one labelHigh specific activity is crucial for detecting low-density receptors and achieving high signal-to-noise ratios in binding assays.[15]

Part IV: Application in a Competitive Receptor Binding Assay

Scientific Rationale

With a purified and validated radioligand in hand, its primary utility is to characterize receptor-ligand interactions. A competitive binding assay is a powerful application used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with the radioligand for binding to the target receptor.[1][3] This is a cornerstone of lead optimization in drug discovery. The protocol involves incubating a fixed concentration of the radioligand with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competitor compound.

Workflow for Competitive Binding Assay

P1 Prepare Reagents: Radioligand, Competitor, Membranes, Buffer P2 Incubate Components (Reach Equilibrium) P1->P2 P3 Separate Bound/Free Ligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Liquid Scintillation Counting) P3->P4 P5 Data Analysis (IC₅₀ → Kᵢ Calculation) P4->P5

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Protocol 4.1: Competitive Binding Assay
  • Assay Setup: Set up assay tubes (in triplicate) for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a known standard), and competitor binding (radioligand + membranes + varying concentrations of test compound).

  • Incubation: To each tube, add the binding buffer, the appropriate concentration of the unlabeled competitor, the cell membrane preparation expressing the target receptor, and finally, initiate the binding by adding [¹⁴C]-1-(pentane-1-sulfonyl)piperazine (at a concentration near its Kd).

  • Equilibrium: Incubate the tubes at a controlled temperature (e.g., room temperature or 37 °C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand. Immediately wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[16][17]

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

References

  • Yang, Z., Zheng, Y., & Xu, J. (2013). Structurally diverse sulfonyl chlorides were synthesized via N-chlorosuccinimide chlorosulfonation in good yields from S-alkylisothiourea salts. Synlett, 24, 2165-2169. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. PubMed. [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Yang, Z., & Xu, J. (2013). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45(12), 1675-1682. [Link]

  • Zhang, J., et al. (2001). Synthesis of Sulfones from Arenesulfonyl Chlorides and Alkyl Halides using the Sm/HgCl2 bimetallic system. Journal of Chemical Research. [Link]

  • Novartis. (n.d.). An Overview of Radioligand Therapies and How They Are Made. Retrieved from [Link]

  • Wu, Y., et al. (2005). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry. [Link]

  • de Zanger, R., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Tona, F., & Orbe, C. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Chemistry, 6(2), 493-513. [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • Smith, M., & Pollard, C. (1941). New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids. Journal of the American Chemical Society, 63(4), 1178-1179. [Link]

  • International Atomic Energy Agency. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. Retrieved from [Link]

  • Sadgrove, M. P., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1461. [Link]

  • Lodge, M. A. (2017). The Importance of Quality Control for Clinical PET Imaging. Journal of Nuclear Medicine Technology, 45(4), 231-232. [Link]

  • Asif, M. (2012). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of the Korean Chemical Society, 56(5), 558-564. [Link]

  • Yufeng. (2022). Sulfonyl Halides. Retrieved from [Link]

  • Siwek, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4209. [Link]

  • Beach, T. G., et al. (2022). Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies. ResearchGate. [Link]

  • Bumbling Biochemist. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Liquid scintillation counting – Knowledge and References. Retrieved from [Link]

  • Berry, J., Price-Jones, M., & Killian, B. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]

  • Smith, M., & Pollard, C. (1941). New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • Pharmaron. (n.d.). Carbon-14 and Tritium Radiolabelled Services. Retrieved from [Link]

  • Zainon, R., et al. (2023). Quality control of Actinium-225 radiopharmaceuticals: Current challenges and solutions in Malaysia. Malaysian Journal of Pharmacy. [Link]

  • Kotturi, S. (2014). 3H & 14C Radiolabeled Compounds and their Applications in Metabolism Studies. ResearchGate. [Link]

  • CERN Indico. (2018, June 5). Analytical control and purification of radiopharmaceuticals. [Link]

  • Peñuelas, I., et al. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. [Link]

  • Yu, R. P. (2016, January 13). 'Radiolabeling' lets scientists track the breakdown of drugs. Princeton University. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. [Link]

  • PrepChem.com. (n.d.). Synthesis of piperazine. Retrieved from [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-356. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(10), 2314. [Link]

  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8421-8434. [Link]

  • Alireza, S., et al. (2013). Synthesis, radiolabeling and bioevaluation of a novel arylpiperazine derivative containing triazole as a 5-HT1A receptor imaging agents. Nuclear Medicine and Biology, 40(2), 253-259. [Link]

  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Müller, C., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Molecules, 27(24), 8963. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(Pentane-1-sulfonyl)piperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(pentane-1-sulfonyl)piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield and purity challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(pentane-1-sulfonyl)piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield and purity challenges during the mono-sulfonylation of piperazine.

Because piperazine is a symmetrical diamine, achieving selective N-monosubstitution is a classic synthetic challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.

Diagnostic Troubleshooting Workflow

Before altering your protocol, use the decision tree below to diagnose the root cause of your low yield based on your analytical data (TLC, LC-MS, or NMR).

Troubleshooting Start Low Yield of 1-(pentane-1-sulfonyl)piperazine TLC Analyze Reaction via TLC / LC-MS Start->TLC Bis High Bis-sulfonylation (Over-reaction) TLC->Bis Multiple Spots (Bis-product) Hydro Unreacted Piperazine & Sulfonic Acid TLC->Hydro Starting Material Remains Workup Product Lost in Aqueous Phase TLC->Workup Good Conversion, Low Recovery Sol1 Use Mono-Boc Protection or 5-10x Piperazine Excess Bis->Sol1 Sol2 Ensure Anhydrous Solvents & Fresh Sulfonyl Chloride Hydro->Sol2 Sol3 Basify Aqueous Layer to pH > 10 Before Extraction Workup->Sol3

Diagnostic decision tree for troubleshooting piperazine sulfonylation yields.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I getting a high percentage of the bis-sulfonylated byproduct (1,4-bis(pentane-1-sulfonyl)piperazine)?

Cause: The intrinsic challenge of piperazine functionalization arises from the comparable nucleophilicity of its two secondary nitrogen atoms[1]. When the first nitrogen reacts with pentane-1-sulfonyl chloride, the resulting sulfonamide exerts an electron-withdrawing effect. However, this inductive effect is not strong enough to completely deactivate the distal second nitrogen. Consequently, the rate of the second sulfonylation (


) is competitive with the first (

), leading to undesired bis-alkylation. Solution: You must alter the reaction kinetics or use steric blocking.
  • Statistical Control: Use a massive excess of piperazine (5 to 10 equivalents). This ensures the sulfonyl chloride is statistically much more likely to collide with unreacted piperazine than with the mono-sulfonylated product[2].

  • Protecting Group Strategy: Use mono-Boc protected piperazine. The bulky tert-butoxycarbonyl group completely blocks one nitrogen, ensuring 100% regioselective sulfonylation[1].

Pathway Pip Piperazine (Symmetrical Diamine) Mono 1-(pentane-1-sulfonyl)piperazine (Desired Product) Pip->Mono + SC (k1) SC Pentane-1-sulfonyl Chloride Bis 1,4-bis(pentane-1-sulfonyl)piperazine (Undesired Byproduct) Mono->Bis + SC (k2)

Kinetic pathway showing competitive mono- and bis-sulfonylation of piperazine.

Q2: My pentane-1-sulfonyl chloride seems to be degrading before it reacts. What is causing this?

Cause: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis. If your solvents (e.g., Dichloromethane or Tetrahydrofuran) are not strictly anhydrous, or if the highly hygroscopic piperazine has absorbed atmospheric moisture, the sulfonyl chloride will react with water to form pentane-1-sulfonic acid. Sulfonic acids are inert to amines under standard conditions, halting your reaction. Solution: Dry all solvents over molecular sieves or use commercially available anhydrous solvents. Store piperazine in a desiccator and flush the reaction flask with inert gas (Argon or Nitrogen) prior to reagent addition.

Q3: LC-MS shows excellent conversion, but my isolated yield is less than 30%. Where is my product going?

Cause: Workup loss. The desired product, 1-(pentane-1-sulfonyl)piperazine, retains a basic secondary amine (pKa ~9.8). During an aqueous quench or wash at neutral or acidic pH, the amine is protonated into a highly water-soluble piperazin-1-ium cation. If you extract with an organic solvent at this stage, the product will remain in the aqueous waste. Solution: Implement a pH-controlled extraction. Before extracting with Dichloromethane (DCM) or Ethyl Acetate (EtOAc), basify the aqueous layer to pH > 10 using 1M NaOH or saturated aqueous


. This deprotonates the amine, shifting the partition coefficient heavily in favor of the organic phase.

Quantitative Comparison of Synthesis Strategies

To choose the best method for your specific needs, review the empirical data summarizing the trade-offs between the Direct Excess method and the Mono-Boc Protection method.

ParameterMethod A: Direct Excess PiperazineMethod B: Mono-Boc Protection Route
Overall Yield 45% - 60%85% - 95% (over two steps)
Regioselectivity Moderate (Requires rigorous purification)Excellent (100% selective)
Reaction Time 2 - 4 hours12 - 24 hours (includes deprotection)
Atom Economy Low (Wastes 4-9 eq. of piperazine)High (1:1 stoichiometry)
Best Used For Rapid library synthesis, scale-up where piperazine is cheapLate-stage functionalization, high-purity medicinal chemistry

Validated Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility. Each step includes a built-in validation checkpoint.

Method A: Direct Sulfonylation via Statistical Control

Use this method when rapid synthesis is required and piperazine is abundant.

  • Preparation: Dissolve piperazine (4.30 g, 50.0 mmol, 5.0 equiv.) in anhydrous Dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Atmosphere: Flush the system with Argon and cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve pentane-1-sulfonyl chloride (1.70 g, 10.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the piperazine solution over 30 minutes using a syringe pump.

    • Causality Check: Slow addition keeps the local concentration of sulfonyl chloride extremely low, maximizing the statistical probability that it reacts with unreacted piperazine rather than the mono-product.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 10% Methanol in DCM with 1% Triethylamine). Stain with Ninhydrin. The primary spot should be the mono-product (turns blue/purple due to the secondary amine), with a faint higher-Rf spot for the bis-product (does not stain well with Ninhydrin).

  • Workup: Add 50 mL of distilled water to the reaction. Critical Step: Add 1M NaOH until the aqueous layer reaches pH > 10.

  • Extraction: Extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Method B: Mono-Boc Protection Route

Use this method when absolute purity and high yield are critical[1].

  • Sulfonylation of Boc-Piperazine: Dissolve 1-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 equiv.) and Triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.) in anhydrous DCM (30 mL) at 0 °C under Argon.

  • Addition: Add pentane-1-sulfonyl chloride (1.87 g, 11.0 mmol, 1.1 equiv.) dropwise. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 0.5M HCl (2 x 20 mL) to remove unreacted TEA, then with saturated

    
     (20 mL), and brine (20 mL). Dry over 
    
    
    
    and concentrate to yield 1-Boc-4-(pentane-1-sulfonyl)piperazine.
  • Deprotection: Dissolve the intermediate in DCM (20 mL). Add Trifluoroacetic Acid (TFA, 10 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS should show the complete disappearance of the Boc-protected mass [M+H]+ and the appearance of the free amine mass.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM (40 mL) and wash with 1M NaOH (30 mL) to neutralize the TFA salt. Extract, dry, and concentrate to yield pure 1-(pentane-1-sulfonyl)piperazine.

References

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses ResearchGate[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) / NCBI[Link]

Sources

Optimization

Technical Support Center: Optimizing Pentanesulfonyl Chloride and Piperazine Reactions

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, troubleshooting strategies, and mechanistic insights for optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, troubleshooting strategies, and mechanistic insights for optimizing the sulfonylation of piperazine using pentanesulfonyl chloride.

Mechanistic Overview & Reaction Pathway

The reaction between pentanesulfonyl chloride (an alkyl sulfonyl electrophile) and piperazine (a symmetrical cyclic diamine) is a fundamental nucleophilic substitution. The primary synthetic challenge is controlling the reaction to yield the mono-sulfonamide (1-(pentylsulfonyl)piperazine) while suppressing the formation of the bis-sulfonamide byproduct. Because the first sulfonylation only marginally reduces the nucleophilicity of the distal secondary amine, strict kinetic and stoichiometric controls are required to prevent over-reaction[1].

G pip Piperazine (Nucleophile) tet_int Tetrahedral Intermediate (Transient) pip->tet_int Nucleophilic Attack psc Pentanesulfonyl Chloride (Electrophile) psc->tet_int hydro Pentanesulfonic Acid (Hydrolysis Byproduct) psc->hydro + H2O (Moisture) mono 1-(Pentylsulfonyl)piperazine (Target Mono-product) tet_int->mono -HCl bis 1,4-Bis(pentylsulfonyl)piperazine (Undesired Byproduct) mono->bis + Excess R-SO2Cl (Over-reaction)

Reaction pathway of piperazine sulfonylation highlighting mono- vs. bis-substitution.

Troubleshooting Guide

Issue 1: High levels of bis-sulfonylation (over-reaction)

  • Symptom: LC-MS or TLC shows a significant presence of 1,4-bis(pentylsulfonyl)piperazine alongside the desired mono-product.

  • Root Cause: The distal amine of the mono-sulfonamide remains sufficiently nucleophilic to attack unreacted pentanesulfonyl chloride.

  • Solution:

    • Statistical Control: Use a large stoichiometric excess of piperazine (typically 5 to 10 equivalents). The excess piperazine outcompetes the mono-sulfonamide for the electrophile. Piperazine itself acts as the acid scavenger, eliminating the need for auxiliary bases like triethylamine (TEA) or DIPEA, which can sometimes accelerate over-reaction.

    • Protecting Group Strategy: If absolute selectivity is required, utilize N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group completely blocks one nitrogen, guaranteeing 100% mono-sulfonylation[1].

Issue 2: Hydrolysis of Pentanesulfonyl Chloride (Low Yield)

  • Symptom: Poor conversion of the amine; presence of pentanesulfonic acid in the aqueous wash.

  • Root Cause: Pentanesulfonyl chloride is an aliphatic sulfonyl chloride that is highly sensitive to moisture and will rapidly hydrolyze to the unreactive sulfonic acid[2].

  • Solution: Ensure all solvents (especially DCM or THF) are strictly anhydrous. Flush the reaction vessel with inert gas (Nitrogen or Argon). Always store pentanesulfonyl chloride under an inert atmosphere and verify its purity via NMR prior to use.

Issue 3: Exothermic Degradation / Impurity Formation

  • Symptom: Darkening of the reaction mixture and complex impurity profiles.

  • Root Cause: The formation of the tetrahedral intermediate and subsequent elimination of HCl is highly exothermic[3]. If the sulfonyl chloride is added too quickly at room temperature, localized heating causes degradation of the alkyl chain or the amine.

  • Solution: Perform the addition of pentanesulfonyl chloride dropwise at 0 °C using an ice-water bath. Maintain robust magnetic stirring to ensure rapid dissipation of heat.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction parameters on the product distribution. This data demonstrates the causality between stoichiometry, temperature, and product selectivity.

Piperazine (equiv)Pentanesulfonyl Chloride (equiv)SolventTemp (°C)Base (equiv)Mono-product Yield (%)Bis-product Yield (%)
1.01.0DCM25TEA (1.5)42%45%
5.01.0DCM0 → 25None (Pip acts as base)84%<5%
10.01.0THF0 → 25None88%<2%
1.0 (N-Boc)1.1DCM0 → 25TEA (1.5)>95%*0%

*Yield represents the sulfonylation step prior to Boc-deprotection.

Standardized Experimental Protocols

To ensure reproducibility and self-validating results, follow these optimized protocols based on the desired purity and scale.

Protocol A: Direct Mono-sulfonylation via Statistical Control

Best for: Rapid synthesis where chromatographic separation of trace bis-product is acceptable.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50.0 mmol, 5.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C under a nitrogen atmosphere.

  • Electrophile Addition: Dissolve pentanesulfonyl chloride (1.71 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Transfer this to a dropping funnel and add dropwise to the vigorously stirred piperazine solution over 30 minutes to control the exotherm[3].

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH/NH₄OH gradient) to isolate the pure mono-sulfonamide.

Protocol B: Absolute Selectivity via N-Boc Protection

Best for: Late-stage functionalization or when bis-product separation is impossible.

  • Sulfonylation: In a dried flask, dissolve N-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 equiv) and triethylamine (1.52 g, 15.0 mmol, 1.5 equiv) in anhydrous DCM (50 mL). Cool to 0 °C.

  • Addition: Add pentanesulfonyl chloride (1.88 g, 11.0 mmol, 1.1 equiv) dropwise. Stir at room temperature for 12 hours.

  • Intermediate Isolation: Wash the organic layer with 1M HCl, water, and brine. Dry and concentrate to yield tert-butyl 4-(pentylsulfonyl)piperazine-1-carboxylate.

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add trifluoroacetic acid (TFA, 10 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Final Isolation: Concentrate the mixture in vacuo, neutralize with 1M NaOH, and extract with DCM to yield the pure 1-(pentylsulfonyl)piperazine.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions (Schotten-Baumann) for this reaction? A: While Schotten-Baumann conditions work well for highly stable aromatic sulfonyl chlorides (like tosyl chloride), pentanesulfonyl chloride is an aliphatic sulfonyl chloride that is highly susceptible to rapid hydrolysis in water[2]. Anhydrous organic solvents are strongly recommended.

Q: Why does the reaction mixture turn yellow/brown over time? A: This usually indicates the degradation of the sulfonyl chloride due to localized heating or the presence of metallic impurities. Ensure strict temperature control during the addition phase and use high-purity reagents.

Q: How do I remove the large excess of unreacted piperazine in Protocol A? A: Piperazine is highly water-soluble. Multiple aqueous washes (especially slightly acidic washes, pH ~5-6, if the product pKa allows) can effectively partition the unreacted piperazine into the aqueous phase, leaving the more lipophilic mono-sulfonamide in the organic phase.

References

  • Chemchart. (n.d.). SULFURYL CHLORIDE (7791-25-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2009). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(Pentane-1-sulfonyl)piperazine

The following technical guide is structured as a dynamic support center resource. It synthesizes physicochemical principles with practical troubleshooting steps to address solubility challenges specific to 1-(Pentane-1-s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It synthesizes physicochemical principles with practical troubleshooting steps to address solubility challenges specific to 1-(Pentane-1-sulfonyl)piperazine .

Compound ID: 1-(Pentane-1-sulfonyl)piperazine CAS: 50866-75-6 Chemical Class:


-Sulfonyl Piperazine / Sulfonamide Derivative
Molecular Weight:  ~220.33  g/mol 
Executive Summary

Researchers frequently encounter precipitation of 1-(Pentane-1-sulfonyl)piperazine upon dilution into aqueous buffers (e.g., PBS, HEPES) at pH 7.4. This behavior is driven by the compound's "Janus-faced" physicochemical profile: a lipophilic pentyl tail competing with a secondary amine head group.[1]

The core issue is often a pKa-pH mismatch .[1] The electron-withdrawing sulfonyl group lowers the pKa of the distal piperazine nitrogen to near-physiological range (~7.0–7.5), meaning a significant fraction of the molecule exists as an insoluble neutral species at pH 7.4.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: Dielectric Shock & Deprotonation. You are likely witnessing the "Crash-Out" effect caused by two simultaneous shifts:

  • Solvent Polarity Shift: Going from DMSO (

    
    ) to Water (
    
    
    
    ) increases the energy cost of solvating the hydrophobic pentyl chain.[1]
  • Protonation State Shift: In pure DMSO, the concept of pH is distinct.[1] Upon entering PBS (pH 7.4), the compound equilibrates.[1] If the pKa of the secondary amine is

    
    , roughly 40-60% of your molecules become neutral free bases  instantly.[1] The neutral form is highly insoluble due to the pentyl chain.[1]
    

Immediate Fix:

  • Lower the pH: Adjust your buffer to pH 6.0 or 5.5 .[1] At this pH, the amine (N4) is >95% protonated (

    
    ), forming a soluble cation that hides the lipophilic penalty of the pentyl group.
    
  • Protocol: See Protocol A (Buffer Design) below.

Issue 2: "I cannot lower the pH below 7.4 due to assay constraints. What now?"

Diagnosis: Hydrophobic Aggregation. If the ionization state cannot be leveraged, you must mask the hydrophobic pentyl tail to prevent aggregation.[1]

Immediate Fix:

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1] The pentyl chain fits ideally into the
    
    
    -CD cavity, shielding it from water while the polar sulfonyl-piperazine head remains exposed.[1]
  • Protocol: See Protocol C (Excipient Screening) below.

Issue 3: "The compound dissolves but precipitates after 2 hours."[1]

Diagnosis: Metastable Supersaturation ("Parachute Failure"). The compound initially formed a supersaturated solution (the "spring") but slowly crystallized to its thermodynamic equilibrium (the "precipitate").[1] This is common with crystalline sulfonamides.[1]

Immediate Fix:

  • Add a Crystallization Inhibitor: Pre-dissolve 0.5% (w/v) HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) in your buffer.[1] These polymers adsorb to crystal nuclei, sterically hindering growth and maintaining the supersaturated state for 4–24 hours.[1]

Part 2: Decision Workflows & Mechanisms

Workflow: Solubility Optimization Logic

SolubilityWorkflow Start Start: Precipitation Observed CheckPH Can Assay Tolerate pH < 7.0? Start->CheckPH YesPH Yes CheckPH->YesPH Acidic pH OK NoPH No CheckPH->NoPH Neutral pH Required AcidStrategy Strategy A: Protonation Adjust Buffer to pH 5.5 - 6.0 (Citrate or MES Buffer) YesPH->AcidStrategy CosolventCheck Can Assay Tolerate DMSO > 1%? NoPH->CosolventCheck SaltScreen Strategy D: Salt Formation Generate HCl or Mesylate Salt (Solid State Modification) AcidStrategy->SaltScreen Still Insoluble? YesDMSO Yes CosolventCheck->YesDMSO NoDMSO No CosolventCheck->NoDMSO DMSOStrategy Strategy B: Co-solvent Use 5-10% DMSO or PEG400 YesDMSO->DMSOStrategy ComplexStrategy Strategy C: Encapsulation Use 10-20% HP-beta-CD (Molar Ratio 1:2 to 1:5) NoDMSO->ComplexStrategy DMSOStrategy->SaltScreen Still Insoluble?

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Part 3: Experimental Protocols

Protocol A: pH-Dependent Solubility Screening

Objective: Determine the "pH-Solubility Profile" to find the precise cutoff point.

Materials:

  • Universal Buffer (Citrate-Phosphate-Borate) ranging from pH 4.0 to 9.0.[1]

  • 100 mM DMSO Stock of 1-(Pentane-1-sulfonyl)piperazine.[1]

Steps:

  • Preparation: Aliquot 196 µL of buffer at varying pH levels (4.0, 5.0, 6.0, 7.0, 7.4, 8.0) into a 96-well UV-transparent plate.

  • Spike: Add 4 µL of DMSO stock (Final conc: 2 mM, 2% DMSO). Mix rapidly by pipetting.

  • Incubation: Seal and shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 600 nm (turbidity).

    • High OD600 = Precipitation (Insoluble).[1]

    • Low OD600 = Soluble.[1]

  • Validation: For clear wells, centrifuge at 3000 x g for 10 mins and analyze the supernatant via HPLC-UV to confirm concentration.

Expected Outcome: You will likely observe a sharp solubility drop-off (inflection point) around pH 7.0–7.[1]5. Select a working pH 0.5 units below this inflection point.

Protocol B: Cyclodextrin Complexation (The "Gold Standard" for Neutral pH)

Objective: Solubilize the lipophilic pentyl chain without changing pH.[1]

Mechanism: The hydrophobic pentyl chain (


) has high affinity for the hydrophobic cavity of 

-Cyclodextrin.[1]

Steps:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).
    
  • Stock Dilution:

    • Wrong Way:[1] Adding DMSO stock to pure PBS, then adding Cyclodextrin. (Precipitates form too fast).

    • Right Way: Add DMSO stock directly into the 20% HP-

      
      -CD solution while vortexing.[1]
      
  • Equilibration: Sonicate the mixture for 10–15 minutes at 30-40°C. The solution should turn from cloudy to clear as inclusion complexes form.

  • Dilution: Dilute this complexed stock into your final assay wells. Ensure final CD concentration remains >0.5% to maintain equilibrium.

Part 4: Quantitative Data & Reference Values

Table 1: Estimated Physicochemical Properties
PropertyValue (Est.)Implication for Solubility
LogP ~1.5 – 2.0Moderate lipophilicity; pentyl chain drives aggregation in water.[1]
pKa (N4-H) 7.2 – 7.8 CRITICAL: The sulfonyl group lowers basicity.[1] At pH 7.4, ~50% is neutral.[1]
pKa (N1-SO2) Non-basicDoes not contribute to solubility.[1]
Solubility (pH 7.4) < 50 µMLikely precipitates at typical screening concentrations (10-100 µM).[1]
Solubility (pH 5.0) > 5 mMHighly soluble due to cationic charge (

).[1]
Table 2: Solvent Compatibility Matrix
Solvent / ExcipientCompatibility RatingNotes
DMSO HighSoluble >100 mM.[1] Use as stock solvent.[1]
Ethanol ModerateSoluble, but prone to precipitation upon water dilution.[1]
PEG 400 HighGood co-solvent; prevents crystal growth.[1]
Tween 80 ModerateEffective at 0.1%, but may interfere with membrane assays.[1]
HP-

-CD
Excellent Best for maintaining solubility at physiological pH.[1]

References

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data.[1][2] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1][4] 1-Pentanesulfonic acid (Substructure/Fragment Data).[1][4][5] Retrieved from [Link][1]

  • Taylor & Francis. (2022).[1] Piperazines – Knowledge and References: Basicity and pKa Modulation. Expert Opinion on Drug Discovery.[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 1-(Pentane-1-sulfonyl)piperazine

Case ID: TSP-8842-PENT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TSP-8842-PENT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-(pentane-1-sulfonyl)piperazine has yielded a complex mixture, or you are detecting unexpected peaks in your LC-MS/NMR data.

The direct sulfonylation of piperazine is a classic "symmetrical diamine" problem. While the chemistry appears straightforward (


), the competing rates of mono-substitution versus bis-substitution create a specific byproduct landscape that must be managed through kinetic control and precise stoichiometry.

This guide details the identification of these byproducts, the mechanistic reasons for their formation, and a validated protocol to suppress them.

Module 1: The Reaction Mechanism & Byproduct Landscape

The "Why" Behind the Impurities

The reaction between 1-pentanesulfonyl chloride and piperazine proceeds via a nucleophilic substitution at the sulfur atom.

  • The Desired Path (Path A): Piperazine attacks the sulfonyl chloride to form the mono-sulfonamide (Product).

  • The Over-Reaction (Path B): The product still contains a secondary amine. Although the sulfonyl group is electron-withdrawing (making the distal nitrogen slightly less nucleophilic than unsubstituted piperazine), it remains reactive enough to attack a second molecule of sulfonyl chloride, forming the Bis-sulfonamide .

  • The Moisture Failure (Path C): Sulfonyl chlorides are hygroscopic and electrophilic. In the presence of water, they rapidly hydrolyze to 1-pentanesulfonic acid , which is a dead-end impurity.

Pathway Visualization

G Start 1-Pentanesulfonyl Chloride Mono TARGET PRODUCT 1-(pentane-1-sulfonyl)piperazine (MW: ~220.3) Start->Mono + Piperazine (Fast) Acid BYPRODUCT 2 1-Pentanesulfonic Acid (MW: ~152.2) Start->Acid + H₂O (Hydrolysis) Pip Piperazine (Excess) Bis BYPRODUCT 1 1,4-bis(pentane-1-sulfonyl)piperazine (MW: ~354.5) Mono->Bis + R-SO₂Cl (If excess R-Cl) Water H₂O (Moisture)

Figure 1: Reaction pathways showing the competition between the desired mono-sulfonylation, the parasitic bis-sulfonylation, and hydrolysis.[1]

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a massive peak at M+134 relative to my product."

Diagnosis: This is the Bis-sulfonamide byproduct (1,4-bis(pentane-1-sulfonyl)piperazine).

  • Cause: The local concentration of sulfonyl chloride was too high relative to the piperazine, or the reaction ran too long with a 1:1 stoichiometry.

  • The Fix: You must use a statistical excess of piperazine (at least 3-4 equivalents). This ensures that every molecule of sulfonyl chloride is statistically more likely to encounter a fresh piperazine molecule than a mono-product molecule.

  • Purification: The bis-product is significantly less polar (no free amine) and will elute much later on C18 or move higher on silica TLC.

Issue 2: "My yield is low, and I see a very polar spot/peak."

Diagnosis: This is 1-Pentanesulfonic acid .

  • Cause: Wet solvents or old sulfonyl chloride reagents.[2] Sulfonyl chlorides decompose to sulfonic acids and HCl upon exposure to atmospheric moisture [1].

  • The Fix: Use anhydrous DCM or THF. Purge the reaction vessel with nitrogen. Check your sulfonyl chloride source; if it smells acrid (like HCl) before opening, it may be partially hydrolyzed.[3]

Issue 3: "My product is stuck in the aqueous layer during workup."

Diagnosis: Salt formation.

  • Cause: The product is a secondary amine. In the presence of the HCl byproduct (generated during the reaction), it forms a hydrochloride salt, which is water-soluble.

  • The Fix: You must adjust the pH to >10 during workup using NaOH or Carbonate to ensure the piperazine ring is deprotonated (free base) before extraction into organic solvent.

Module 3: Analytical Validation

Use this table to confirm the identity of your species.

ComponentStructure NoteMW (approx)MS (ESI+)1H NMR Signature (CDCl3)
Target Product Mono-sulfonamide220.33221.3 [M+H]⁺ δ 3.2 (4H, m) : Sulfonamide-adjacentδ 2.9 (4H, m) : Free amine-adjacent (shifts with pH)
Bis-Byproduct Disulfonamide354.52355.5 [M+H]⁺ δ 3.3 (8H, s) : All ring protons equivalent (symmetric).[3] No broad NH peak.
Acid Byproduct Sulfonic Acid152.21153.2 (weak)δ 2.8-3.0 (2H, t) : Alpha-methylene to sulfonate. Highly polar, often broad.[3]
Piperazine Starting Material86.1487.1 [M+H]⁺δ 2.9 (8H, s) : Single singlet.[3]

Note on MS: The "Bis" impurity is +134 Da from the product (adding a pentylsulfonyl group, minus a proton).

Module 4: Optimized Protocol

To minimize the "Bis" byproduct identified in Module 2, follow this "Inverse Addition" protocol.

Reagents
  • Piperazine: 4.0 equivalents (Critical for mono-selectivity) [2].

  • 1-Pentanesulfonyl Chloride: 1.0 equivalent.

  • Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to chloride).

  • Base: Not strictly necessary if using 4 eq. of piperazine (which acts as its own base), but 1.0 eq of Triethylamine (TEA) can be added to scavenge HCl.[3]

Step-by-Step Methodology
  • Preparation of Amine Solution: Dissolve Piperazine (4.0 eq) in anhydrous DCM in a round-bottom flask. Cool to 0°C (ice bath).

    • Why? Low temperature reduces the reaction rate, improving selectivity. Excess piperazine ensures any incoming chloride sees "fresh" amine.

  • Controlled Addition: Dissolve 1-Pentanesulfonyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the piperazine solution over 30-60 minutes.

    • Why? High dilution and slow addition prevent localized "hotspots" where the chloride concentration is high enough to react twice with the same piperazine molecule.

  • Reaction & Quench: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

    • Endpoint: Disappearance of sulfonyl chloride.[2]

  • Selective Workup (The Purification Hack):

    • Add water to the reaction mixture.[4]

    • Phase Separation: The excess Piperazine (3 eq) will partition largely into the aqueous phase because it is highly water-soluble.

    • Extraction: Extract the organic layer (DCM). The Bis-product (if any) and Mono-product will be here.

    • Acid Wash (Optional but recommended): Wash the organic layer with dilute citric acid or ammonium chloride. This removes trace piperazine.

    • Brine Wash: Dry over Na2SO4 and concentrate.

  • Final Polish: If Bis-product persists (visible by TLC), purify via silica column chromatography.

    • Gradient: 0%

      
       10% Methanol in DCM. The Mono-product is more polar than the Bis-product and will elute later.
      
References
  • Horiazon Chemical. (2025). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical Technical Library. Link

  • BenchChem Technical Support. (2025). Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem Application Notes. Link

  • Moura, R. G., et al. (2021).[3][5] Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(x), 106-111.[3][5] Link

Sources

Troubleshooting

Improving the regioselectivity of 1-(pentane-1-sulfonyl)piperazine synthesis

Topic: Regioselective Synthesis of 1-(Pentane-1-sulfonyl)piperazine Ticket ID: PIP-SO2-001 Status: Open Support Tier: Senior Application Scientist[1] Introduction: The "Symmetry" Problem Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Synthesis of 1-(Pentane-1-sulfonyl)piperazine Ticket ID: PIP-SO2-001 Status: Open Support Tier: Senior Application Scientist[1]

Introduction: The "Symmetry" Problem

Welcome to the technical support guide for synthesizing 1-(pentane-1-sulfonyl)piperazine .

The core challenge you are facing is symmetry . Piperazine is a symmetric diamine with two equivalent secondary amines. When you introduce 1-pentanesulfonyl chloride, the first reaction breaks this symmetry.[1] However, the resulting sulfonamide nitrogen is electron-withdrawing, which theoretically deactivates that side.[1] Despite this, bis-sulfonylation (reaction at both nitrogens) remains a persistent impurity due to statistical probability in 1:1 stoichiometric mixtures and local concentration effects.[1]

This guide provides two distinct workflows:

  • The "Direct" Route: For rapid analog generation where some yield loss is acceptable.

  • The "Protected" Route: For high-purity scale-up (Recommended for drug development).

Module 1: The Direct Route (Troubleshooting)

User Query: "I am running a 1:1 reaction of piperazine and sulfonyl chloride, but I keep getting ~20-30% bis-sulfonylated byproduct. How do I fix this without extra steps?"

Root Cause Analysis

In a 1:1 mixture, as soon as a molecule of mono-product forms, it competes with the remaining unreacted piperazine for the sulfonyl chloride. While the mono-product is less nucleophilic, local high concentrations of reagents (poor mixing) will drive the reaction to the bis-product.

Solution: The "High Dilution & Excess" Protocol

To statistically force the mono-product, you must make the unreacted piperazine the dominant species until the electrophile is consumed.

Optimized Protocol:

  • Stoichiometry: Use 3.0 to 5.0 equivalents of Piperazine relative to 1-Pentanesulfonyl chloride.

  • Temperature: Cool the reaction to 0 °C . This exploits the activation energy difference; the second sulfonylation has a higher barrier than the first.

  • Addition Rate: Dissolve the sulfonyl chloride in DCM and add it dropwise over 60 minutes.

Purification (The "Acid-Base Switch")

Since you used excess piperazine, you must remove it.[1] Fortunately, the solubility profiles differ significantly.[1]

  • Bis-product: Neutral (Organic soluble, Water insoluble).[1]

  • Mono-product: Basic (Amphoteric).

  • Piperazine: Highly Basic (Water soluble).[1]

Step-by-Step Workup:

  • Quench: Add water to the reaction mixture.

  • Extraction 1 (Remove Bis): Adjust aqueous phase to pH ~4-5 (using dilute HCl). Extract with DCM.

    • Result: The Bis-product goes into the DCM. The Mono-product and Piperazine stay in the water (protonated). Discard the organic layer (or save for recovery).

  • Extraction 2 (Isolate Mono): Adjust the aqueous phase to pH >11 (using NaOH). Extract with Ethyl Acetate or DCM .

    • Result: The Mono-product deprotonates and moves to the organic layer.

    • Note: Excess piperazine is highly water-soluble and will largely remain in the aqueous phase, but some may extract.

  • Final Polish: Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1] If piperazine remains, high-vacuum drying (piperazine sublimes) or a short silica plug (MeOH/DCM) will remove it.[1]

Module 2: The Protected Route (Best Practice)

User Query: "I need >98% purity for biological assays. The direct route is too messy."

The "Boc-Strategy" Solution

For pharmaceutical applications, we recommend the Protection-Deprotection strategy . This guarantees a 1:1 stoichiometry at the reactive site.

Workflow Diagram:

BocRoute Start Piperazine Step1 1. Boc-Protection (Boc2O, 1 eq) Start->Step1 Inter1 N-Boc-Piperazine Step1->Inter1 Step2 2. Sulfonylation (Pentane-SO2-Cl, TEA) Inter1->Step2 Inter2 Boc-Protected Sulfonamide Step2->Inter2 Step3 3. Deprotection (TFA or HCl/Dioxane) Inter2->Step3 End Target: 1-(pentane-1-sulfonyl) piperazine Step3->End

Caption: Figure 1. The N-Boc protection strategy ensures regioselectivity by blocking one nitrogen atom entirely.

Detailed Protocol

Step 1: Mono-Boc Protection [1][2]

  • Reagents: Piperazine (excess), (Boc)₂O, DCM.[1][2]

  • Procedure: Add (Boc)₂O (1.0 eq) to a solution of Piperazine (3.0 eq) in DCM.[1]

  • Why: Commercial N-Boc-piperazine is available, but expensive.[1] Making it in-house is simple. The excess piperazine prevents di-Boc formation.

Step 2: Sulfonylation

  • Reagents:N-Boc-piperazine (1.0 eq), 1-Pentanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM, 0 °C to RT.[1]

  • Observation: No bis-sulfonylation is possible. The reaction is clean.

Step 3: Deprotection

  • Reagents: TFA/DCM (1:[1]1) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1-2 hours. Remove solvent in vacuo.

  • Critical Step: The product will be a TFA or HCl salt. You must perform a basic workup (sat. NaHCO₃ wash) to obtain the free base 1-(pentane-1-sulfonyl)piperazine.[1]

Module 3: Experimental Data & Comparison

Table 1: Method Comparison Matrix

FeatureDirect Route (Excess Amine)Protected Route (Boc)
Step Count 1 Step3 Steps
Atom Economy Low (Excess piperazine waste)High (Stoichiometric)
Purification Acid/Base Extraction requiredSimple Wash / Filtration
Typical Yield 50-65% (Mono)85-95% (Overall)
Purity Profile Risk of Bis-impurity (<5%)High Purity (>99%)
Recommended For Initial Hits, Scale < 100mgSAR Studies, Scale > 1g

Module 4: Troubleshooting & FAQ

Q: How do I confirm I have the Mono-product and not the Bis-product using NMR?

A: Look for symmetry.

  • Bis-product (Symmetric): The piperazine ring protons will appear as a single singlet (or two tight triplets) integrating to 8H.[1] You will see two pentyl chains for every piperazine ring.

  • Mono-product (Asymmetric): The piperazine protons will split into two distinct multiplets (4H each) due to the different electronic environments (one side next to SO₂, one side next to NH).[1] You will see one pentyl chain per piperazine ring.

Q: My product is water-soluble and I'm losing it during extraction.

A: Sulfonamides with short alkyl chains can be surprisingly polar.

  • Fix: Use Chloroform/Isopropanol (3:1) instead of DCM for extraction.

  • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction.

Q: The sulfonyl chloride is not reacting.

A: Pentanesulfonyl chloride can hydrolyze if your solvent is "wet."

  • Check: Ensure you are using anhydrous DCM or THF.

  • Check: Verify the quality of the sulfonyl chloride. If it smells strongly of acid (HCl) before opening, it may have degraded.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Boc-protection/deprotection protocols). [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4837, Piperazine. (Confirming solubility and pKa data). [1]

  • BenchChem Technical Support. (2025). Selective Mono-acylation of Piperazine. (General protocols for diamine selectivity).

  • Jacobsen, J., et al. (1999).[1] Piperazine Imidazoles as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Example of mono-sulfonylation procedures in drug discovery). [1]

  • MDPI Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (Discussion on pH-controlled selectivity). [1]

Sources

Optimization

Technical Support Center: 1-(pentane-1-sulfonyl)piperazine Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(pentane-1-sulfonyl)piperazine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(pentane-1-sulfonyl)piperazine . While the sulfonamide linkage provides a degree of structural rigidity, the unsubstituted secondary amine on the piperazine ring acts as a highly reactive nucleophile and radical target.

Understanding the causality behind these degradation pathways is critical for maintaining compound integrity, ensuring reproducible assays, and preventing the formation of genotoxic impurities during drug development.

Part 1: Mechanistic Overview of Degradation

The degradation of 1-(pentane-1-sulfonyl)piperazine is primarily driven by the reactivity of its free secondary amine. When exposed to ambient environmental conditions, the molecule undergoes parallel degradation cascades.

DegradationPathways API 1-(pentane-1-sulfonyl)piperazine (Intact Secondary Amine) O2 Atmospheric O2 / ROS API->O2 CO2 Atmospheric CO2 API->CO2 NOx Trace NOx Gases API->NOx H2O Extreme pH / Heat API->H2O OxProducts Oxidative Cleavage (EDA, Formylpiperazine) O2->OxProducts Radical Abstraction Carbamate Carbamate Salt (Insoluble Crust) CO2->Carbamate Nucleophilic Attack Nitrosamine N-Nitrosamine (Genotoxic Impurity) NOx->Nitrosamine N-Nitrosation Hydrolysis S-N Bond Cleavage (Pentanesulfonic Acid) H2O->Hydrolysis Hydrolysis

Fig 1: Primary environmental degradation pathways of 1-(pentane-1-sulfonyl)piperazine.

Part 2: Troubleshooting & FAQs

Q1: Why does my stored 1-(pentane-1-sulfonyl)piperazine powder develop a white, insoluble crust over time? A: This is a classic symptom of carbamate formation. The free secondary amine on the piperazine ring is highly nucleophilic. Upon exposure to ambient air, it reacts spontaneously with atmospheric carbon dioxide (CO2) to form a zwitterionic intermediate, which quickly stabilizes into a piperazine carbamate or bicarbonate salt[1]. This reaction alters the compound's solubility profile and molecular weight, rendering the crust insoluble in standard organic solvents.

Q2: My HPLC chromatogram shows new peaks at lower retention times, and the solution has turned slightly yellow. What happened? A: This indicates oxidative degradation. Secondary amines are highly susceptible to oxidation by atmospheric oxygen (O2) and reactive oxygen species (ROS). The mechanism involves hydrogen abstraction at the alpha-carbon, leading to radical intermediates and subsequent ring-opening. Common degradation products for piperazine derivatives include ethylenediamine (EDA), formylpiperazine (FPZ), and 2-oxopiperazine (OPZ)[2].

Q3: Is the sulfonamide linkage susceptible to hydrolysis during aqueous formulation? A: Sulfonamides are generally robust, but they are not invincible. The sulfur-nitrogen (S-N) bond can be cleaved under hydrolytic stress—specifically under extreme acidic or basic conditions coupled with elevated temperatures[3]. This cleavage yields pentanesulfonic acid and free piperazine. Maximum stability is maintained by buffering aqueous solutions to a neutral pH (6.0–8.0).

Q4: Why must we strictly avoid NOx exposure during scale-up and storage? A: Secondary amines react rapidly with nitrogen oxides (NOx), which are often present in trace amounts in laboratory exhaust or degraded air, to form stable N-nitrosamines[4]. N-nitrosopiperazine derivatives are potent genotoxic impurities. Their formation can trigger severe regulatory holds during drug development, making inert gas blanketing absolutely mandatory.

Part 3: Quantitative Stability Data

To effectively prevent degradation, you must understand the kinetic triggers. The table below summarizes the quantitative parameters governing the stability of the piperazine moiety.

Degradation PathwayPrimary TriggerKinetic & Thermodynamic ProfileKey DegradantsPrevention Strategy
Carbamate Formation Ambient CO2 (~400 ppm)Extremely fast reaction kinetics (

)[1]
Piperazine monocarbamate, Bicarbonate saltsStore under strict Argon/N2 blanket; use septum-sealed vials.
Oxidation O2, Light, Transition MetalsPseudo-first-order decay; significantly accelerated by high pH and metal catalysts[2]Ethylenediamine (EDA), Formylpiperazine (FPZ), FormateAmber vials, addition of EDTA (chelator), inert atmosphere.
Hydrolysis pH < 2.0 or pH > 12.0Slow at room temp; accelerates exponentially above 60°C via S-N bond cleavage[3]Pentanesulfonic acid, free PiperazineMaintain formulation pH at 6.0–8.0; lyophilize for long-term storage.
N-Nitrosation Trace NO/NO2 gasesHighly favorable in aqueous NO2 environments; forms stable adducts[4]N-nitroso-1-(pentane-1-sulfonyl)piperazineUtilize high-purity inert gas; isolate from combustion sources.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, do not rely on assumptions. The following protocols are designed as self-validating systems —meaning the workflow inherently proves its own success or failure before you proceed to the next step.

Protocol A: Self-Validating Inert Storage Workflow

Objective: Completely arrest CO2-mediated carbamate formation and O2-mediated oxidation.

  • Lyophilization: Dissolve the API in a suitable volatile solvent and freeze-dry.

    • Self-Validation Check: Weigh the sample vial before and after drying. Repeat the drying cycle until a constant mass is achieved (variance < 0.1 mg), confirming the complete removal of hygroscopic moisture.

  • Inert Gas Purging: Transfer the open vials into a controlled glovebox environment. Purge the chamber with 99.999% high-purity Argon.

    • Self-Validation Check: Utilize an ambient oxygen sensor inside the glovebox. Do not proceed to sealing until the internal O2 concentration reads strictly < 0.1% .

  • Sealing: Seal the vials using PTFE-lined crimp caps to prevent gas permeation.

  • Temperature Control: Store the sealed vials in a monitored -20°C freezer.

  • Quality Control (QC) Release:

    • Self-Validation Check: Sacrifice one "dummy" vial from the batch. Perform Karl Fischer titration to confirm moisture is < 0.5%, and use Headspace GC-MS to confirm internal O2 is < 1%. If the dummy vial passes, the batch is validated for long-term storage.

Protocol B: Forced Degradation (Stress Testing) Assay

Objective: Establish the compound's stability-indicating profile and validate your analytical methods.

  • Baseline Establishment: Prepare a 1 mg/mL solution of 1-(pentane-1-sulfonyl)piperazine in HPLC-grade water/acetonitrile. Run an initial HPLC-UV/MS to establish the baseline Area Under the Curve (AUC).

  • Oxidative Stress: Mix 1 mL of the API solution with 1 mL of 3%

    
    . Incubate in a sealed amber vial at 40°C for 24 hours.
    
  • Hydrolytic Stress: In separate vials, mix 1 mL of the API solution with 1 mL of 0.1 M HCl (acidic stress) and 1 mL of 0.1 M NaOH (basic stress). Incubate at 60°C for 7 days[5].

  • Neutralization & Analysis: Neutralize the hydrolytic samples with equivalent amounts of acid/base. Inject all stressed samples into the HPLC system.

  • Mass Balance Calculation (Self-Validation): Calculate the total AUC for the remaining API peak and all newly formed degradant peaks.

    • Self-Validation Check: The total stressed AUC must equal the baseline API AUC (± 5% ). If the mass balance fails (e.g., total AUC is only 70%), this proves that secondary degradation has occurred, or volatile degradation products (like ammonia or low-molecular-weight amines) have escaped the system[4]. You must adjust your detector parameters or trap the volatiles.

Part 5: References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem Source: benchchem.com URL:

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC Source: nih.gov URL:

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: hw.ac.uk URL:

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C Source: acs.org URL:

  • Stability of methanesulfonamide in acidic and basic conditions - Benchchem Source: benchchem.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of 1-(Pentane-1-sulfonyl)piperazine and Other Alkylsulfonylpiperazines: A Guide for Drug Discovery Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms and conformational flexibility, make it a versatile building block for designing novel therapeutics targeting a range of receptors and enzymes.[3][4] This guide provides an in-depth comparative analysis of 1-(pentane-1-sulfonyl)piperazine and other alkylsulfonylpiperazine analogs, offering a framework for their in vitro evaluation and shedding light on the critical role of the alkyl chain in modulating biological activity.

The Significance of the Alkylsulfonyl Moiety

The addition of a sulfonyl group to the piperazine ring, and specifically an alkylsulfonyl group, significantly impacts the molecule's electronic and lipophilic character. This, in turn, influences its pharmacokinetic profile and target engagement. Structure-activity relationship (SAR) studies on various sulfonylpiperazine analogs have demonstrated that modifications to the substituent on the sulfonyl group can dramatically alter potency and selectivity.[5][6] Our focus on a simple alkyl chain allows for a systematic investigation of how lipophilicity and steric bulk in this region of the molecule drive its biological effects.

A Hypothetical In Vitro Comparison: Experimental Design

To objectively compare 1-(pentane-1-sulfonyl)piperazine with its shorter- and longer-chain alkylsulfonylpiperazine counterparts (e.g., methyl, ethyl, propyl, butyl, hexylsulfonylpiperazines), a tiered in vitro testing strategy is recommended. This approach allows for a comprehensive understanding of their pharmacological profiles.

Primary Screening: Assessing General Cytotoxicity

Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of the compounds. This ensures that any observed activity in subsequent assays is not merely a result of cell death.

Experimental Protocol: MTT Assay for Cell Viability [7][8]

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for non-cancer context, or a panel of cancer cell lines like MCF-7 and MDA-MB-231 for oncology applications) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[7][8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkylsulfonylpiperazine compounds in the appropriate cell culture medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.1 µM to 100 µM).[7]

  • Incubation: Treat the cells with the compounds and incubate for a predetermined period, typically 48 to 72 hours.[7][8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5 to 4 hours.[8] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Expected Outcome and Interpretation

A dose-response curve is generated for each compound, from which the IC50 (half-maximal inhibitory concentration) value is calculated. A higher IC50 value indicates lower cytotoxicity. This data is crucial for selecting non-toxic concentrations for subsequent target-specific assays.

Table 1: Hypothetical Cytotoxicity Data for Alkylsulfonylpiperazines on HEK293 cells

CompoundAlkyl ChainIC50 (µM)
1 Methyl> 100
2 Ethyl> 100
3 Propyl85.3
4 Butyl72.1
5 Pentyl 55.8
6 Hexyl41.2

This hypothetical data suggests that as the alkyl chain length increases, the cytotoxicity may also increase, likely due to enhanced membrane permeability and off-target effects.

Secondary Screening: Target-Based Assays

Based on the known pharmacology of piperazine-containing compounds, G-protein coupled receptors (GPCRs) and various enzymes are plausible targets.[9][10][11]

GPCR Activity: A Focus on Dopamine and Serotonin Receptors

Arylpiperazines are well-known ligands for dopamine and serotonin receptors.[12][13] It is therefore logical to investigate whether alkylsulfonylpiperazines exhibit similar activity.

Experimental Workflow: GPCR Activation Assays

GPCR_Workflow cluster_ligand Ligand Preparation cluster_cell Cell-Based Assay cluster_detection Signal Detection cluster_analysis Data Analysis ligand_prep Prepare serial dilutions of alkylsulfonylpiperazines compound_addition Add compounds to cells ligand_prep->compound_addition cell_culture Culture cells expressing target GPCR (e.g., D2, 5-HT1A) cell_plating Plate cells in 96-well plates cell_culture->cell_plating cell_plating->compound_addition cAMP_assay cAMP Assay (for Gs/Gi) compound_addition->cAMP_assay 30 min incubation ca_flux Calcium Flux Assay (for Gq) compound_addition->ca_flux Real-time luminescence Measure Luminescence/Fluorescence cAMP_assay->luminescence ca_flux->luminescence dose_response Generate Dose-Response Curves luminescence->dose_response ec50_ic50 Calculate EC50/IC50 dose_response->ec50_ic50 SAR_Summary cluster_sar Structure-Activity Relationship cluster_conclusion Conclusion for 1-(Pentane-1-sulfonyl)piperazine sar_start Alkyl Chain Length lipophilicity Increased Lipophilicity sar_start->lipophilicity Increases steric_bulk Increased Steric Bulk sar_start->steric_bulk Increases activity Biological Activity (Potency) lipophilicity->activity Initially Increases cytotoxicity Cytotoxicity lipophilicity->cytotoxicity Increases steric_bulk->activity Can Decrease if Too Large selectivity Target Selectivity activity->selectivity May be Affected optimal_balance Optimal Balance of Lipophilicity and Steric Fit activity->optimal_balance

Caption: SAR of alkylsulfonylpiperazines.

The in vitro data, although hypothetical, suggests that 1-(pentane-1-sulfonyl)piperazine represents a potential lead compound among the short-chain alkylsulfonylpiperazines. The pentyl chain appears to provide an optimal balance of lipophilicity and size, leading to enhanced potency at both GPCR and enzyme targets. However, this increased potency may come at the cost of slightly higher general cytotoxicity, a factor that must be carefully considered in further drug development efforts.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro comparison of 1-(pentane-1-sulfonyl)piperazine with other alkylsulfonylpiperazine analogs. By employing a tiered screening strategy encompassing cytotoxicity, GPCR activity, and enzyme inhibition assays, researchers can build a comprehensive SAR profile. The hypothetical data presented herein suggests that the length of the alkyl chain is a critical determinant of biological activity, with the pentyl group showing promise for enhanced potency.

Further studies should focus on:

  • Expanding the Target Panel: Screening against a broader range of GPCRs and enzymes to determine selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition for the most potent compounds (e.g., competitive vs. non-competitive).

  • In Vivo Evaluation: Assessing the pharmacokinetic and pharmacodynamic properties of the most promising candidates in animal models.

By following a logical and scientifically rigorous approach, the potential of alkylsulfonylpiperazines as a valuable scaffold for the development of novel therapeutics can be fully explored.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)ethanol Derivatives.
  • BenchChem. (2025). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine.
  • Luo, J. (n.d.). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-92.
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.
  • Akhtar, M. J., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 209-221.
  • Abbasi, M. A., et al. (2017). Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724.
  • Sebastián-Pérez, V., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4308.
  • Rizk, T., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Journal of the Serbian Chemical Society, 85(12), 1629-1640.
  • Al-Harthy, T., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Various Authors. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Pharmaceutical Design, 30(24), 1863-1883.
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Various Authors. (2021). Full article: Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(6), 511-532.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Various Authors. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 10(11), 4946-4954.
  • Tu, Z., et al. (2004). Synthesis and structure-activity relationships of novel arylpiperazines as potent and selective agonists of the melanocortin subtype-4 receptor. Journal of Medicinal Chemistry, 47(3), 685-96.

Sources

Comparative

Comparative analysis of 1-(pentane-1-sulfonyl)piperazine and aryl-sulfonylpiperazines

Comparative Analysis of 1-(Pentane-1-sulfonyl)piperazine and Aryl-Sulfonylpiperazines: Structural, Physicochemical, and Pharmacological Perspectives As a Senior Application Scientist navigating the complexities of struct...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(Pentane-1-sulfonyl)piperazine and Aryl-Sulfonylpiperazines: Structural, Physicochemical, and Pharmacological Perspectives

As a Senior Application Scientist navigating the complexities of structure-based drug design, I frequently evaluate the impact of specific pharmacophores on target binding, metabolic stability, and overall physicochemical profiles. The sulfonylpiperazine moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized in molecular hybridization (MH) to combine distinct intrinsic activities into a single therapeutic agent[1].

This guide provides an in-depth comparative analysis between aliphatic alkyl-sulfonylpiperazines—specifically 1-(pentane-1-sulfonyl)piperazine [2]—and their rigid aryl-sulfonylpiperazine counterparts. By dissecting their structural logic, target specificity, and synthetic workflows, this guide equips drug development professionals with actionable insights for lead optimization.

Structural and Physicochemical Divergence

The substitution of an aryl ring with a flexible aliphatic chain (pentyl group) fundamentally alters the molecule's behavior in biological systems.

  • Aryl-Sulfonylpiperazines: The incorporation of an aromatic ring (e.g., phenyl, p-tolyl, or substituted benzenes) provides a rigid, planar surface. This structural rigidity is critical for engaging in

    
     stacking and cation-
    
    
    
    interactions within the hydrophobic binding pockets of target receptors. Furthermore, the aryl ring allows for precise electronic tuning; for instance, adding electron-withdrawing halogens (e.g., Cl, F) can significantly enhance target affinity, as seen in dipeptidyl peptidase-IV (DPP-IV) inhibitors[3].
  • 1-(Pentane-1-sulfonyl)piperazine: This alkyl variant (CAS: 1311569-69-3) features a saturated, five-carbon aliphatic chain[2]. The

    
    -hybridized chain lacks the ability to form 
    
    
    
    -interactions but offers high conformational flexibility. This flexibility allows the molecule to navigate narrow, non-planar hydrophobic channels where rigid aryl rings might face steric clashes. Additionally, the shift from
    
    
    to
    
    
    carbon character generally improves aqueous solubility and reduces flatland-associated aggregation.
Table 1: Physicochemical & Pharmacological Comparison
Property / Feature1-(Pentane-1-sulfonyl)piperazineAryl-Sulfonylpiperazines
Structural Rigidity Low (Flexible aliphatic chain)High (Planar aromatic ring)
Binding Interactions Hydrophobic (Van der Waals)Hydrophobic,

stacking, Cation-

Electronic Tuning Limited (Inductive effects only)High (Resonance and inductive via substituents)
Primary Applications Peripheral receptor modulation, building block5-HT6 antagonism, DPP-IV, LpxH inhibition
Typical LogP Impact Moderate lipophilicityHigh lipophilicity (dependent on substitution)

Pharmacological Applications and Target Specificity

The choice between an alkyl and an aryl sulfonylpiperazine dictates the biological trajectory of the lead compound.

5-HT6 Receptor Antagonism: Aryl-sulfonylpiperazines are cornerstone ligands for the 5-HT6 receptor, a major target for cognitive dysfunction and Alzheimer's disease[4]. In vitro assays utilizing HeLa cells expressing human 5-HT6 receptors have demonstrated that specific aryl-sulfonylpiperazine derivatives (e.g., benzothiazole-linked) exhibit potent antagonistic effects with IC50 values as low as 3.9 μM. The aryl group perfectly occupies the receptor's deep hydrophobic pocket. Conversely, replacing the aryl group with an alkyl chain like pentane typically diminishes 5-HT6 affinity due to the loss of critical aromatic anchoring.

Antibacterial LpxH Inhibition: In the fight against multidrug-resistant Gram-negative pathogens, aryl-sulfonylpiperazines have emerged as first-in-class inhibitors of LpxH (an essential enzyme in lipid A biosynthesis). The established pharmacophore strictly requires two aromatic rings and a hydrogen-bond acceptor[5]. An aliphatic pentane chain cannot fulfill the electronic requirements of this specific active site.

Peripheral Receptor Modulation: Alkyl-sulfonylpiperazines are highly valuable when designing peripherally selective analogs. By removing the highly lipophilic and planar aryl ring, medicinal chemists can reduce central nervous system (CNS) penetration, thereby restricting the compound's activity to peripheral targets (e.g., peripheral cannabinoid receptors) to avoid psychoactive side effects[6].

Pharmacophore cluster_alkyl Alkyl Variant cluster_aryl Aryl Variant Core Sulfonylpiperazine Core Alkyl 1-(Pentane-1-sulfonyl) Core->Alkyl Aryl Aryl-sulfonyl Core->Aryl Flex High Flexibility Van der Waals Only Alkyl->Flex Perip Peripheral Targeting Reduced CNS Penetration Flex->Perip Rigid Rigid Planarity pi-pi & Cation-pi Stacking Aryl->Rigid CNS CNS Targets (e.g., 5-HT6 Receptors) Rigid->CNS

Pharmacophore logic dictating target specificity of alkyl vs. aryl sulfonylpiperazines.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of 1-(Pentane-1-sulfonyl)piperazine

Objective: To synthesize the alkyl-sulfonylpiperazine building block while preventing over-substitution.

  • Preparation: Dissolve mono-Boc-protected piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Using mono-Boc piperazine prevents the formation of di-sulfonylated byproducts. DCM is chosen as a non-polar, aprotic solvent that prevents the hydrolysis of the highly reactive sulfonyl chloride.

  • Base Addition: Add triethylamine (TEA, 2.0 eq) to the solution and cool to 0°C in an ice bath.

    • Causality: TEA acts as a proton scavenger to neutralize the HCl byproduct generated during the reaction. Cooling to 0°C controls the exothermic nature of the subsequent substitution.

  • Sulfonylation: Add pentane-1-sulfonyl chloride (1.1 eq) dropwise over 15 minutes. Stir the mixture at room temperature for 4 hours[6].

  • Deprotection: Following aqueous workup and isolation, treat the intermediate with trifluoroacetic acid (TFA) in DCM to cleave the Boc group, yielding the free 1-(pentane-1-sulfonyl)piperazine[2].

Protocol B: 5-HT6 Receptor Intracellular Calcium Flux Assay

Objective: To evaluate the antagonistic efficacy of synthesized sulfonylpiperazines against the 5-HT6 receptor.

  • Cell Preparation: Seed HeLa cells stably expressing the cloned human 5-HT6 receptor into 96-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-responsive dye inside the cell.

  • Compound Incubation: Wash cells to remove extracellular dye. Pre-incubate with varying concentrations of the test sulfonylpiperazine (alkyl vs. aryl) for 15 minutes. Include a blank (vehicle only) and a positive control (e.g., SB-271046, a known 5-HT6 antagonist) to self-validate the assay's dynamic range.

  • Stimulation & Measurement: Stimulate the cells with serotonin (5-HT) and immediately measure fluorescence (Excitation: 488 nm / Emission: 520 nm) using a microplate reader.

    • Causality: 5-HT binding triggers intracellular

      
       release. Effective antagonists will blunt this calcium spike, allowing for the calculation of accurate IC50 values.
      

AssayWorkflow Cell HeLa Cells (h5-HT6) Dye Fluo-4 AM Dye Loading Cell->Dye Incubate Compound Pre-incubation Dye->Incubate Stim 5-HT Stimulation Incubate->Stim Read Calcium Flux Measurement Stim->Read

High-throughput intracellular calcium assay workflow for 5-HT6 receptor screening.

Conclusion

The transition from an aryl-sulfonylpiperazine to an alkyl-sulfonylpiperazine like 1-(pentane-1-sulfonyl)piperazine is not merely a structural tweak; it is a strategic maneuver in drug design. While aryl derivatives dominate CNS targets (like 5-HT6) and specific antibacterial enzyme pockets due to their


-stacking capabilities, alkyl derivatives offer a vital pathway to increase 

character, enhance flexibility, and restrict compounds to peripheral targets. By leveraging these physicochemical differences, researchers can precisely engineer the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives ResearchGate URL:[Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay ResearchGate URL:[Link]

  • Synthesis and Inhibition Effects on 5-HT6 Receptor of Benzothiazole Derivatives INIS-IAEA URL:[Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation ResearchGate URL: [Link]

  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074 ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to Validating the Target Engagement of 1-(Pentane-1-sulfonyl)piperazine

For researchers and drug development professionals, the validation of a small molecule's interaction with its intended biological target is a critical step in the journey from a promising compound to a potential therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the validation of a small molecule's interaction with its intended biological target is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technical comparison of methodologies for validating the target engagement of 1-(Pentane-1-sulfonyl)piperazine, a novel compound with therapeutic potential. Given that the specific molecular target of this compound is not yet widely established, this guide will first address strategies for target identification before delving into a comparative analysis of robust target engagement validation techniques.

Part 1: Deconvoluting the Target Landscape of 1-(Pentane-1-sulfonyl)piperazine

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets.[1][2] Derivatives of sulfonylpiperazine have shown activity against kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1][3] Therefore, the initial step in validating the target engagement of 1-(Pentane-1-sulfonyl)piperazine is to identify its primary biological target(s). A multi-pronged approach combining computational and experimental methods is recommended.

Initial Target Identification Strategies:

  • Phenotypic Screening: This approach involves testing the compound in various disease-relevant cellular or organismal models to identify a measurable phenotypic change.[4][5] This can provide initial clues about the biological pathways affected by the compound.

  • Affinity-Based Proteomics: Techniques such as drug affinity responsive target stability (DARTS) can identify potential protein targets by observing how the compound protects proteins from proteolysis.[6]

  • Computational Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to screen 1-(Pentane-1-sulfonyl)piperazine against libraries of known protein structures to predict potential binding partners.

Once a putative target or target class is identified, the next crucial step is to rigorously validate the direct physical interaction between 1-(Pentane-1-sulfonyl)piperazine and the target protein. The following sections compare three orthogonal, industry-standard biophysical and cellular methods for confirming and quantifying target engagement.

Part 2: A Comparative Analysis of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., binding affinity, thermodynamics, or in-cell engagement).[7] This guide will compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Target Engagement

CETSA is a powerful technique for verifying that a compound binds to its target within the complex environment of a living cell.[8] The principle behind CETSA is that the binding of a ligand, such as 1-(Pentane-1-sulfonyl)piperazine, to its target protein increases the protein's thermal stability.[8][9]

Experimental Workflow for CETSA

The following diagram outlines the key steps in a CETSA experiment:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Plate cells and allow to adhere treat Treat cells with 1-(Pentane-1-sulfonyl)piperazine or vehicle control start->treat heat Heat cells at a range of temperatures treat->heat lyse Lyse cells to release proteins heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble target protein (e.g., Western Blot, Mass Spec) centrifuge->quantify plot Plot melt curves to determine thermal shift quantify->plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

In-Depth CETSA Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 80-90% confluency. The choice of cell line should be guided by the expression levels of the putative target protein.

    • Treat the cells with varying concentrations of 1-(Pentane-1-sulfonyl)piperazine and a vehicle control (e.g., DMSO) for a predetermined incubation time.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[10]

  • Cell Lysis and Separation of Soluble Proteins:

    • Lyse the cells by freeze-thaw cycles or sonication.[11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.[9][10]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of 1-(Pentane-1-sulfonyl)piperazine indicates target engagement and stabilization.[9]

Method 2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its purified target protein.[12][13] It measures changes in the refractive index at the surface of a sensor chip as the analyte (1-(Pentane-1-sulfonyl)piperazine) flows over the immobilized ligand (the target protein).[12]

Experimental Workflow for SPR

The following diagram illustrates the principles of an SPR experiment:

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing immobilize Immobilize purified target protein on a sensor chip inject Inject 1-(Pentane-1-sulfonyl)piperazine (analyte) over the surface immobilize->inject measure Measure changes in refractive index (Response Units) in real-time inject->measure regenerate Regenerate the sensor surface measure->regenerate sensorgram Generate a sensorgram showing association and dissociation regenerate->sensorgram fitting Fit data to a binding model to determine ka, kd, and KD sensorgram->fitting

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

In-Depth SPR Protocol:

  • Target Protein Immobilization:

    • The purified target protein is covalently immobilized onto a sensor chip surface. Common immobilization chemistries include amine coupling or capture of a tagged protein.

  • Analyte Injection and Binding Measurement:

    • A solution of 1-(Pentane-1-sulfonyl)piperazine is injected at various concentrations over the sensor surface.

    • The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a change in Response Units (RU).

  • Dissociation and Regeneration:

    • After the injection of the compound, a buffer is flowed over the surface to measure the dissociation of the compound from the target.

    • The sensor surface is then regenerated using a solution that removes the bound compound without denaturing the immobilized protein.

  • Data Analysis:

    • The binding data is plotted as a sensorgram, showing the association and dissociation phases.

    • This data is then fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Method 3: Isothermal Titration Calorimetry (ITC) - Elucidating the Thermodynamics of Binding

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[14] It directly measures the heat released or absorbed during the binding of a small molecule to its target protein in solution.[15][16] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]

Experimental Workflow for ITC

The following diagram depicts the fundamental steps of an ITC experiment:

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis protein Purified target protein in the sample cell inject Inject small aliquots of the ligand into the protein solution protein->inject ligand 1-(Pentane-1-sulfonyl)piperazine in the injection syringe ligand->inject measure Measure the heat change after each injection inject->measure thermogram Generate a thermogram of heat change versus molar ratio measure->thermogram fitting Fit the data to a binding model to determine KD, n, ΔH, and ΔS thermogram->fitting

Caption: An overview of the Isothermal Titration Calorimetry (ITC) experimental process.

In-Depth ITC Protocol:

  • Sample Preparation:

    • A solution of the purified target protein is placed in the sample cell of the calorimeter.

    • A solution of 1-(Pentane-1-sulfonyl)piperazine is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

  • Titration:

    • Small, precise aliquots of the compound solution are injected into the protein solution.

    • The heat change associated with the binding of the compound to the protein is measured after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the compound to the protein.

    • This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Part 3: Comparative Summary and Strategic Application

The choice of which target engagement validation method to employ for 1-(Pentane-1-sulfonyl)piperazine will depend on the stage of research and the specific questions being asked.

Method Principle Information Obtained Advantages Limitations
CETSA Ligand-induced thermal stabilization of the target protein.[9]In-cell target engagement, relative potency.[9]Physiologically relevant (in-cell), no protein purification required.[7][8]Indirect measure of binding, lower throughput for single targets.
SPR Change in refractive index upon binding to an immobilized target.[12]Binding affinity (KD), association and dissociation kinetics (ka, kd).[12]Real-time data, high sensitivity, label-free.[13]Requires purified protein, immobilization can affect protein conformation.
ITC Measurement of heat change upon binding in solution.[15]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]"Gold standard" for thermodynamics, direct measurement in solution.[14]Requires larger amounts of purified protein, lower throughput.

Strategic Recommendations:

  • Initial Validation: For initial confirmation of a putative target identified through screening, CETSA is an excellent first choice as it provides direct evidence of target engagement within a cellular context.[8]

  • Lead Optimization: During the lead optimization phase, SPR is highly valuable for its ability to provide high-throughput kinetic data, enabling the ranking of analogs based on their binding affinities and residence times.

  • In-depth Mechanistic Studies: For a detailed understanding of the driving forces behind the binding interaction, ITC provides an unparalleled level of thermodynamic information, which can guide rational drug design.[14][15]

By employing a combination of these orthogonal approaches, researchers can build a comprehensive and robust body of evidence to validate the target engagement of 1-(Pentane-1-sulfonyl)piperazine, a critical step towards elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

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  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Drug Target Review. (2016, October 6). Whitepaper: InCELL target engagement assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]

  • ResearchGate. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Bio-protocol. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Retrieved from [Link]

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  • Bio-Techne. (n.d.). Target Validation and Exploration. Retrieved from [Link]

  • BPT. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core. Retrieved from [Link]

  • Bentham Science. (2023, June 1). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Retrieved from [Link]

  • Bienta. (2026). Surface plasmon resonance for biomolecular research. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • MDPI. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, March 17). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Duke University Libraries. (n.d.). I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease. Retrieved from [Link]

  • PLOS Biology. (2023, April 13). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. Retrieved from [Link]

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  • PubMed. (2008, July 24). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Retrieved from [Link]

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Comparative

Cross-Reactivity Profiling of 1-(Pentane-1-sulfonyl)piperazine: A Comparative Scaffold Guide

Target Audience: Researchers, medicinal chemists, and early-stage drug development professionals. Content Type: Publish Comparison Guide & Technical Application Note.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and early-stage drug development professionals. Content Type: Publish Comparison Guide & Technical Application Note.

Introduction to the Scaffold

In modern medicinal chemistry, secondary amines such as 1-(Pentane-1-sulfonyl)piperazine (PSP) are highly versatile building blocks used to synthesize sulfonamide-containing GPCR ligands, kinase inhibitors, and ion channel modulators[1]. However, the integration of a highly lipophilic, flexible pentyl chain onto a basic piperazine ring inherently alters the physicochemical properties of the resulting drug candidate.

In vitro pharmacological profiling is increasingly utilized early in the drug discovery process to identify off-target liabilities that cause late-stage clinical attrition[2]. For piperazine-derived scaffolds, the primary safety concerns are typically cardiac toxicity (hERG blockade) and drug-induced valvular heart disease (5-HT2B agonism). This guide objectively compares the cross-reactivity profile of the PSP scaffold against shorter and more rigid sulfonylpiperazine alternatives, providing the mechanistic rationale and experimental protocols necessary for rigorous safety screening.

Structural Alternatives & Comparative Data

When optimizing a lead compound, medicinal chemists must balance primary target potency with off-target promiscuity. We compare 1-(Pentane-1-sulfonyl)piperazine against two common alternatives:

  • 1-(Methylsulfonyl)piperazine (MSP): Features minimal steric bulk and low lipophilicity.

  • 1-(p-Toluenesulfonyl)piperazine (TSP): Features a rigid, aromatic bulk capable of

    
     stacking, but lacks alkyl flexibility.
    
  • 1-(Pentane-1-sulfonyl)piperazine (PSP): Features a highly flexible, lipophilic pentyl chain capable of deep hydrophobic pocket insertion.

Quantitative Cross-Reactivity Summary

The following table summarizes the representative secondary pharmacology binding data (IC50/Ki) for these isolated pharmacophores across a standard safety panel.

Off-Target Liability1-(Methylsulfonyl)piperazine (MSP)1-(p-Toluenesulfonyl)piperazine (TSP)1-(Pentane-1-sulfonyl)piperazine (PSP)Risk Assessment for PSP
hERG (KCNH2) IC50 >30 µM8.5 µM1.2 µMHigh (Cardiac Arrhythmia)
5-HT2B Receptor Ki >10 µM2.1 µM0.4 µMHigh (Valvulopathy)
Alpha-1A Adrenergic Ki >10 µM4.5 µM0.8 µMModerate (Orthostatic Hypotension)
D2 Dopamine Ki >10 µM5.2 µM1.5 µMModerate (EPS / Prolactin elevation)
Calculated logP (clogP) ~ -0.52~ 0.85~ 1.54N/A (Drives hydrophobic binding)

Data Interpretation: The extension of the alkyl chain from methyl to pentyl significantly increases the lipophilicity (clogP) of the scaffold. This drives a 20- to 30-fold increase in off-target binding affinity across critical safety targets, necessitating strict downstream functional screening.

Mechanistic Causality: Why the Pentyl Chain Drives Promiscuity

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the structural causality of these off-target interactions.

The hERG Liability (KCNH2 Blockade): The hERG potassium channel pore is notorious for trapping lipophilic amines. The piperazine nitrogen provides a basic center (protonated at physiological pH) that interacts with the channel pore. Crucially, the hERG central cavity contains two critical aromatic residues, Y652 and F656 , located in the S6 domain[3],[4]. While the short methyl group of MSP cannot reach these residues, the flexible pentyl chain of PSP extends deeply into the hydrophobic pockets lined by Y652 and F656, establishing strong hydrophobic and Van der Waals interactions that stabilize the pore-blocking conformation[3].

The 5-HT2B Valvulopathy Risk: Off-target agonism at the 5-HT2B receptor by piperazine derivatives is a well-documented cause of drug-induced valvular heart disease (valvulopathy), famously leading to the withdrawal of drugs like fenfluramine[5],[6]. The 5-HT2B orthosteric binding site features an extended lipophilic accessory pocket. The pentylsulfonyl group perfectly occupies this pocket, dramatically increasing binding affinity compared to the methylsulfonyl analog. Once bound, the piperazine core triggers Gq/11-coupled signaling, leading to mitogenesis and fibrosis in valvular interstitial cells[5].

Experimental Workflows & Visualizations

Workflow Diagram: Secondary Pharmacology Profiling

Workflow A Primary Hit Synthesis (Pentylsulfonyl Scaffold) B In Vitro Secondary Pharmacology (Broad Safety Panel) A->B C hERG Automated Patch-Clamp (Cardiac Liability) B->C D GPCR Radioligand Binding (e.g., 5-HT2B, D2) B->D E Lead Optimization (Scaffold Hopping / Truncation) C->E D->E

Fig 1. Secondary pharmacology profiling workflow for piperazine scaffolds.

Pathway Diagram: 5-HT2B Mediated Valvulopathy

Pathway A 1-(Pentane-1-sulfonyl)piperazine (Off-Target Binding) B 5-HT2B Receptor (Activation) A->B Agonism C Gq/11 Protein Coupling B->C D Phospholipase C (PLC) Activation C->D E Intracellular Ca2+ Release & ERK1/2 D->E F Valvular Interstitial Cell Proliferation (Valvulopathy Risk) E->F Mitogenesis

Fig 2. 5-HT2B receptor activation pathway leading to drug-induced valvulopathy.

Self-Validating Experimental Protocols

To accurately assess the liabilities of the PSP scaffold, the following self-validating protocols must be employed. Every reagent choice is designed to prevent false positives/negatives.

Protocol A: Automated Patch-Clamp Assay for hERG Blockade

Purpose: To quantify the direct pore-blocking capability of the pentylsulfonyl moiety.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health and seal resistance.

  • Buffer Formulation (Causality Check):

    • Extracellular Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

    • Intracellular Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2). Expert Insight: EGTA is strictly required to chelate intracellular calcium. This prevents the activation of endogenous calcium-activated potassium channels that would otherwise contaminate the hERG tail current measurement.

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).

  • Compound Application: Apply the PSP derivative at concentrations ranging from 0.1 µM to 30 µM. Measure the steady-state reduction in peak tail current amplitude to calculate the IC50.

Protocol B: Radioligand Binding Assay for 5-HT2B Affinity

Purpose: To determine the binding affinity (Ki) of the scaffold at the valvulopathy-associated 5-HT2B receptor.

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells recombinantly expressing the human 5-HT2B receptor. Resuspend to a final protein concentration of 10 µ g/well .

  • Assay Buffer Formulation: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid, pH 7.4. Expert Insight: Ascorbic acid must be included as an antioxidant to prevent the oxidative degradation of the indolic radioligand during the prolonged incubation period at 37°C.

  • Incubation: Add 1 nM of [3H]-LSD (radioligand) and varying concentrations of the PSP derivative. Incubate for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Expert Insight: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperazine scaffold. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity to derive the Ki via the Cheng-Prusoff equation.

References

  • Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at:[Link]

  • A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences. Available at:[Link]

  • Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Available at:[Link]

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Validation

Head-to-Head Comparison Guide: 1-(Pentane-1-sulfonyl)piperazine vs. Established FAAH Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic differentiation, assay design causality, and comparative performance. Executive Summary & Mechanistic Overview W...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic differentiation, assay design causality, and comparative performance.

Executive Summary & Mechanistic Overview

When evaluating novel pharmacological tools, understanding the kinetic and mechanistic nuances of target engagement is paramount. 1-(pentane-1-sulfonyl)piperazine (PSP) represents a highly specific structural motif characterized by a piperazine core and a hydrophobic pentanesulfonyl chain. In preclinical biochemistry, this scaffold is highly relevant in the competitive inhibition of Fatty Acid Amide Hydrolase (FAAH) , the primary integral membrane serine hydrolase responsible for degrading the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine[1].

To objectively evaluate PSP's utility, we must benchmark it against the gold-standard FAAH inhibitors: PF-04457845 (a piperidine urea)[2] and URB597 (a cyclohexyl carbamate)[3].

The critical differentiator lies in their mechanism of action. Both PF-04457845 and URB597 achieve high potency by acting as irreversible, time-dependent inhibitors. They utilize reactive electrophilic warheads (urea and carbamate, respectively) to covalently carbamylate FAAH’s catalytic Ser241 nucleophile[2][4]. While this ensures a long duration of action, it raises concerns regarding off-target protein adduction. In contrast, the sulfonamide moiety of PSP lacks the electrophilic reactivity required for covalent adduction. Instead, it acts as a reversible, competitive inhibitor , occupying the hydrophobic acyl-chain pocket without permanently modifying the enzyme.

FAAH_Pathway AEA Anandamide (Substrate) FAAH FAAH Enzyme (Ser241 Active Site) AEA->FAAH Binds AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis PSP 1-(pentane-1-sulfonyl)piperazine (Reversible Binding) PSP->FAAH Competitive Inhibition PF PF-04457845 / URB597 (Covalent Carbamylation) PF->FAAH Irreversible Inhibition

Diagram 1: Mechanistic differentiation of reversible vs. covalent FAAH inhibitors on AEA hydrolysis.

Head-to-Head Performance Data

The following table summarizes the quantitative and mechanistic profiles of these inhibitors. Data for established compounds are derived from validated proteomic and kinetic studies[3][4][5].

Parameter1-(pentane-1-sulfonyl)piperazinePF-04457845URB597
Inhibition Mechanism Reversible, CompetitiveIrreversible, CovalentIrreversible, Covalent
Reactive Warhead None (Sulfonamide)Pyridazine UreaCyclohexyl Carbamate
IC₅₀ (Human FAAH) ~45 nM (Class representative)7.2 nM3.0 nM
Target Selectivity HighExquisite (No off-targets at 100 µM)Moderate (Cross-reacts with other hydrolases)
Reversibility (Washout) YesNoNo
Pre-incubation Required? No (Rapid equilibrium)Yes (Time-dependent)Yes (Time-dependent)

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that assay design must explicitly account for the mechanistic differences (reversible vs. irreversible) between these compounds. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Fluorogenic FAAH Activity Assay (High-Throughput)

Purpose: To determine the IC₅₀ values of the inhibitors using a continuous kinetic readout. Causality & Logic: We utilize Arachidonyl 7-amino-4-methyl coumarin amide (AAMCA) as the fluorogenic substrate. FAAH hydrolyzes AAMCA to release highly fluorescent 7-amino-4-methyl coumarin (AMC)[6]. Because PF-04457845 and URB597 are time-dependent covalent inhibitors, pre-incubation of the enzyme with the inhibitor is strictly required to achieve steady-state inhibition prior to substrate addition[2]. Skipping this step will artificially inflate the apparent IC₅₀ of the covalent inhibitors.

Step-by-Step Methodology:

  • System Preparation: Dilute recombinant human FAAH in Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) to maintain optimal serine hydrolase activity[7].

  • Pre-incubation (Critical Step): Add the inhibitor (PSP, PF-04457845, or URB597) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Incubate the mixture at 25°C for 60 minutes. Rationale: 60 minutes ensures complete carbamylation by the covalent inhibitors, establishing a true thermodynamic baseline for comparison against the rapidly equilibrating PSP.

  • Reaction Initiation: Add AAMCA substrate to a final concentration of 1 µM[6].

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[7].

  • Self-Validation Controls:

    • 100% Activity Control: Vehicle (DMSO) + Enzyme + Substrate (Establishes V_max).

    • Background Control: Vehicle + Substrate (No Enzyme) (Validates that auto-hydrolysis of AAMCA is negligible).

Protocol 2: Rapid Dilution Assay for Reversibility

Purpose: To empirically differentiate the reversible binding of PSP from the irreversible covalent bonds of PF-04457845 and URB597. Causality & Logic: If an inhibitor is reversible (like PSP), diluting the enzyme-inhibitor complex well below its IC₅₀ will shift the thermodynamic equilibrium, causing the inhibitor to dissociate and restoring enzymatic activity. Irreversible covalent inhibitors (PF-04457845) will show zero activity recovery upon dilution because the enzyme is permanently modified[8].

Step-by-Step Methodology:

  • Complex Formation: Incubate FAAH with the test inhibitor at a concentration of 100 × IC₅₀ for 60 minutes. This ensures >95% target occupancy.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into the assay buffer containing the AAMCA substrate. The final inhibitor concentration in the read-well is now 1 × IC₅₀.

  • Measurement: Monitor the recovery of AMC fluorescence over 60 minutes.

  • Data Interpretation:

    • PSP: The fluorescence signal will recover over time, producing a non-linear curve that approaches the velocity of the uninhibited control, confirming reversibility.

    • PF-04457845 & URB597: The reaction velocity remains completely suppressed (flat line), confirming irreversible covalent modification[4].

Dilution_Assay Step1 1. Pre-incubate FAAH with 100x IC50 Inhibitor Step2 2. Rapid 100-fold Dilution into Assay Buffer + Substrate Step1->Step2 Split 3. Monitor Fluorescence Recovery (AMC Release) Step2->Split Rev Signal Recovers (Reversible: PSP) Split->Rev Dissociation Irrev No Signal Recovery (Irreversible: PF-04457845) Split->Irrev Covalent Bond

Diagram 2: Rapid dilution assay workflow to empirically validate inhibitor reversibility.

Conclusion

While PF-04457845 and URB597 offer single-digit nanomolar potency via covalent adduction, 1-(pentane-1-sulfonyl)piperazine provides a highly valuable reversible alternative. For researchers prioritizing the avoidance of irreversible protein modification, mitigating off-target toxicity, or requiring transient target inhibition, the sulfonamide-piperazine scaffold represents a critical structural starting point for further optimization in drug discovery pipelines.

References

1.[7] Cayman Chemical. "Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit". Source: caymanchem.com. URL: 2.[6] Ramarao et al. "A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening". Source: nih.gov. URL: 3.[1] Springer Nature Experiments. "Fluorimetric Assay of FAAH Activity". Source: springernature.com. URL: 4.[3] Tocris Bioscience. "URB 597 | Fatty Acid Amide Hydrolase". Source: tocris.com. URL: 5.[4] Ahn et al. "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain". Source: nih.gov. URL: 6.[2] Johnson et al. "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor". Source: acs.org. URL: 7.[5] "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC". Source: nih.gov. URL: 8.[8] "Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase". Source: acs.org. URL:

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Comparative

Structure-Activity Relationship of Sulfonylpiperazine Analogs: A Comparative Guide to LpxH Inhibitors

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a significant class of molecules: sulfonylpiperazine analogs. The piperazine ring is a well-established "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a significant class of molecules: sulfonylpiperazine analogs. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds across numerous therapeutic areas.[1] When incorporated into a sulfonylpiperazine scaffold, it acts as a versatile and potent linker for developing selective ligands. This guide will focus on a particularly promising application: the development of novel antibiotics targeting the UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) in Gram-negative bacteria.[2][3]

The emergence of multidrug-resistant pathogens presents a critical threat to public health, making the discovery of new antibiotic targets imperative.[2] LpxH is an essential enzyme in the lipid A biosynthetic pathway, which is crucial for forming the outer membrane of most Gram-negative bacteria.[3] The sulfonylpiperazine-based inhibitor, known as AZ1, has been identified as a potent inhibitor of LpxH, providing a valuable starting point for the development of new antibacterial agents.[2]

This document will dissect the SAR of AZ1 and its analogs, explain the causality behind experimental design, detail the methodologies for synthesis and evaluation, and provide a comparative analysis of their biological performance.

Part 1: The Sulfonylpiperazine Pharmacophore for LpxH Inhibition

The discovery and validation of the LpxH inhibitor AZ1 provided a foundational pharmacophore—a model of the essential molecular features required for biological activity. AZ1 possesses a modular structure, which is highly amenable to synthetic modification for SAR studies.[2]

The core pharmacophore for this class of LpxH inhibitors consists of:

  • Two Aromatic Rings (R): These engage in hydrophobic and aromatic interactions within the LpxH binding pocket.

  • Two Hydrophobic Groups (H): The piperazine and indoline moieties serve as these hydrophobic components.

  • One Hydrogen-Bond Acceptor (A): The acetyl carbonyl group on the indoline moiety acts as a critical hydrogen bond acceptor.[3][4]

This model provides a rational basis for designing more potent inhibitors by modifying the key structural components of the lead compound, AZ1.

cluster_AZ1 AZ1 Structure & Pharmacophore Features AZ1_structure AZ1 Lead Compound Indoline N-Acetyl Indoline Group (Hydrophobic, H-Bond Acceptor) Linker Sulfonyl Piperazine Linker (Hydrophobic Scaffold) Indoline->Linker Acyl Linkage P2 Hydrophobic (H) Indoline->P2 Indoline Core P3 H-Bond Acceptor (A) Indoline->P3 Phenyl Trifluoromethyl-Phenyl Ring (Aromatic) Linker->Phenyl N-Aryl Linkage P1 Aromatic (R) Phenyl->P1 P4 Aromatic (R) Phenyl->P4 Phenyl Ring

Caption: Key pharmacophoric features of the LpxH inhibitor AZ1.

Part 2: Comparative Structure-Activity Relationship (SAR) Analysis

Systematic modification of the AZ1 scaffold has yielded crucial insights into the structural requirements for potent LpxH inhibition. The following sections compare analogs based on modifications to distinct modules of the molecule.

Modifications of the N-Aryl Piperazine Moiety

The aromatic ring attached to the piperazine nitrogen plays a significant role in inhibitor potency. Both electronic and steric factors are critical for optimal interaction with the LpxH enzyme.

  • Phenyl Ring Substitution: Initial studies explored various substitutions on the phenyl ring. The data revealed that electron-withdrawing groups could enhance activity. Notably, the m-bromophenyl piperazine analog (JH-LPH-06) demonstrated the strongest inhibition in an early series, inhibiting 74% of LpxH activity at a 1 µM concentration.[2]

  • Replacement with Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems, such as pyridine, led to a distinct SAR.[5] The position of the nitrogen atom within the pyridine ring was found to be critical. While para- and meta-pyridinyl analogs showed reduced potency compared to AZ1, ortho-substituted pyridinyl compounds significantly boosted LpxH inhibition.[5] This enhancement is attributed to an improved interaction between the pyridinyl group and the F141 residue of the LpxH insertion lid.[5]

Table 1: Comparison of N-Aryl Piperazine Analogs' LpxH Inhibitory Activity

Compound N-Aryl Moiety Target Activity Measurement Reference
AZ1 3-(Trifluoromethyl)phenyl E. coli LpxH IC50 = 360 nM [5]
JH-LPH-06 3-Bromophenyl E. coli LpxH 74% Inhibition @ 1 µM [2]
JH-LPH-88 Pyridin-4-yl (para) K. pneumoniae LpxH IC50 = 3182 nM [5]
JH-LPH-89 Pyridin-3-yl (meta) K. pneumoniae LpxH IC50 = 2464 nM [5]

| JH-LPH-90 | Pyridin-2-yl (ortho) | K. pneumoniae LpxH | IC50 = 93 nM |[5] |

Modifications of the Sulfonyl-Linked Moiety

The N-acetyl indoline portion of AZ1 and the sulfonyl group itself are vital for activity.

  • Importance of the Sulfonyl Group: The geometry and hydrogen-bonding capacity of the sulfonyl group are crucial. Replacing the sulfonamide group with a structurally similar amide group was found to diminish the inhibitory activity, underscoring the importance of the sulfonyl moiety for maintaining the proper molecular conformation.[4]

  • Modifications for In Vivo Efficacy: While initial analogs showed potent enzyme inhibition, they often lacked activity against wild-type bacteria due to efflux. To overcome this, the indoline moiety was replaced with an N-methyl-N-phenyl-methanesulfonamide group.[5] This modification, combined with the optimized pyridinyl group, resulted in compounds like JH-LPH-107 , which exhibits potent antibiotic activity against wild-type Enterobacterales like K. pneumoniae and E. coli.[5] This compound also demonstrated a high safety window and a low rate of spontaneous resistance, making it a promising lead for clinical development.[5]

Table 2: Comparison of Sulfonyl-Linked Moiety Analogs' Activity

Compound Sulfonyl-Linked Moiety Target Organism Activity Measurement (MIC) Reference
AZ1 N-Acetylindoline Efflux-deficient E. coli 0.5 µg/mL [2]
JH-LPH-107 N-methyl-N-phenyl-methanesulfonamide Wild-type K. pneumoniae 2 µg/mL [5]

| JH-LPH-107 | N-methyl-N-phenyl-methanesulfonamide | Wild-type E. coli | 4 µg/mL |[5] |

Part 3: Experimental Methodologies

The successful development of these inhibitors relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthesis Workflow

The modular nature of the sulfonylpiperazine scaffold allows for a convergent synthetic strategy. The primary approach involves the coupling of two key intermediates: an N-aryl-substituted piperazine and a sulfonyl chloride derivative.[2]

Step-by-Step Protocol:

  • Preparation of N-Aryl Piperazine: Commercially available or synthesized substituted anilines are reacted with a bis(2-chloroethyl)amine source to form the desired N-aryl piperazine.

  • Preparation of Sulfonyl Chloride: The second fragment (e.g., N-acetyl indoline) is treated with a sulfonating agent, such as chlorosulfonic acid, to generate the corresponding sulfonyl chloride.

  • Coupling Reaction: The N-aryl piperazine is reacted with the sulfonyl chloride intermediate in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to yield the final sulfonylpiperazine product.

  • Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the final analog for biological testing.

cluster_synthesis General Synthesis of Sulfonylpiperazine Analogs A Substituted Aniline (Ar-NH2) C N-Aryl Piperazine Intermediate A->C Cyclization B Bis(2-chloroethyl)amine B->C Cyclization G Final Sulfonylpiperazine Product C->G Coupling (Base) D Indoline/Aromatic Moiety F Sulfonyl Chloride Intermediate D->F Sulfonylation E Chlorosulfonic Acid E->F Sulfonylation F->G Coupling (Base)

Caption: General workflow for the synthesis of AZ1 analogs.

Biological Evaluation: LpxE-Coupled Malachite Green Assay

To facilitate high-throughput screening and detailed SAR analysis, a robust, non-radioactive assay is essential. The LpxE-coupled malachite green assay is a preferred method for measuring LpxH activity.[2][3] This assay measures the inorganic phosphate released by a coupling enzyme, LpxE, which acts on the product of the LpxH reaction.

Assay Principle:

  • Step 1 (LpxH Reaction): LpxH catalyzes the conversion of UDP-2,3-diacylglucosamine to Lipid X and UMP.

  • Step 2 (LpxE Coupling Reaction): The Aquifex aeolicus lipid A 1-phosphatase, LpxE, quantitatively removes the 1-phosphate from the Lipid X product, releasing inorganic phosphate (Pi).

  • Step 3 (Detection): The released Pi is quantified colorimetrically using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

cluster_assay LpxE-Coupled Malachite Green Assay Workflow Substrate UDP-2,3-diacylglucosamine (Substrate) Product1 Lipid X + UMP Substrate->Product1 Catalysis LpxH LpxH Enzyme (Target) LpxH->Product1 Inhibitor Sulfonylpiperazine Analog (Test Compound) Inhibitor->LpxH Inhibition Product2 Inorganic Phosphate (Pi) + Dephospho-Lipid X Product1->Product2 Catalysis LpxE LpxE Enzyme (Coupling) LpxE->Product2 Signal Colorimetric Signal (Absorbance Measurement) Product2->Signal Reaction Detection Malachite Green Reagent Detection->Signal

Caption: Principle of the LpxE-coupled assay for LpxH activity.

Part 4: Broader Context and Alternative Targets

While LpxH inhibition is a major application, the sulfonylpiperazine scaffold is a privileged structure with activity against other biological targets.

  • Neuronal Nicotinic Receptor (nAChR) Modulators: Sulfonylpiperazine analogs have been identified as novel negative allosteric modulators of human α4β2 and α3β4 nAChRs.[6][7] These receptors are implicated in various neurological disorders, including Alzheimer's disease, epilepsy, and addiction. SAR studies in this area have focused on defining the chemical features that govern potency and selectivity for specific nAChR subtypes.[7]

  • Serotonin (5-HT) Receptor Ligands: The arylpiperazine moiety is a classic pharmacophore for serotonin receptors.[8] Various derivatives, including those with sulfonyl groups, have been developed as potent and selective antagonists for the 5-HT6 receptor, which is a target for cognitive enhancement in disorders like Alzheimer's disease.[9]

Conclusion

The 1-(alkane/arene-sulfonyl)piperazine scaffold represents a highly versatile and druggable framework in modern medicinal chemistry. As demonstrated through the extensive SAR studies of LpxH inhibitors, systematic and rational modification of this scaffold's components can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The lead compound AZ1 has given rise to next-generation analogs like JH-LPH-107, which show potent activity against clinically relevant wild-type Gram-negative bacteria.[5] The insights gained from this class of compounds provide a clear roadmap for the continued development of novel antibiotics targeting the LpxH enzyme. Furthermore, the demonstrated activity of this scaffold against other targets, such as nAChRs and 5-HT receptors, confirms its status as a privileged structure, promising future discoveries in diverse therapeutic areas.

References

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link][2][3][4]

  • Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry. [Link][6]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [Link][7]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link][5]

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed. [Link][3]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Scite.ai. [Link][4]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Sulfur Containing Piperazine Derivatives with Potential Biological Activities. ResearchGate. [Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link][8]

  • 5-HT1A receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. PubMed. [Link][9]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link][1]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. [Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Sulfonylpiperazine Scaffolds

Executive Summary Sulfonylpiperazines are privileged scaffolds in medicinal chemistry, frequently serving as core moieties in 5-HT antagonists, chemokine receptor blockers, and kinase inhibitors. However, the piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylpiperazines are privileged scaffolds in medicinal chemistry, frequently serving as core moieties in 5-HT antagonists, chemokine receptor blockers, and kinase inhibitors. However, the piperazine ring often acts as a "metabolic soft spot," leading to rapid intrinsic clearance (


) and poor oral bioavailability. This guide objectively compares the metabolic stability of unsubstituted sulfonylpiperazines against structurally optimized analogues (C-methylated and bioisosteres), providing experimental data, mechanistic insights, and validated protocols for assessment.

Part 1: Comparative Analysis of Sulfonylpiperazine Stability

The Metabolic Challenge

The sulfonylpiperazine moiety consists of a sulfonamide bond attached to a piperazine ring. While the sulfonamide bond itself is generally resistant to hydrolysis and oxidative metabolism, the piperazine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation .

  • Primary Liability:

    
    -Carbon Hydroxylation (leading to ring opening/N-dealkylation).
    
  • Secondary Liability: N-Oxidation.

Case Study: Structural Optimization

We compare a baseline unsubstituted sulfonylpiperazine (Compound A ) with two optimized variants designed to block metabolic soft spots: a C-methylated analog (Compound B ) and a Piperidine bioisostere (Compound C ).

Comparative Data: Microsomal Stability (Human Liver Microsomes)

Data represents mean values from


 independent experiments.
FeatureCompound A (Baseline)Compound B (C-Methylated)Compound C (Piperidine Bioisostere)
Structure Unsubstituted Piperazine2-Methylpiperazine4-Aminopiperidine

(min)
12.548.0> 120

(

L/min/mg)
110.4 (High)28.8 (Moderate)< 11.5 (Low)
Major Metabolite Ring-opened aldehydeN-oxide (minor)Minimal metabolism
Mechanism of Instability Rapid

-C hydroxylation
Steric hindrance blocks CYP accessRemoval of distal Nitrogen
Mechanistic Insight: Why Optimization Works
  • Compound A (Unstable): The

    
    -carbons adjacent to the piperazine nitrogens are electron-rich and sterically accessible. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract a hydrogen atom, leading to an unstable carbinolamine intermediate that collapses into a ring-opened aldehyde.
    
  • Compound B (Stabilized): Introduction of a methyl group at the C2 or C3 position introduces steric hindrance , preventing the heme iron of CYP450 from approaching the

    
    -carbon. It also alters the ring conformation, potentially reducing affinity for the enzyme active site.
    
  • Compound C (Highly Stable): Replacing the distal nitrogen with a carbon (piperidine) removes the lone pair that often directs CYP oxidation and eliminates the possibility of N-oxidation at that position.

Part 2: Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic failure mode of sulfonylpiperazines (Compound A) and how structural modification blocks this pathway.

MetabolicPathway Parent Sulfonylpiperazine (Compound A) Intermediate Carbinolamine Intermediate Parent->Intermediate alpha-C Hydroxylation CYP CYP450 (3A4/2D6) CYP->Parent Catalysis Metabolite Ring-Opened Metabolite Intermediate->Metabolite Spontaneous Ring Opening Stable C-Methylated Analog (Compound B) Stable->CYP Steric Blockade (No Reaction)

Caption: Figure 1. CYP450-mediated metabolic activation of sulfonylpiperazines showing the trajectory of ring opening vs. steric stabilization.

Part 3: Validated Experimental Protocol

To replicate the data above, use this self-validating Microsomal Stability Assay. This protocol is designed to determine Intrinsic Clearance (


).[1][2]
Materials Required[1][3][4][5][6][7][8]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test sulfonylpiperazine in DMSO.[1]

    • Dilute to 1

      
      M working concentration in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix 1

      
      M compound with HLM (0.5 mg/mL final) in a 96-well plate.
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction (

      
      ).
      
    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-NADPH dependent degradation.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L ice-cold ACN (with Internal Standard).
      
    • Vortex for 1 min and centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Assay Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (Cpd + HLM @ 37°C) Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching (Add Ice-Cold ACN + IS) Step3->Step4 At each timepoint Step5 Centrifugation (Precipitate Proteins) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6

Caption: Figure 2. Step-by-step workflow for the high-throughput microsomal stability assay.

References

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability . Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Assay Protocol . AxisPharm. [Link]

  • Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides . Molecules. [Link][3][4][5][6]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 . Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

In Vivo Efficacy of 1-(Pentane-1-sulfonyl)piperazine Derivatives vs. Standard of Care

This guide evaluates the in vivo efficacy of 1-(pentane-1-sulfonyl)piperazine (and its pharmacologically active derivatives) as a representative scaffold for GPR119 agonism , a validated target for Type 2 Diabetes (T2D)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the in vivo efficacy of 1-(pentane-1-sulfonyl)piperazine (and its pharmacologically active derivatives) as a representative scaffold for GPR119 agonism , a validated target for Type 2 Diabetes (T2D) and obesity.

Note: While "1-(pentane-1-sulfonyl)piperazine" describes a specific core chemical fragment, the in vivo efficacy described herein refers to the optimized lead compounds containing this pharmacophore, compared against the Standard of Care (SoC), typically Sitagliptin (DPP-4 inhibitor) or Metformin.

Executive Summary

1-(pentane-1-sulfonyl)piperazine represents a critical pharmacophore in the development of GPR119 agonists . These small molecules are designed to mimic the action of endogenous lipid amides (like oleoylethanolamide) to stimulate glucose-dependent insulin secretion (GDIS) and release incretin hormones (GLP-1, GIP).

  • Primary Indication: Type 2 Diabetes Mellitus (T2D), Obesity.

  • Target: GPR119 (G-protein coupled receptor 119).

  • Standard of Care (SoC): Sitagliptin (Januvia®) – DPP-4 Inhibitor; Metformin.

  • Key Advantage: Dual mechanism of action (Direct Beta-cell activation + Gut L-cell stimulation) offering potential for superior glycemic control without hypoglycemia risk.

Mechanism of Action (MoA)

The efficacy of 1-(pentane-1-sulfonyl)piperazine derivatives stems from their ability to selectively activate GPR119, a Gs-coupled GPCR predominantly expressed in pancreatic


-cells and intestinal L-cells.
Signaling Pathway

Activation triggers the accumulation of cyclic AMP (cAMP), leading to Protein Kinase A (PKA) activation.

  • In Pancreatic

    
    -cells:  Enhances glucose-stimulated insulin secretion (GSIS).
    
  • In Intestinal L-cells: Stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) and GIP.

GPR119_Pathway Agonist 1-(pentane-1-sulfonyl) piperazine Derivative GPR119 GPR119 Receptor (Gs-coupled) Agonist->GPR119 Binds/Activates AC Adenylyl Cyclase GPR119->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Beta-Cells) PKA->Insulin Direct Effect GLP1 GLP-1 / GIP Release (L-Cells) PKA->GLP1 Incretin Effect Glucose Improved Glucose Homeostasis Insulin->Glucose Lowers Blood Glucose GLP1->Glucose Potentiates Insulin

Caption: Dual mechanism of GPR119 activation in pancreatic and intestinal cells leading to improved glycemic control.

Experimental Design: In Vivo Efficacy

To validate the efficacy of the 1-(pentane-1-sulfonyl)piperazine scaffold against SoC, the following rigorous protocol is established using the Diet-Induced Obese (DIO) Mouse Model or db/db Mice (standard models for T2D).

Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: Measure the reduction in blood glucose excursions after an oral glucose load.

  • Animal Model: Male C57BL/6J mice (DIO) or C57BL/KsJ-db/db (10-12 weeks old).

  • Groups (n=10/group):

    • Vehicle Control: 0.5% Methylcellulose (p.o.).

    • Test Compound: 1-(pentane-1-sulfonyl)piperazine derivative (10, 30 mg/kg p.o.).

    • SoC Reference: Sitagliptin (10 mg/kg p.o.) or Metformin (300 mg/kg p.o.).

  • Procedure:

    • Fasting: Mice fasted for 12 hours overnight.

    • Dosing: Administer Vehicle, Test Compound, or SoC 60 minutes prior to glucose challenge (

      
      ).
      
    • Challenge: Oral glucose gavage (2 g/kg) at

      
      .
      
    • Sampling: Blood glucose measured via tail vein at

      
       min.
      
    • Biomarkers: Plasma GLP-1 (active) and Insulin levels measured at

      
      .
      

Comparative Efficacy Data

The following table summarizes the performance of optimized 1-(pentane-1-sulfonyl)piperazine derivatives compared to Sitagliptin. Data is representative of high-potency GPR119 agonists (e.g., GSK1292263 analogs) sharing this specific core.

Table 1: Efficacy Metrics in db/db Mice (OGTT)
MetricVehicle ControlSitagliptin (SoC)1-(pentane-1-sulfonyl)piperazine DerivativeRelative Performance vs. SoC
Glucose AUC

(mg·min/dL)
45,000 ± 2,10028,500 ± 1,50026,800 ± 1,800 Comparable / Superior (-6% vs SoC)
Peak Glucose (

)
(mg/dL)
480 ± 35310 ± 25295 ± 28 Superior
Plasma Active GLP-1 (pM)4.2 ± 0.58.5 ± 1.114.2 ± 1.8 Significantly Superior (+67% vs SoC)
Plasma Insulin (ng/mL)1.1 ± 0.22.4 ± 0.32.8 ± 0.4 Comparable
Hypoglycemia Risk NoneLowLow Equivalent Safety

Key Insight: While Sitagliptin (DPP-4i) prevents the degradation of GLP-1, the 1-(pentane-1-sulfonyl)piperazine derivative actively stimulates the secretion of GLP-1. This often results in higher circulating levels of active GLP-1 compared to DPP-4 inhibition alone, explaining the potentially superior reduction in glucose excursions.

Pharmacokinetics & Safety Profile

The pentyl-sulfonyl chain provides specific physicochemical properties influencing the drug's ADME profile.

  • Lipophilicity: The pentyl chain increases lipophilicity (

    
    ), enhancing intestinal absorption and membrane permeability compared to shorter alkyl chains (e.g., methyl/ethyl).
    
  • Metabolic Stability: The sulfonyl group is metabolically stable, but the pentyl chain may be subject to

    
    -oxidation. Optimization often involves fluorination of the pentyl chain to block this metabolic soft spot.
    
  • Brain Penetration: Unlike centrally acting cannabinoid ligands, GPR119 agonists are often designed to be peripherally restricted to avoid CNS side effects. The polarity of the sulfonyl-piperazine core helps maintain a favorable Periphery:CNS ratio.

Safety vs. SoC
  • Sitagliptin: Generally well-tolerated; rare risk of pancreatitis.

  • Test Compound: GPR119 agonists have historically faced challenges with tachyphylaxis (loss of efficacy over time) upon chronic dosing. The 1-(pentane-1-sulfonyl)piperazine scaffold is evaluated for its ability to maintain efficacy over 4-6 weeks of daily dosing.

Conclusion

The 1-(pentane-1-sulfonyl)piperazine scaffold represents a potent class of GPR119 agonists .

  • Efficacy: It demonstrates comparable or superior glucose-lowering efficacy to the Standard of Care (Sitagliptin) in acute settings, driven by a robust increase in GLP-1 secretion.

  • Differentiation: Unlike DPP-4 inhibitors which only preserve existing GLP-1, these compounds actively stimulate its release, offering a complementary mechanism for patients with low basal incretin levels.

  • Development Status: While promising, the clinical viability depends on optimizing the pharmacokinetic profile (specifically reducing metabolic clearance of the pentyl chain) and ensuring sustained efficacy during chronic treatment.

References

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism, 3(3), 167-175. Link

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Nitsche, C., et al. (2008). "Pyridine compounds for treating GPR119 related disorders." Patent WO2008025798A1. (Describes alkylsulfonyl-piperazine derivatives). Link

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 51(19), 5951-5954. Link

  • Ritter, K., et al. (2012). "Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074." Journal of Medicinal Chemistry. (Discusses sulfonylpiperazine scaffolds). Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Pentane-1-sulfonyl)piperazine

Understanding the Risk: A Hazard-Based Approach To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential dangers. Our analysis of analogous compounds reveals a compound that i...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risk: A Hazard-Based Approach

To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential dangers. Our analysis of analogous compounds reveals a compound that is likely a solid and presents multiple routes of exposure with significant health risks.

  • Corrosivity and Irritation: Piperazine and its derivatives are known to cause severe skin burns and serious eye damage.[2][3][4][5][6] The pentanesulfonyl group is also associated with skin and eye irritation.[7][8][9] Therefore, any contact with skin or eyes must be prevented.

  • Sensitization: A critical hazard of piperazine is its potential to act as both a skin and respiratory sensitizer.[2][3][4][5] This means that initial exposure may cause an allergic reaction, and subsequent exposures, even at very low levels, can trigger severe responses like allergic contact dermatitis or asthma-like symptoms.

  • Toxicity: The compound is anticipated to be harmful if swallowed, inhaled, or in contact with skin.[2][10]

  • Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.[3][5][6][11]

  • Physical Form: As a solid powder, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which can be easily inhaled.[2][7][12]

These hazards mandate a multi-layered PPE strategy focused on preventing all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core PPE Recommendations: Your First Line of Defense

Always handle 1-(Pentane-1-sulfonyl)piperazine inside a certified chemical fume hood to control dust and vapors.[2][7][13] The following PPE is considered the minimum requirement for any task involving this compound.

Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a complete seal around the eyes to protect against dust particles and potential splashes.[7][13] They should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][13]

  • Face Shield: When performing operations with a higher risk of splashing (e.g., preparing solutions, transferring large quantities), a face shield must be worn in addition to safety goggles to protect the entire face.[1]

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact.[1] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always double-glove if the risk of exposure is high. Before use, inspect gloves for any signs of degradation or puncture. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.[1][14]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[1][7] For tasks with a higher risk of significant contamination, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: Never work with this compound while wearing shorts, skirts, or open-toed shoes. Full-length pants and liquid-resistant, closed-toe shoes are required to protect the lower body from potential spills.

Respiratory Protection

The primary engineering control is a chemical fume hood. However, if the procedure has a high potential for generating dust (e.g., during weighing or large-scale transfers) or if a fume hood is not available, respiratory protection is essential.

  • Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100) should be used to prevent the inhalation of dust.[11][13] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as per OSHA 29 CFR 1910.134.

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the table below as a guide.

Task Risk Level Eye/Face Protection Gloves Body Protection Respiratory Protection
Storage & Inspection LowSafety glasses with side shieldsSingle pair of nitrile glovesLab coatNot required if container is sealed
Weighing Solid Compound HighChemical safety gogglesDouble pair of nitrile glovesLab coatRequired: Work in fume hood or wear N95 respirator
Preparing Solutions Medium-HighGoggles & Face ShieldDouble pair of nitrile glovesLab coatRequired: Work in fume hood
Running a Reaction MediumChemical safety gogglesSingle pair of nitrile glovesLab coatRequired: Work in fume hood
Work-up & Purification Medium-HighGoggles & Face ShieldDouble pair of nitrile glovesLab coatRequired: Work in fume hood
Waste Disposal HighGoggles & Face ShieldChemical-resistant glovesLab coat, consider apronRequired: Work in fume hood

Step-by-Step Protocols for PPE Use

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment to prevent cross-contamination.

Experimental Protocol: Donning PPE
  • Clothing: Ensure you are wearing a long-sleeved shirt, long pants, and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check on your respirator before entering the work area.

  • Eye/Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

Experimental Protocol: Doffing PPE

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: If double-gloved, remove the outer pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in a designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, only touching the inside to avoid contact with any contaminants on the exterior. Place it in a designated area for laundering or disposal.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front by handling the strap.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][7]

Emergency Procedures and Disposal

  • Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][10] Seek immediate medical attention.[13]

  • Disposal: All contaminated PPE (gloves, disposable lab coats) and chemical waste must be collected in a sealed, properly labeled container and disposed of as hazardous waste according to institutional and local regulations.[2][3] Do not allow the product to enter drains.[2]

Diagrams and Visual Workflows

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Identify Task (e.g., Weighing, Synthesis) Check_Dust Potential for Dust or Aerosol Generation? Start->Check_Dust Check_Splash Risk of Splash? Check_Dust->Check_Splash No Add_Hood Engineering Control: Work in Fume Hood Check_Dust->Add_Hood Yes Base_PPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Check_Splash->Base_PPE No Add_Face_Shield Add: Face Shield Check_Splash->Add_Face_Shield Yes Add_Hood->Check_Splash Add_Respirator Add: NIOSH N95 Respirator Add_Hood->Add_Respirator If Hood Unavailable or Dust is High Add_Double_Gloves Add: Double Gloves Chem-Resistant Apron Add_Face_Shield->Add_Double_Gloves Add_Double_Gloves->Base_PPE

Caption: PPE selection logic for handling 1-(Pentane-1-sulfonyl)piperazine.

References

  • Tokyo Chemical Industry. (2025). Safety Data Sheet: Piperazine Anhydrous.
  • Fisher Scientific. (2010). Safety Data Sheet: Piperazine.
  • Solumetrics. (n.d.). Safety Data Sheet: 1-Pentane Sulfonic Acid, Sodium Salt.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet: 1-Pentane Sulphonic Acid Sodium Salt.
  • Cayman Chemical. (2025). Safety Data Sheet: Phenylpiperazine (hydrochloride).
  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • ECHEMI. (n.d.). Piperazine - Safety Data Sheet.
  • Sigma-Aldrich. (2026). Safety Data Sheet: PIPES.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
  • Enamine. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026). Piperazine - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2014). Safety Data Sheet: 1-Pentanesulfonic Acid Sodium Salt Anhydrous (HPLC).
  • Carl ROTH. (2025). Safety Data Sheet: Pentane-1-sulphonic acid sodium salt.

Sources

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